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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N'-Demethyldauricine Iodide: Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals Introduction N'-Demethyldauricine iodide is a derivative of the naturally occurring bisbenzylisoquinoline alkaloid, dauricine. Dauricine, isolated from the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Demethyldauricine iodide is a derivative of the naturally occurring bisbenzylisoquinoline alkaloid, dauricine. Dauricine, isolated from the rhizome of Menispermum dauricum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] The structural modification of dauricine, such as demethylation and salt formation, can significantly alter its physicochemical properties and biological activity, making its derivatives, including N'-Demethyldauricine iodide, valuable compounds for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of N'-Demethyldauricine iodide, synthesized from currently available scientific data. It is designed to serve as a foundational resource for researchers and professionals engaged in the study and application of novel alkaloid derivatives.

Chemical Structure Elucidation

The chemical structure of N'-Demethyldauricine iodide is derived from its parent compound, dauricine. Understanding the structure of dauricine and its numbering convention is paramount to accurately defining the structure of its N'-demethylated and subsequently quaternized derivative.

The Structure of Dauricine

Dauricine is a complex bisbenzylisoquinoline alkaloid with the molecular formula C₃₈H₄₄N₂O₆.[3][4] Its structure consists of two tetrahydroisoquinoline units linked by a diaryl ether bond. The IUPAC name for dauricine is (1R,1'R)-4-[[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-[[4-[[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]methyl]phenol.[5][] The molecule possesses two chiral centers, leading to different stereoisomers. The naturally occurring form is typically the (R,R)-enantiomer.

Caption: Chemical Structure of Dauricine.

N-Desmethyldauricine

N-desmethyldauricine is a metabolite of dauricine where one of the N-methyl groups is removed.[2] The nomenclature "N'-Demethyldauricine" implies the demethylation occurs at the N' position. Based on the standard numbering of bisbenzylisoquinoline alkaloids, the unprimed numbers are assigned to one tetrahydroisoquinoline ring system and the primed numbers to the other. Therefore, N'-demethylation occurs on the second tetrahydroisoquinoline unit. The molecular formula of N-desmethyldauricine is C₃₇H₄₂N₂O₆.

N'-Demethyldauricine Iodide

N'-Demethyldauricine iodide is formed by the quaternization of the secondary amine at the N' position of N-desmethyldauricine with a methyl group, with iodide as the counter-ion. This results in a quaternary ammonium salt. The molecular formula of the cation is C₃₈H₄₅N₂O₆⁺, and the complete formula of the salt is C₃₈H₄₅IN₂O₆.

N_Demethyldauricine_Iodide_structure cluster_main N'-Demethyldauricine Cation Dauricine_Core [N-Desmethyldauricine Core]-N'+(CH3)2 Iodide I- Dauricine_Core->Iodide

Caption: Ionic association in N'-Demethyldauricine Iodide.

Molecular Weight

The molecular weight of a compound is a fundamental physical property crucial for various experimental calculations, including molarity, mass spectrometry analysis, and reaction stoichiometry.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
DauricineC₃₈H₄₄N₂O₆624.77624.3199
N-DesmethyldauricineC₃₇H₄₂N₂O₆610.74610.3043
N'-Demethyldauricine Iodide C₃₈H₄₅IN₂O₆ 768.68 768.2322

The molecular weight of N'-Demethyldauricine iodide is calculated based on the addition of a methyl group (CH₃) and an iodide ion (I⁻) to the N-desmethyldauricine structure.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of N'-Demethyldauricine iodide, based on established methods for similar alkaloid derivatives.

Synthesis of N'-Demethyldauricine Iodide

The synthesis of N'-Demethyldauricine iodide typically involves a two-step process starting from dauricine: N-demethylation followed by N-methylation (quaternization).

Step 1: N-Demethylation of Dauricine to N-Desmethyldauricine

A common method for the N-demethylation of tertiary amines is the von Braun reaction, which uses cyanogen bromide (CNBr). However, for complex molecules like dauricine, milder and more selective methods are often preferred to avoid unwanted side reactions.

  • Reagents: Dauricine, a suitable demethylating agent (e.g., α-chloroethyl chloroformate followed by hydrolysis), and appropriate solvents (e.g., dichloromethane, methanol).

  • Procedure:

    • Dissolve dauricine in an anhydrous solvent under an inert atmosphere.

    • Add the demethylating agent dropwise at a controlled temperature (often 0 °C).

    • Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work up the reaction mixture to isolate the crude N-desmethyldauricine.

    • Purify the product using column chromatography.

Step 2: N-Methylation of N-Desmethyldauricine to N'-Demethyldauricine Iodide

The secondary amine of N-desmethyldauricine can be selectively quaternized using an excess of methyl iodide.

  • Reagents: N-desmethyldauricine, methyl iodide (CH₃I), and a suitable solvent (e.g., acetone, acetonitrile, or dimethylformamide).

  • Procedure:

    • Dissolve N-desmethyldauricine in the chosen solvent.

    • Add an excess of methyl iodide to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the quaternization is complete, as indicated by the precipitation of the iodide salt or by analytical monitoring.

    • Isolate the precipitated N'-Demethyldauricine iodide by filtration.

    • Wash the product with a cold solvent to remove any unreacted starting materials and excess methyl iodide.

    • Dry the final product under vacuum.

synthesis_workflow Dauricine Dauricine Demethylation Demethylation Dauricine->Demethylation N-Demethylation (e.g., ACE-Cl) N_Desmethyldauricine N_Desmethyldauricine Demethylation->N_Desmethyldauricine Isolation & Purification Quaternization Quaternization N_Desmethyldauricine->Quaternization N-Methylation (CH3I) N_Demethyldauricine_Iodide N_Demethyldauricine_Iodide Quaternization->N_Demethyldauricine_Iodide Precipitation & Isolation

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Exploratory

A Deep Dive into the Molecular Mechanics of N'-Demethyldauricine: A Novel Inducer of Autophagic Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A New Paradigm in Cancer Therapeutics In the landscape of oncology, a significant challenge remains: the developme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Cancer Therapeutics

In the landscape of oncology, a significant challenge remains: the development of resistance to apoptosis, the most common form of programmed cell death. Many conventional chemotherapies fail when cancer cells develop mechanisms to evade this process. This has spurred a search for alternative cell death pathways that can be exploited therapeutically. N'-Demethyldauricine, a natural alkaloid isolated from the rhizome of Menispermum dauricum D.C., has emerged as a promising agent in this arena.[1] Also known as N-desmethyldauricine or LP-4, this small molecule has been identified as a potent and novel inducer of autophagic cell death, particularly in cancer cells that are resistant to apoptosis.[1][2]

This guide provides a comprehensive technical overview of the pharmacological mechanism of action of N'-Demethyldauricine. We will dissect the molecular initiating events, trace the downstream signaling cascades, and detail the experimental methodologies used to validate its mechanism, offering a robust resource for researchers aiming to understand and leverage this compound's unique properties. While often studied as an iodide salt (N'-Demethyldauricine iodide), its pharmacological activity is attributed to the N'-Demethyldauricine cation.

Part 1: The Core Directive - Inducing Autophagic Cell Death

Unlike apoptosis, which is a non-inflammatory, controlled cellular dismantling, autophagy is a catabolic process where cells degrade their own components within double-membraned vesicles called autophagosomes. While often a survival mechanism, intense or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death. N'-Demethyldauricine's primary mechanism is the potent induction of this very process, making it a powerful tool against cancers that have lost their ability to undergo apoptosis.[1]

Part 2: The Molecular Trigger - Intracellular Calcium Mobilization

The entire signaling cascade initiated by N'-Demethyldauricine begins with a fundamental disruption of intracellular calcium (Ca²⁺) homeostasis.

Primary Molecular Target: SERCA Inhibition

Computational docking studies and biochemical assays have identified the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump as a primary molecular target of N'-Demethyldauricine.[1][2] The SERCA pump is responsible for actively transporting Ca²⁺ from the cytosol into the lumen of the endoplasmic reticulum (ER), maintaining a low cytosolic Ca²⁺ concentration. By inhibiting SERCA, N'-Demethyldauricine prevents this sequestration, leading to a rapid and sustained increase in cytosolic Ca²⁺ levels.[1]

ER_Lumen High [Ca²⁺] SERCA SERCA Pump ER_Lumen->SERCA Ca²⁺ Transport Cytosol_Ca Low [Ca²⁺] NDD N'-Demethyldauricine (LP-4) NDD->SERCA Inhibition

Caption: Initial molecular action of N'-Demethyldauricine.

Part 3: The Signaling Cascade: The CaMKK-β/AMPK/mTOR Pathway

The surge in cytosolic Ca²⁺ acts as a second messenger, triggering a well-defined signaling cascade that culminates in the induction of autophagy.

  • Activation of CaMKK-β: The elevated cytosolic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates the Ca²⁺/Calmodulin-dependent protein kinase kinase β (CaMKK-β).[1][3][4]

  • Activation of AMPK: Activated CaMKK-β directly phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][5][6]

  • Inhibition of mTOR: Activated AMPK, in turn, phosphorylates and inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTOR is a critical negative regulator of autophagy. Its inhibition is a key permissive step for autophagy initiation.[1] This inhibition can be observed by the dephosphorylation of mTORC1's downstream targets, such as the p70S6 kinase (p70S6K).[1]

  • Initiation of Autophagy: The inhibition of mTORC1 unleashes the ULK1 complex, a crucial component of the autophagy initiation machinery, leading to the formation of autophagosomes. Studies also point to the involvement of the PERK pathway in conjunction with ULK1.[1][2]

NDD N'-Demethyldauricine SERCA SERCA NDD->SERCA Inhibits Ca_Cytosol ↑ Cytosolic [Ca²⁺] SERCA->Ca_Cytosol Leads to CaMKKb CaMKK-β Ca_Cytosol->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates (Phosphorylates) mTOR mTORC1 AMPK->mTOR Inhibits p70S6K p-p70S6K mTOR->p70S6K Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits

Caption: N'-Demethyldauricine-induced signaling pathway.

Part 4: Experimental Validation & Protocols

The elucidation of this mechanism is supported by a suite of robust experimental techniques. The following protocols represent a self-validating workflow to confirm the pharmacological action of N'-Demethyldauricine.

Workflow for Assessing N'-Demethyldauricine Activity

cluster_assays Concurrent Assays start Treat Apoptosis-Resistant Cancer Cells with N'-Demethyldauricine calcium Protocol 1: Calcium Imaging (Fluo-4 AM) start->calcium western Protocol 2: Western Blot (p-AMPK, p-p70S6K) start->western autophagy Protocol 3: Autophagy Assessment (LC3-II, GFP-LC3, TEM) start->autophagy death Protocol 4: Cell Death Assay (Annexin V/PI) start->death end Confirmation of Autophagic Cell Death Mechanism calcium->end western->end autophagy->end death->end

Caption: Experimental workflow for mechanism validation.

Protocol 1: Assessment of Autophagy Induction

A. Western Blotting for LC3 Conversion and Autophagic Flux

  • Objective: To quantify the conversion of cytosolic LC3-I to autophagosome-associated LC3-II, a hallmark of autophagy, and to measure autophagic flux.

  • Methodology:

    • Cell Culture & Treatment: Plate apoptosis-resistant cells (e.g., DLD-1 Bax-Bak DKO) and treat with N'-Demethyldauricine (e.g., 10 µM) for 24 hours. Include a vehicle control. For autophagic flux, treat a parallel set of cells with lysosomal protease inhibitors (e.g., 10 µg/mL E64d and Pepstatin A) for the final 2-4 hours of the N'-Demethyldauricine treatment.[2]

    • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C. Follow with an HRP-conjugated secondary antibody.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A significant increase in the LC3-II (16 kDa) band relative to LC3-I (18 kDa) in treated cells. A further accumulation of LC3-II in the presence of lysosomal inhibitors confirms increased autophagic flux.

B. Fluorescence Microscopy for EGFP-LC3 Puncta Formation

  • Objective: To visualize the formation of autophagosomes.

  • Methodology:

    • Transfection: Transfect HeLa or other suitable cells with a plasmid encoding EGFP-LC3.

    • Treatment: After 24 hours, treat cells with N'-Demethyldauricine (e.g., 10 µM) for 4-8 hours.

    • Fixation & Imaging: Fix cells with 4% paraformaldehyde, mount on slides, and visualize using a fluorescence microscope.

  • Expected Outcome: A shift from diffuse cytoplasmic EGFP-LC3 fluorescence in control cells to a distinct punctate pattern in treated cells, with each punctum representing an autophagosome.[2]

Protocol 2: Quantification of Cell Death via Flow Cytometry
  • Objective: To quantify the extent of cell death induced by N'-Demethyldauricine.

  • Methodology:

    • Cell Treatment: Treat cells with N'-Demethyldauricine (e.g., 30 µM) for 24 hours. To confirm the role of autophagy, a parallel group can be co-treated with an autophagy inhibitor or calcium chelator (e.g., 10 µM BAPTA-AM).[1]

    • Staining: Harvest both adherent and floating cells. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analysis: Analyze the stained cells using a flow cytometer.

  • Expected Outcome: A significant increase in the Annexin V-positive/PI-negative (early autophagic/apoptotic) and Annexin V-positive/PI-positive (late autophagic/apoptotic/necrotic) cell populations. Co-treatment with an autophagy inhibitor should significantly reduce the percentage of Annexin V-positive cells.[1]

Part 5: Quantitative Pharmacological Data

The efficacy of N'-Demethyldauricine has been quantified across various cancer cell lines. This data is crucial for designing future preclinical and clinical studies.

Cell Line TypeCell Line NameAssayEndpointValue (µM)Reference
Triple-Negative Breast CancerMDA-MB-231CCK-8IC₅₀5.01[1]
Triple-Negative Breast CancerMDA-MB-468CCK-8IC₅₀8.52[1]
Triple-Negative Breast CancerBT-549CCK-8IC₅₀13.16[1]
Colon Cancer (Apoptosis-Defective)DLD-1 Bax-Bak DKOCell Death AssayEffective Dose30[1]
Cervical CancerHeLaAutophagy AssayEffective Dose10[2]

Part 6: Therapeutic Implications and Future Directions

The unique mechanism of N'-Demethyldauricine positions it as a highly valuable candidate for cancer therapy, especially for tumors that have developed resistance to conventional apoptosis-inducing agents. Its ability to trigger an alternative death pathway offers a strategy to overcome this resistance. Furthermore, recent studies suggest it may also suppress cancer growth by downregulating the NF-κB signaling pathway in triple-negative breast cancer, indicating a potentially multi-faceted anti-tumor activity.[1]

Future research should focus on:

  • In Vivo Efficacy: Evaluating the anti-tumor effects of N'-Demethyldauricine in animal models of drug-resistant cancers.

  • Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

  • Combination Therapies: Investigating potential synergistic effects when combined with other anticancer agents.

  • Target Validation: Further biophysical and structural studies to precisely map the binding site on the SERCA pump.

By providing a detailed understanding of its mechanism, this guide serves as a foundational resource for the continued development of N'-Demethyldauricine as a next-generation therapeutic for challenging and resistant cancers.

References

  • Law, B. Y. K., et al. (2017). N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca²⁺ Mobilization. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2017). N-desmethyldauricine (LP-4) induces autophagy through an Atg7 dependent... | Scientific Diagram. Available at: [Link]

  • Tokumitsu, H., et al. (2020). Molecular Mechanisms Underlying Ca²⁺/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, J., et al. (2024). N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway. Chemical Biology & Drug Design. Available at: [Link]

  • Green, D. R., & Llambi, F. (2015). Cell Death Signaling. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Pang, B., et al. (2012). CaMKKβ is involved in AMP-activated protein kinase activation by baicalin in LKB1 deficient cell lines. PLoS One. Available at: [Link]

  • Hawley, S. A., et al. (2010). Calmodulin-dependent protein kinase kinase-β activates AMPK without forming a stable complex: synergistic effects of Ca²⁺ and AMP. The Biochemical journal. Available at: [Link]

  • Anderson, K. E., et al. (2015). The Ca²⁺/Calmodulin/CaMKK2 Axis: Nature's Metabolic CaMshaft. Frontiers in Oncology. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Dauricine and its Derivatives in Cancer Research: A Framework for Investigating N'-Demethyldauricine Iodide

This guide provides a comprehensive technical overview of the anticancer properties of Dauricine, a bisbenzylisoquinoline alkaloid, and its derivatives. Given the limited specific research on N'-Demethyldauricine iodide,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the anticancer properties of Dauricine, a bisbenzylisoquinoline alkaloid, and its derivatives. Given the limited specific research on N'-Demethyldauricine iodide, this document establishes a foundational framework based on the extensive studies of its parent compound, Dauricine, and related demethylated forms. This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights and detailed experimental protocols to facilitate the investigation of novel Dauricine analogues.

Introduction: The Therapeutic Potential of Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids, a class of natural products isolated from medicinal plants like Menispermum dauricum, have garnered significant attention for their diverse pharmacological activities.[1][2] Dauricine is a principal compound in this class, historically used in traditional medicine for inflammatory diseases and arrhythmia.[2][3] Modern research has unveiled its potent anticancer activities across a spectrum of malignancies, including pancreatic, colon, renal, and lung cancers.[1][4][5][6][7]

The therapeutic efficacy of Dauricine stems from its ability to modulate multiple critical cellular processes and signaling pathways involved in tumorigenesis.[6][8] Derivatives of Dauricine, such as N'-Demethyldauricine, are being synthesized and investigated to enhance potency and explore novel mechanisms of action, highlighting a promising avenue for the development of new anticancer agents.[9][10] This guide will use the well-documented activities of Dauricine as a proxy to outline a robust scientific approach for evaluating the anticancer potential of N'-Demethyldauricine iodide.

Core Anticancer Mechanisms of Dauricine and its Derivatives

The anticancer effects of Dauricine and its analogues are multifaceted, primarily revolving around the induction of programmed cell death, inhibition of protective autophagy, and cell cycle arrest.

Induction of Apoptosis

Dauricine is a potent inducer of apoptosis in various cancer cell lines.[5][11][12] Mechanistically, it triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[5][12] This is often accompanied by a shift in the balance of Bcl-2 family proteins, leading to decreased levels of the anti-apoptotic protein Bcl-2 and elevated expression of the pro-apoptotic protein BAX.[4][12] In some cancer types, such as glioma and neuroblastoma, Dauricine-induced apoptosis is linked to the suppression of specific signaling pathways like p53 and Sonic hedgehog (SHH).[6][8][11]

Modulation of Autophagy

The role of Dauricine and its derivatives in autophagy is particularly complex and context-dependent. Dauricine itself has been identified as a potent autophagy blocker.[13][14] It impairs lysosomal function by inhibiting the V-type ATPase, which leads to an increase in lysosomal pH and reduced protease activity.[13][14][15] This blockage of the final degradation step in autophagy causes an accumulation of autophagic vacuoles and sensitizes cancer cells to other chemotherapeutic agents.[13][14]

Conversely, a derivative, N-Desmethyldauricine, has been shown to induce autophagic cell death, particularly in apoptosis-resistant cancer cells.[10] This compound triggers a mobilization of intracellular calcium, which in turn stimulates the AMPK-mTOR pathway to induce autophagy.[10] This highlights how a subtle structural modification (demethylation) can switch the compound's function from an autophagy inhibitor to an inducer, providing a powerful tool for targeting cancers with different molecular profiles.

Induction of Cell Cycle Arrest

A common mechanism of action for Dauricine is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3][4][5][16] This effect has been observed in lung adenocarcinoma, renal cell carcinoma, and pancreatic cancer cells.[1][3][4][5][16] The arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, CDK2, and CDK4, and the upregulation of cell cycle inhibitors like p21.[12] In some non-small cell lung cancer lines, Dauricine has been reported to block the cycle in the G2/M phase.[17]

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

Dauricine effectively inhibits the proliferation of a wide range of tumor cells.[4][7][11] It also demonstrates significant anti-metastatic properties by impeding the migration and invasion of cancer cells, as shown in colon cancer and lung adenocarcinoma.[4][7][17] This is often achieved through the downregulation of NF-κB-regulated genes that are critical for invasion, such as MMP-9 and ICAM-1.[7]

Key Signaling Pathways Targeted by Dauricine

Dauricine exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Dauricine has been shown to inhibit the PI3K/Akt signaling pathway in renal cell carcinoma and pancreatic cancer cells, contributing to its pro-apoptotic and anti-proliferative effects.[2][5][8][18]

  • NF-κB Signaling Pathway: The NF-κB pathway is crucial for inflammation, immunity, and cell survival. Dauricine suppresses NF-κB activation by inhibiting the phosphorylation of IκBα and the p65 subunit, leading to the downregulation of genes involved in proliferation, anti-apoptosis, and invasion.[1][6][7][19]

  • Hedgehog (Hh) Signaling Pathway: Aberrant activation of the Hh pathway is implicated in several cancers. Dauricine inhibits this pathway in pancreatic cancer cells, as evidenced by decreased expression of key components like Shh, Ptch1, Smo, and Gli1.[1][6]

  • STAT3 Signaling: The STAT3 pathway is involved in cell proliferation and survival. Dauricine promotes cell death in melanoma by suppressing STAT3 signaling.[6][8]

  • Reactive Oxygen Species (ROS) and Nrf2 Pathway: In lung adenocarcinoma, Dauricine treatment leads to a marked increase in intracellular ROS levels and downregulation of the master redox regulator Nrf2.[3][4][16] This disruption of the cellular redox balance contributes to ROS-mediated apoptosis.[3][16]

Visualization of Dauricine's Molecular Interactions

Dauricine_Signaling Dauricine Dauricine PI3K_Akt PI3K/Akt/mTOR Pathway Dauricine->PI3K_Akt NFkB NF-κB Pathway Dauricine->NFkB Hedgehog Hedgehog Pathway Dauricine->Hedgehog STAT3 STAT3 Pathway Dauricine->STAT3 Nrf2 Nrf2 Pathway Dauricine->Nrf2 ROS ROS Generation Dauricine->ROS Lysosome Lysosomal V-ATPase Dauricine->Lysosome Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest PI3K_Akt->CellCycleArrest Proliferation ↓ Proliferation ↓ Migration PI3K_Akt->Proliferation NFkB->Apoptosis NFkB->Proliferation Hedgehog->Proliferation STAT3->Proliferation ROS->Apoptosis AutophagyBlock Autophagy Block Lysosome->AutophagyBlock

Caption: Key signaling pathways modulated by Dauricine leading to anticancer effects.

A Researcher's Guide to Investigating N'-Demethyldauricine Iodide

To assess the biological activity of a novel derivative like N'-Demethyldauricine iodide, a systematic, multi-assay approach is required.[20][21] The following protocols provide a robust framework for this investigation.

Experimental Workflow Overview

Experimental_Workflow Start Start: N'-Demethyldauricine Iodide Synthesis & QC Step1 Protocol 1: Cell Viability (MTT Assay) Determine IC50 Values Start->Step1 Step2 Protocol 2: Apoptosis Analysis (Annexin V/PI Staining) Quantify Apoptotic vs. Necrotic Cells Step1->Step2 Step3 Protocol 3: Cell Cycle Analysis (PI Staining & Flow Cytometry) Identify Cell Cycle Arrest Phase Step1->Step3 Step4 Protocol 4: Protein Expression (Western Blotting) Analyze Key Pathway Proteins Step2->Step4 Step3->Step4 End End: Data Synthesis & Mechanistic Conclusion Step4->End

Caption: A stepwise workflow for characterizing the anticancer activity of a novel compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of N'-Demethyldauricine iodide on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[22]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[23] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[24]

  • Compound Treatment: Prepare a series of dilutions of N'-Demethyldauricine iodide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[23] Incubate for 24, 48, or 72 hours.[23]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][23][25]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[23][24][26]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[26] Measure the absorbance at 570 nm using a microplate reader.[27]

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis after treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[28] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[28] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[28]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with N'-Demethyldauricine iodide at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 xg for 5 minutes.[29]

  • Washing: Wash the cells twice with cold PBS.[30]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[29]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.[31] Gently mix and incubate for 15 minutes at room temperature in the dark.[29][30]

  • PI Addition: Add 5 µL of Propidium Iodide (PI) staining solution.[31]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[29] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of N'-Demethyldauricine iodide on cell cycle distribution.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[32] Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[32][33]

Methodology:

  • Cell Treatment: Culture and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[34] Fix for at least 30 minutes at 4°C.[34]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[34]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[32][34]

  • PI Staining: Add PI solution (final concentration 50 µg/mL) and incubate for 15-30 minutes in the dark.[34]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 4: Protein Expression Analysis (Western Blotting)

Objective: To investigate the effect of N'-Demethyldauricine iodide on the expression and activation of key proteins in targeted signaling pathways.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.[35][36]

Methodology:

  • Protein Extraction: Treat cells with the compound, then wash with ice-cold PBS. Lyse the cells in 1X SDS sample buffer or RIPA buffer.[35][37] Sonicate the lysate to shear DNA and reduce viscosity.[37]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[35][37]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[37]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[37]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Akt, p-Akt, NF-κB p65, Bcl-2, BAX, Caspase-3, Cyclin D1, LC3-I/II) overnight at 4°C with gentle shaking.[37]

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[37] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Synthesis and Interpretation

Quantitative Data Summary

The results from the cell viability assays should be compiled to compare the potency of the novel compound against its parent and other derivatives across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Dauricine and its Derivatives (Illustrative Data)

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
Dauricine6.18 - 15.53[2]40.4[10]28.7[10]>15.53[9]
N-DesmethyldauricineData to be determined19.7[10]15.5[10]Data to be determined
N'-Demethyldauricine Iodide Experimentally Determined Experimentally Determined Experimentally Determined Experimentally Determined
Doxorubicin (Control)~0.8~1.2~0.8~1.0

Note: IC50 values for Dauricine can vary based on cell line and experimental conditions. The data for N-Desmethyldauricine suggests that demethylation can increase potency in certain cell lines.[10]

Future Research Directions and Conclusion

The study of Dauricine and its derivatives offers a compelling field for anticancer drug discovery. The contrasting effects on autophagy between Dauricine and N-Desmethyldauricine underscore the potential for targeted therapeutic design through minor chemical modifications.[10][13]

Future investigations into N'-Demethyldauricine iodide should focus on a comprehensive evaluation using the protocols outlined above. Should promising in-vitro activity be identified, subsequent research should progress to in-vivo animal models to assess efficacy, pharmacokinetics, and toxicity.[20][21] Elucidating the precise molecular targets and exploring combination therapies with existing chemotherapeutic agents could further enhance the therapeutic potential of this promising class of compounds.[6][13]

References

  • Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PMC. (URL: [Link])

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  • Dauricine inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed. (URL: [Link])

  • Novel Dauricine Derivatives Suppress Cancer via Autophagy-Dependent Cell Death. (URL: [Link])

  • MTT Assay Protocol. (URL: [Link])

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  • Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity - PubMed. (URL: [Link])

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  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: [Link])

  • Identification of a Natural Small Molecule Dauricine for Glioma Therapy through Targeting p53 and VEGFA Pathways - PMC. (URL: [Link])

  • Dauricine suppresses the growth of pancreatic cancer in vivo by modulating the Hedgehog signaling pathway - PMC. (URL: [Link])

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  • Dauricine Inhibits Non-small Cell Lung Cancer Development by Regulating PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2 Pathways in a FLT4-dependent Manner - PubMed. (URL: [Link])

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Exploratory

The Therapeutic Potential of N'-Demethyldauricine Iodide for Arrhythmia: A Technical Guide

Abstract Cardiac arrhythmias remain a significant clinical challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. This technical guide delves into the therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cardiac arrhythmias remain a significant clinical challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. This technical guide delves into the therapeutic potential of N'-Demethyldauricine iodide, a derivative of the bisbenzylisoquinoline alkaloid Dauricine, for the management of cardiac arrhythmias. Due to the limited direct research on N'-Demethyldauricine iodide, this document provides a comprehensive review of the extensive preclinical data available for its parent compound, Dauricine, to establish a foundational understanding of its potential antiarrhythmic mechanisms. We will explore the intricate pharmacology of Dauricine, its multi-ion channel blocking properties, and its effects on cardiac electrophysiology. Furthermore, this guide will present detailed experimental protocols for the evaluation of antiarrhythmic compounds, both in vitro and in vivo, to provide a framework for future investigations into N'-Demethyldauricine iodide. By examining the established antiarrhythmic properties of Dauricine, we aim to illuminate the prospective therapeutic utility of N'-Demethyldauricine iodide and delineate a clear path for its future research and development.

Introduction: The Unmet Need in Arrhythmia Treatment and the Promise of Dauricine Analogs

Cardiac arrhythmias, characterized by irregular heart rhythms, are a major cause of morbidity and mortality worldwide.[1] These rhythm disturbances can range from benign palpitations to life-threatening conditions like ventricular fibrillation, which can lead to sudden cardiac death.[1] The underlying mechanisms of arrhythmogenesis are complex, often involving abnormalities in impulse formation, conduction, or a combination of both.[2] Current antiarrhythmic drugs are often limited by incomplete efficacy and the potential for proarrhythmic side effects.[3] This underscores the urgent need for the development of novel therapeutic strategies.

Dauricine, a bisbenzylisoquinoline alkaloid extracted from the roots of Menispermum dauricum, has emerged as a promising antiarrhythmic agent based on extensive preclinical research.[4][5][6] It exhibits a unique pharmacological profile, interacting with multiple cardiac ion channels to modulate cardiac electrophysiology.[4][7] N'-Demethyldauricine iodide, as a derivative of Dauricine, presents an intriguing candidate for further investigation. While direct studies on N'-Demethyldauricine iodide are scarce, its structural similarity to Dauricine suggests it may share or even improve upon the antiarrhythmic properties of the parent compound. This guide will, therefore, leverage the wealth of knowledge on Dauricine to build a strong scientific case for the therapeutic potential of N'-Demethyldauricine iodide and to outline the necessary steps for its preclinical evaluation.

Chemical and Pharmacological Profile

Dauricine is a bisbenzylisoquinoline alkaloid with the molecular formula C38H44N2O6.[4] Its structure consists of two benzylisoquinoline units linked by an ether bond.[8]

N'-Demethyldauricine iodide is a derivative of Dauricine where one of the N-methyl groups is replaced by a hydrogen atom, and it is formulated as an iodide salt. This modification could potentially alter its solubility, bioavailability, and target engagement compared to Dauricine.

The primary pharmacological activity of interest for Dauricine is its antiarrhythmic effect, which has been demonstrated in various animal and cellular models.[4][5][6] It also possesses other reported pharmacological activities, including anti-inflammatory and anti-cancer effects.[9]

Mechanism of Anti-Arrhythmic Action: Insights from Dauricine

The antiarrhythmic properties of Dauricine are attributed to its ability to modulate multiple cardiac ion channels, thereby altering the cardiac action potential.

Multi-Ion Channel Blockade

Preclinical studies have revealed that Dauricine is a non-selective ion channel blocker, affecting several key currents involved in cardiac repolarization and depolarization:

  • Potassium Channels (IKr, IKs, IKl): Dauricine inhibits the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current, as well as the inward rectifier potassium current (IKl).[4][10] The IC50 for the block of IKr-tail current is approximately 16 µM, and for IKs-tail current is around 33 µM.[10] It also inhibits the human ether-à-go-go-related gene (HERG) channel, which is responsible for the IKr current, with an IC50 of 3.5 µM.[1] This blockade of potassium channels contributes to the prolongation of the action potential duration.

  • Calcium Channels (ICa-L): Dauricine acts as an L-type calcium channel blocker.[11][12][13] This action is crucial for its ability to suppress early afterdepolarizations (EADs), which are known triggers for arrhythmias.[4][13][14]

  • Sodium Channels: While less pronounced, some studies suggest that Dauricine may also have an inhibitory effect on sodium channels, contributing to its antiarrhythmic profile.[2]

Electrophysiological Effects

The multi-ion channel blockade by Dauricine translates into significant changes in the cardiac action potential:

  • Prolongation of Action Potential Duration (APD) and Effective Refractory Period (ERP): By inhibiting outward potassium currents, Dauricine prolongs the repolarization phase of the action potential (APD).[4][15][16] This effect is accompanied by an increase in the effective refractory period (ERP), the period during which a new action potential cannot be initiated.[4][16] These actions can terminate and prevent re-entrant arrhythmias.

  • Suppression of Early Afterdepolarizations (EADs): Dauricine has been shown to effectively suppress EADs induced by various stimuli.[4][14][17] This is a critical antiarrhythmic mechanism, as EADs can trigger life-threatening arrhythmias like Torsade de Pointes.[14] Its inhibitory effect on L-type calcium channels is believed to be the primary mechanism for EAD suppression.[13]

  • Depression of Conduction: In ischemic tissue, Dauricine has been observed to depress conduction, which can help to prevent the propagation of arrhythmic impulses.[15]

Dauricine_Mechanism_of_Action cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Dauricine Dauricine IKr IKr (hERG) Dauricine->IKr Inhibits IKs IKs Dauricine->IKs Inhibits IKl IKl Dauricine->IKl Inhibits ICaL ICa-L Dauricine->ICaL Inhibits APD ↑ Action Potential Duration (APD) IKr->APD IKs->APD EAD ↓ Early Afterdepolarizations (EADs) ICaL->EAD ERP ↑ Effective Refractory Period (ERP) APD->ERP Antiarrhythmic_Effect Anti-Arrhythmic Effect ERP->Antiarrhythmic_Effect EAD->Antiarrhythmic_Effect Conduction ↓ Conduction in Ischemic Tissue Conduction->Antiarrhythmic_Effect

Caption: Proposed mechanism of anti-arrhythmic action of Dauricine.

Preclinical Evidence for Dauricine's Anti-Arrhythmic Effects

The antiarrhythmic potential of Dauricine is supported by a substantial body of preclinical evidence from both in vitro and in vivo studies.

In Vitro and Ex Vivo Studies

Studies using isolated cardiac preparations have been instrumental in elucidating the cellular mechanisms of Dauricine's action.

ParameterModel SystemEffect of DauricineReference
IC50 for IKr-tail block Guinea pig ventricular myocytes16 µM[10]
IC50 for IKs-tail block Guinea pig ventricular myocytes33 µM[10]
IC50 for HERG block HEK293 cells expressing HERG3.5 µM[1]
APD90 Prolongation Canine Purkinje fibers and ventricular muscleConcentration-dependent increase[15]
ERP Prolongation Rabbit left ventricle in situSignificant increase[16]
EAD Suppression Rabbit papillary musclesInhibition of dofetilide-induced EADs[13]
EAD Suppression Rabbit heart in vivoSuppression of CsCl-induced EADs[17]
In Vivo Animal Models

Dauricine has demonstrated antiarrhythmic efficacy in various animal models of arrhythmia.

  • Ischemia-Reperfusion Injury: In a canine model of ischemia-reperfusion, Dauricine significantly reduced the incidence of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[2]

  • Chemically-Induced Arrhythmias: Dauricine has been shown to be effective against arrhythmias induced by various chemical agents. For instance, it suppressed CsCl-induced ventricular arrhythmias in rabbits.[17]

Experimental Protocols for Evaluating Anti-Arrhythmic Potential

The following protocols provide a framework for the preclinical evaluation of novel antiarrhythmic agents like N'-Demethyldauricine iodide.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes.

Objective: To determine the effect of N'-Demethyldauricine iodide on specific cardiac ion currents (e.g., IKr, IKs, ICa-L, INa).

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single myocyte.

    • Apply specific voltage-clamp protocols to isolate the ion current of interest.

    • Record baseline currents.

  • Drug Application: Perfuse the cell with increasing concentrations of N'-Demethyldauricine iodide.

  • Data Acquisition and Analysis:

    • Record currents at each drug concentration.

    • Measure the peak current amplitude and other kinetic parameters.

    • Construct concentration-response curves to determine the IC50 value.

Patch_Clamp_Workflow start Start cell_isolation Isolate Cardiomyocytes start->cell_isolation patch_clamp Establish Whole-Cell Patch-Clamp cell_isolation->patch_clamp baseline Record Baseline Ion Currents patch_clamp->baseline drug_app Apply N'-Demethyldauricine Iodide baseline->drug_app data_acq Record Currents at Each Concentration drug_app->data_acq analysis Analyze Data and Determine IC50 data_acq->analysis end End analysis->end

Caption: Workflow for in vitro evaluation using patch-clamp electrophysiology.

In Vivo Evaluation: Ischemia-Reperfusion Arrhythmia Model

This model mimics the clinical scenario of myocardial infarction and subsequent arrhythmias.

Objective: To assess the efficacy of N'-Demethyldauricine iodide in preventing or reducing ischemia-reperfusion induced ventricular arrhythmias.

Methodology:

  • Animal Preparation: Anesthetize a suitable animal model (e.g., rat, rabbit).

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Place a ligature around a major coronary artery (e.g., left anterior descending artery).

  • Drug Administration: Administer N'-Demethyldauricine iodide or vehicle intravenously prior to ischemia.

  • Ischemia and Reperfusion:

    • Induce regional ischemia by tightening the ligature for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by releasing the ligature.

  • ECG Monitoring and Analysis:

    • Continuously record the electrocardiogram (ECG) throughout the experiment.

    • Analyze the ECG for the incidence and duration of ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Data Analysis: Compare the arrhythmia scores and mortality rates between the drug-treated and vehicle-treated groups.

In_Vivo_Arrhythmia_Model_Workflow start Start animal_prep Anesthetize Animal start->animal_prep surgery Expose Heart and Place Ligature animal_prep->surgery drug_admin Administer N'-Demethyldauricine Iodide surgery->drug_admin ischemia Induce Coronary Artery Occlusion (Ischemia) drug_admin->ischemia reperfusion Release Ligature (Reperfusion) ischemia->reperfusion ecg Continuous ECG Monitoring ischemia->ecg reperfusion->ecg analysis Analyze Arrhythmia Incidence and Severity ecg->analysis end End analysis->end

Caption: Workflow for in vivo evaluation using an ischemia-reperfusion model.

Therapeutic Potential of N'-Demethyldauricine Iodide: A Prospective View

While the antiarrhythmic properties of Dauricine provide a strong rationale for investigating its derivatives, the specific structural modifications in N'-Demethyldauricine iodide warrant consideration.

  • N'-Demethylation: The removal of a methyl group from one of the nitrogen atoms could potentially alter the compound's binding affinity and selectivity for its target ion channels. It may also impact its metabolic stability and pharmacokinetic profile.

  • Iodide Salt: The formulation as an iodide salt is primarily intended to improve solubility and stability. However, the potential for iodide to have its own biological effects, although likely minimal at therapeutic concentrations of the parent compound, should not be entirely dismissed.

Future research should focus on directly characterizing the pharmacological profile of N'-Demethyldauricine iodide. Key areas of investigation should include:

  • Comprehensive Ion Channel Screening: A thorough evaluation of its effects on a panel of cardiac ion channels is essential to understand its mechanism of action and to assess its potential for proarrhythmic risk.

  • In Vitro and In Vivo Efficacy Studies: Direct comparisons of the antiarrhythmic efficacy of N'-Demethyldauricine iodide and Dauricine in established models of arrhythmia are needed to determine if the structural modifications offer any therapeutic advantages.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for its development as a potential therapeutic agent.

Conclusion

The extensive preclinical data on Dauricine strongly supports its potential as an antiarrhythmic agent with a multi-target mechanism of action. By extension, its derivative, N'-Demethyldauricine iodide, represents a promising candidate for further investigation. The ability of the Dauricine scaffold to prolong the action potential, increase the effective refractory period, and suppress early afterdepolarizations through the modulation of multiple ion channels provides a solid foundation for its therapeutic potential in arrhythmia. However, it is imperative to underscore that the antiarrhythmic properties of N'-Demethyldauricine iodide itself have not been directly demonstrated. The information presented in this guide, based on its parent compound, serves as a strong rationale and a roadmap for future preclinical studies. Rigorous experimental validation is now required to determine if N'-Demethyldauricine iodide can translate the promise of its chemical heritage into a tangible therapeutic option for patients with cardiac arrhythmias.

References

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Foundational

A Technical Guide to the Structure-Activity Relationship of Dauricine and its N'-Demethylated Iodide Analogue

Executive Summary Dauricine, a bisbenzylisoquinoline alkaloid isolated from Menispermum dauricum, has garnered significant attention for its diverse pharmacological profile, including potent anti-cancer, anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dauricine, a bisbenzylisoquinoline alkaloid isolated from Menispermum dauricum, has garnered significant attention for its diverse pharmacological profile, including potent anti-cancer, anti-inflammatory, and anti-arrhythmic properties.[1][2] Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds into clinical candidates. This guide provides an in-depth analysis of the SAR of dauricine compared to its synthetic analogue, N'-Demethyldauricine iodide. By examining the subtle yet critical structural modifications—specifically, the demethylation at one of the tertiary amine positions and the subsequent formation of an iodide salt—we can hypothesize significant alterations in physicochemical properties, target engagement, and overall biological activity. This document will elucidate the known mechanisms of dauricine, propose the anticipated pharmacological profile of its N'-demethylated derivative, and provide robust experimental protocols to validate these hypotheses, serving as a critical resource for researchers in oncology and drug development.

Dauricine: A Multi-Target Bioactive Alkaloid

Dauricine (C₃₈H₄₄N₂O₆) is a naturally occurring bisbenzylisoquinoline alkaloid characterized by two isoquinoline units linked by a diaryl ether bond.[1][3][4][5] This complex scaffold is responsible for its interaction with a wide array of biological targets, underpinning its therapeutic potential.

Key Pharmacological Activities:

  • Anticancer: Dauricine exhibits significant cytotoxicity against various cancer cell lines, including lung, colon, and prostate cancers.[6][7] Its mechanisms involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of critical cell survival pathways such as PI3K/Akt and NF-κB.[6][8][9]

  • Anti-inflammatory: It effectively suppresses inflammatory responses by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][8]

  • Anti-arrhythmic: Dauricine functions as a calcium channel blocker and also modulates Na+ and K+ ion channels, thereby stabilizing cardiac action potentials.[4][8][10]

The metabolism of dauricine primarily occurs in the liver, with one of its main metabolites being N-desmethyl dauricine, highlighting that N-demethylation is a naturally occurring metabolic pathway.[1][2]

Structural Elucidation: A Comparative Analysis

The fundamental difference between dauricine and N'-Demethyldauricine iodide lies in the modification of one of the two tertiary amine groups. This alteration is two-fold: the removal of a methyl group (demethylation) and the formation of an iodide salt.

G GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NFkB->Proliferation Dauricine Dauricine Dauricine->PI3K Dauricine->NFkB

Caption: Dauricine inhibits the PI3K/Akt and NF-κB signaling pathways.

SAR Hypothesis:

  • Target Binding: The introduction of a hydrogen bond-donating secondary amine in N'-Demethyldauricine could enhance its binding affinity to the ATP-binding pocket of kinases like PI3K or other protein targets within the signaling cascade.

  • Cell Permeability: The increased polarity due to the iodide salt may reduce the molecule's ability to cross the cell membrane. This could potentially lead to lower intracellular concentrations and reduced cytotoxicity in in vitro assays compared to dauricine. The overall effect will depend on the balance between enhanced target binding and reduced cell uptake.

Anti-arrhythmic Activity

Dauricine's ability to block cardiac ion channels is crucial for its anti-arrhythmic effects. These interactions are highly sensitive to the charge and structure of the blocking agent.

SAR Hypothesis:

  • The secondary amine in N'-Demethyldauricine iodide will be protonated at physiological pH, carrying a positive charge. This positive charge is critical for interacting with the negatively charged residues within the pore of voltage-gated ion channels. The modification could either enhance or alter the selectivity of channel blockade compared to the parent compound, whose tertiary amines have a different pKa.

Experimental Protocols for SAR Validation

To empirically determine the SAR, a series of well-defined experiments are necessary. As a Senior Application Scientist, I propose the following self-validating workflows.

Protocol: In Vitro Cytotoxicity Profiling via SRB Assay

Causality: The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which provides a stable endpoint for cytotoxicity assessment. A panel of cell lines is used to determine if the structural modifications induce a change in cancer type selectivity.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung, HCT-116 colon, PC-3 prostate) in appropriate media until they reach ~80% confluency.

  • Seeding: Seed 5,000 cells per well in 96-well plates and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of dauricine and N'-Demethyldauricine iodide (e.g., 0.1 to 100 µM). Treat cells in triplicate and include a vehicle control (DMSO/saline). Incubate for 48-72 hours.

  • Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining & Solubilization: Wash plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol: Mechanistic Investigation via Western Blot

Causality: This protocol directly assesses whether the observed cytotoxicity correlates with the modulation of the PI3K/Akt pathway, a known target of dauricine. It validates if the new analogue retains the same mechanism of action.

G Start Treat Cells with Compound (IC50) Harvest Harvest Cells & Lyse for Protein Start->Harvest Quantify Quantify Protein (BCA Assay) Harvest->Quantify SDS_PAGE SDS-PAGE Separation Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block with 5% BSA Transfer->Block Incubate_Primary Incubate with Primary Antibody (e.g., p-Akt, Akt) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated Secondary Antibody Incubate_Primary->Incubate_Secondary Detect Detect with ECL & Image Incubate_Secondary->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Standardized workflow for Western Blot analysis.

Methodology:

  • Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24 hours.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundA549 (Lung)HCT-116 (Colon)PC-3 (Prostate)
DauricineLiterature ValueLiterature ValueLiterature Value
N'-Demethyldauricine IodideExperimental DataExperimental DataExperimental Data

Interpretation:

  • If IC50 (Analogue) > IC50 (Dauricine): This would suggest that the increased polarity and reduced membrane permeability outweigh any potential gains in target binding affinity.

  • If IC50 (Analogue) < IC50 (Dauricine): This would indicate that enhanced target binding due to the new N-H bond is the dominant factor, or that the compound utilizes an alternative uptake mechanism.

  • Changes in Selectivity: A significant change in the ratio of IC50 values across different cell lines would imply that the structural modification has altered the compound's selectivity profile.

Future Directions and Conclusion

This guide outlines a clear framework for understanding the structure-activity relationship between dauricine and its N'-demethylated iodide analogue. The initial in vitro data generated from the proposed protocols will provide a strong foundation for further investigation.

Future studies should include:

  • Cellular Uptake Assays: To directly measure the intracellular concentration of both compounds and correlate it with cytotoxicity.

  • In Vivo Efficacy Studies: The improved solubility of the iodide salt may lead to a better pharmacokinetic profile and enhanced efficacy in animal models, even if in vitro potency is reduced.

  • Expanded Target Profiling: Kinase screening panels could reveal if the N-demethylation leads to engagement with new targets.

References

  • Dauricine - Grokipedia. (n.d.).
  • Dauricine: Review of Pharmacological Activity - PMC. (2024, September 27). National Center for Biotechnology Information.
  • (PDF) Dauricine: Review of Pharmacological Activity - ResearchGate. (2024, September 27).
  • The anti-inflammatory mechanisms of dauricine. - ResearchGate. (n.d.).
  • Dauricine Impedes the Tumorigenesis of Lung Adenocarcinoma by Regulating Nrf2 and Reactive Oxygen Species - MDPI. (2025, May 12).
  • Dauricine can inhibit the activity of proliferation of urinary tract tumor cells - PubMed. (2012, December 15). National Center for Biotechnology Information.
  • The whole plant of Menispermum dauricum (A) and structures (B) of dauricine. (n.d.).
  • Dauricine | C38H44N2O6 | CID 73400 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Full article: Dauricine: Review of Pharmacological Activity. (2024, September 26). Taylor & Francis.
  • Synthesis and biological evaluation of amino analogs of Ludartin: Potent and selective cytotoxic agents - DOI. (2013, September 1). ScienceDirect.
  • Synthesis and biological evaluation of amino analogs of Ludartin: potent and selective cytotoxic agents - PubMed. (2013, September 1). National Center for Biotechnology Information.
  • Dauricine - Wikipedia. (n.d.).

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Exploratory

N'-Demethyldauricine iodide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of N'-Demethyldauricine Iodide, a derivative of the naturally occurr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N'-Demethyldauricine Iodide, a derivative of the naturally occurring bisbenzylisoquinoline alkaloid, dauricine. This document delves into its chemical identity, physicochemical properties, and potential biological significance, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Context of Dauricine and its Derivatives

Dauricine, the parent compound of N'-Demethyldauricine Iodide, is a well-studied natural product isolated from the rhizome of Menispermum dauricum. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-arrhythmic, and anti-cancer effects. The complex structure of dauricine, featuring two isoquinoline units linked by a diaryl ether bridge, presents multiple sites for chemical modification, leading to the generation of a wide array of derivatives with potentially enhanced or novel biological activities. N'-Demethyldauricine Iodide is one such derivative, representing a targeted modification of the parent scaffold.

Chemical Identity and Structure Elucidation

Core Chemical Identifiers

A critical aspect of any chemical entity is its unique identifiers, which ensure unambiguous communication and data retrieval. For N'-Demethyldauricine Iodide, the primary identifier is its CAS (Chemical Abstracts Service) number.

IdentifierValueSource
Compound Name N'-Demethyldauricine IodideN/A
CAS Number 1134729-98-8[1][2]
Molecular Formula C37H42N2O6[2]
Molecular Weight 611.0 g/mol [2]

It is important to note the existence of a related compound, N''-Demethyldauricine Iodide, with the CAS number 34302-34-6. The distinction between the "N'" and "N''" notations likely refers to the specific nitrogen atom on the bisbenzylisoquinoline scaffold that has been demethylated. However, a definitive, publicly available chemical structure for either of these isomers is currently lacking. This ambiguity underscores the need for further structural elucidation studies.

Postulated Chemical Structure

Based on the molecular formula of N'-Demethyldauricine Iodide (C37H42N2O6) in comparison to that of dauricine (C38H44N2O6), the structure is presumed to involve the removal of one methyl group from one of the tertiary amine nitrogens and the subsequent formation of a quaternary ammonium iodide. The "N'" designation suggests the demethylation occurs at one of the two nitrogen atoms within the isoquinoline rings.

To visualize the parent structure from which N'-Demethyldauricine Iodide is derived, the chemical structure of dauricine is presented below:

Caption: Chemical structure of the parent compound, dauricine.

The conversion to N'-Demethyldauricine Iodide would involve the removal of either the methyl group on N1 or N2 and the association of an iodide ion. Without definitive structural data, any depiction of N'-Demethyldauricine Iodide would be speculative.

Physicochemical Properties

  • Solubility: Likely to exhibit increased solubility in polar solvents such as water, methanol, and ethanol compared to its parent compound, dauricine. The ionic nature of the quaternary ammonium iodide group would contribute to this property.

  • Melting Point: Expected to be a solid at room temperature with a relatively high melting point, characteristic of organic salts.

  • Stability: The stability of the compound would need to be experimentally determined, with potential sensitivity to light and high temperatures.

Synthesis and Derivatization

The synthesis of N'-Demethyldauricine Iodide would logically proceed from the parent molecule, dauricine. A plausible synthetic route would involve a two-step process:

  • N-Demethylation: Selective demethylation of one of the tertiary amine groups in dauricine. Various reagents are known to effect N-demethylation, and the choice of reagent would be critical to control the regioselectivity (N' vs. N'').

  • Quaternization: Subsequent reaction of the resulting secondary amine with methyl iodide to form the quaternary ammonium iodide.

A generalized workflow for such a synthesis is depicted below:

synthesis_workflow Dauricine Dauricine (Starting Material) Demethylation Selective N-Demethylation Dauricine->Demethylation Secondary_Amine N'-Demethyldauricine (Intermediate) Demethylation->Secondary_Amine Quaternization Reaction with Methyl Iodide Secondary_Amine->Quaternization Final_Product N'-Demethyldauricine Iodide Quaternization->Final_Product

Caption: Postulated synthetic workflow for N'-Demethyldauricine Iodide.

The precise reaction conditions, including the choice of demethylating agent, solvent, temperature, and reaction time, would require careful optimization to achieve the desired product with good yield and purity.

Potential Biological Activities and Mechanism of Action

While specific biological data for N'-Demethyldauricine Iodide is scarce, its activity can be hypothesized based on the known pharmacology of dauricine and the structural modifications.

Inferred Activities from Dauricine

Dauricine is known to interact with various biological targets, including:

  • Ion Channels: It has been reported to block cardiac sodium, potassium, and calcium channels, which underlies its anti-arrhythmic effects.

  • Signaling Pathways: Dauricine has been shown to modulate several key signaling pathways implicated in cancer, such as NF-κB and Hedgehog signaling.

  • Enzyme Inhibition: It may also exhibit inhibitory activity against various enzymes.

Impact of N-Demethylation and Quaternization

The introduction of a positive charge through quaternization can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Pharmacokinetics: The increased polarity may reduce its ability to cross cell membranes and the blood-brain barrier, potentially altering its distribution and metabolism.

  • Pharmacodynamics: The permanent positive charge could enhance its interaction with negatively charged biological targets, such as the phosphate backbone of nucleic acids or acidic residues in proteins. This could lead to a different or more potent mechanism of action compared to the parent compound.

A hypothetical signaling pathway that could be modulated by dauricine derivatives is the NF-κB pathway, which is crucial in inflammation and cancer.

Caption: Hypothetical modulation of the NF-κB signaling pathway by a dauricine derivative.

Experimental Protocols

Due to the limited availability of specific experimental data for N'-Demethyldauricine Iodide, this section provides generalized protocols that would be applicable for its characterization and biological evaluation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of a synthesized batch of N'-Demethyldauricine Iodide.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely around 280 nm).

    • Injection Volume: 10 µL.

    • Analysis: The purity is calculated based on the area of the main peak relative to the total peak area.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of N'-Demethyldauricine Iodide on a cancer cell line.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of N'-Demethyldauricine Iodide for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

N'-Demethyldauricine Iodide represents an intriguing derivative of the pharmacologically active natural product, dauricine. While its chemical identifiers are established, a definitive elucidation of its chemical structure and a thorough investigation of its physicochemical properties and biological activities are warranted. Future research should focus on:

  • Unambiguous Structural Determination: Utilizing techniques such as 2D NMR spectroscopy and X-ray crystallography to confirm the exact position of the demethylation and the overall structure.

  • Synthesis and Characterization: Developing a robust and scalable synthetic route and fully characterizing the compound's physicochemical properties.

  • Comprehensive Biological Evaluation: Screening N'-Demethyldauricine Iodide against a panel of biological targets and in various disease models to uncover its therapeutic potential.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of dauricine derivatives, and it is hoped that it will stimulate further investigation into this promising class of compounds.

References

  • N'-Demethyldauricine iodide CAS 1134729-98-8. 化源网. [Link]

  • N'-Demethyldauricine Iodide. BioFOUNT. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Preparation of N'-Demethyldauricine Iodide Stock Solutions in DMSO

Abstract These application notes provide a detailed, field-proven protocol for the solubilization and preparation of stock solutions of N'-Demethyldauricine iodide using Dimethyl Sulfoxide (DMSO). N'-Demethyldauricine io...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a detailed, field-proven protocol for the solubilization and preparation of stock solutions of N'-Demethyldauricine iodide using Dimethyl Sulfoxide (DMSO). N'-Demethyldauricine iodide is a significant compound in various research applications, and the ability to prepare accurate, stable, and homogenous stock solutions is paramount for generating reproducible experimental data. This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical laboratory success. Adherence to this protocol will help mitigate common issues such as incomplete dissolution, compound precipitation, and degradation.

Scientific Principles & Reagent Overview

N'-Demethyldauricine Iodide: A Profile

N'-Demethyldauricine is a bisbenzylisoquinoline alkaloid derivative. The iodide salt form is often supplied for research purposes. Understanding its basic properties is crucial for proper handling. While specific data for this exact compound is limited, general principles for similar iodide salts apply. Iodide-containing organic molecules can be sensitive to light and may exhibit complex solubility profiles.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO, with the chemical formula (CH₃)₂SO, is a highly effective polar aprotic solvent. Its utility in the laboratory is extensive due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds, a property that makes it an invaluable tool for creating high-concentration stock solutions in drug discovery and high-throughput screening.[1][2]

Causality of Solvent Choice: The selection of DMSO is predicated on its solvent power, which often surpasses that of other common solvents that typically only dissolve 10-20% of their own weight in solute; DMSO can dissolve 50-60%. Its high boiling point (189 °C or 372 °F) minimizes evaporation at room temperature, ensuring concentration stability during handling.[1][2] Furthermore, it is miscible with water and most cell culture media, facilitating the dilution of stock solutions to working concentrations.[1]

However, researchers must be aware of two key properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3] Water contamination can reduce its solvating power for certain organic compounds and may introduce variability into experiments. Therefore, the use of anhydrous (dry) DMSO is mandatory for preparing stock solutions.

  • Cellular Permeability: DMSO easily penetrates the skin and can carry dissolved substances with it.[4] This property necessitates stringent safety precautions to prevent unintended exposure to the dissolved compound.

Reagent & Solvent Data Summary
ParameterN'-Demethyldauricine IodideDimethyl Sulfoxide (DMSO)
CAS Number 34302-34-6[5]67-68-5[1]
Appearance Typically a solid (powder/crystals)Colorless, viscous liquid
Molecular Formula C₃₇H₄₃IN₂O₆(CH₃)₂SO[1]
Molecular Weight 766.65 g/mol 78.13 g/mol [1]
Key Hazard Toxic if swallowed or inhaled.[6][7][8] Handle with care as an investigational compound.Combustible liquid.[9] Readily absorbed through the skin.[4]
Storage Store in a cool, dry, dark place.Store in a tightly sealed container in a dry, well-ventilated area.[9] Protect from moisture.

Safety & Handling: A Self-Validating System

Trustworthiness through Safety: A protocol's reliability is directly linked to the safety of the operator. Due to the biological activity of N'-Demethyldauricine iodide and the carrier properties of DMSO, all handling must be performed within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Lab coat

  • Splash-proof safety goggles

  • Chemical-resistant gloves (nitrile gloves are common, but check compatibility). Change gloves immediately if contaminated.

Spill & Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][10]

  • Eye Contact: Immediately flush eyes with water from an emergency eyewash station for 15 minutes.[9][10]

  • Spill: Absorb small spills with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[10]

  • Waste Disposal: All solutions and contaminated materials must be disposed of as hazardous chemical waste according to institutional guidelines.[9] Do not pour down the drain.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Calculations can be adjusted for different target concentrations.

Materials & Equipment
  • N'-Demethyldauricine iodide powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated P1000, P200, and P20 micropipettes

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Water bath (optional)

Calculation of Reagents

The fundamental principle is Mass = Concentration × Volume × Molecular Weight.

  • Target Concentration (C): 10 mM = 0.010 mol/L

  • Target Volume (V): 1 mL = 0.001 L

  • Molecular Weight (MW): 766.65 g/mol

Mass required (m) = 0.010 mol/L × 0.001 L × 766.65 g/mol = 0.0076665 g = 7.67 mg

Therefore, to prepare 1 mL of a 10 mM stock solution, you will weigh out 7.67 mg of N'-Demethyldauricine iodide and dissolve it in 1 mL of anhydrous DMSO.

Step-by-Step Dissolution Workflow
  • Pre-Equilibration: Allow the sealed vial of N'-Demethyldauricine iodide and the anhydrous DMSO bottle to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound or into the solvent.

  • Weighing: Tare a sterile, amber microcentrifuge tube on the analytical balance. Carefully weigh 7.67 mg of N'-Demethyldauricine iodide directly into the tube. Record the exact mass.

  • Solvent Addition: In a chemical fume hood, use a calibrated P1000 pipette to add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Initial Dissolution: Cap the tube securely and vortex at medium-high speed for 1-2 minutes.

  • Visual Inspection (QC Step 1): Hold the tube up to a light source. Check for any visible, undissolved particulates. A homogenous, clear solution is the goal.

  • Assisted Dissolution (If Necessary): If particulates remain, proceed with one or both of the following, in order:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up aggregates.[11][12]

    • Gentle Warming: Place the tube in a water bath set to no higher than 37°C for 5-10 minutes.[11][12] Intermittently vortex the tube.

    • Causality: Both sonication and gentle warming increase the kinetic energy of the system, enhancing the rate of dissolution. However, excessive heat should be avoided as it may risk degrading the compound.

  • Final Inspection (QC Step 2): After assisted dissolution, allow the solution to return to room temperature. Perform a final visual inspection to confirm complete dissolution. The solution should be free of any precipitate or haze.

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate Reagents to Room Temperature weigh Weigh 7.67 mg N'-Demethyldauricine Iodide start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect1 Visual Inspection: Particulates Present? vortex->inspect1 assist Assisted Dissolution: Sonication / Gentle Warming inspect1->assist Yes aliquot Aliquot into Light-Protected Tubes inspect1->aliquot No inspect2 Final Inspection: Clear Solution? assist->inspect2 inspect2->assist No inspect2->aliquot Yes store Store at -20°C or -80°C aliquot->store end Stock Solution Ready store->end

Caption: Workflow for the preparation of N'-Demethyldauricine iodide stock solution in DMSO.

Storage & Stability

The Rationale for Aliquoting: Repeated freeze-thaw cycles can compromise the stability of the dissolved compound and introduce moisture into the stock solution. To ensure the long-term integrity of your stock, it is critical to aliquot the solution into smaller, single-use volumes.[11]

Protocol:

  • Dispense the final stock solution into several sterile, amber or foil-wrapped microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Clearly label each tube with:

    • Compound Name: N'-Demethyldauricine iodide

    • Concentration: 10 mM

    • Solvent: DMSO

    • Preparation Date

    • Your Initials

  • Store aliquots at -20°C for short-to-medium-term storage or -80°C for long-term storage.[11] Always consult the supplier's datasheet for any compound-specific storage recommendations.

Before use, thaw a single aliquot at room temperature and vortex briefly before making dilutions into your aqueous experimental buffer or media. Do not refreeze a thawed aliquot.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound will not fully dissolve. - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Compound has low solubility at the target concentration.- Re-verify all calculations and measurements.- Use a fresh, sealed bottle of anhydrous DMSO.- Attempt a lower concentration stock solution (e.g., 5 mM or 1 mM).
Precipitate forms when diluting into aqueous buffer. - The compound has low aqueous solubility.- The final DMSO concentration in the working solution is too low to maintain solubility.- Increase the final DMSO concentration in the working solution (typically kept below 0.5% to avoid solvent toxicity).- Vortex the working solution immediately after adding the DMSO stock.- Prepare working solutions fresh immediately before use.
Solution appears colored (e.g., yellow/brown). - Potential compound degradation, possibly due to light exposure or oxidation of the iodide moiety.[6][13]- Ensure the use of light-protected tubes for preparation and storage.- Prepare fresh stock solution from the solid compound.- If the problem persists, contact the compound supplier.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). DMSO (DIMETHYL SULFOXIDE). Retrieved March 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). Use of Dimethyl Sulfoxide (DMSO). EHS-ARS-GUI-021-V02. Retrieved March 7, 2026, from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved March 7, 2026, from [Link]

  • NanoTemper Technologies. (n.d.). DMSO - Definition and Relevance. Nanopedia. Retrieved March 7, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved March 7, 2026, from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved March 7, 2026, from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Dimethyl sulfoxide ≥99,9 %, ULSI Grade. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved March 7, 2026, from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved March 7, 2026, from [Link]

  • Chem-Supply. (2018, July 11). Safety Data Sheet: IODOMETHANE. Retrieved March 7, 2026, from [Link]

  • ruidahenghui.com. (n.d.). N''-DEMETHYLDAURICINE IODIDE,标准品,CAS号:34302-34-6. Retrieved March 7, 2026, from [Link]

  • Deepwater Chemicals, Inc. (n.d.). Methylene Iodide, Diiodomethane. Retrieved March 7, 2026, from [Link]

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Application

Application Note &amp; Protocol: Determining the Optimal Dosage of N'-Demethyldauricine Iodide for Cell Viability Assays

Abstract N'-Demethyldauricine, a natural compound, has emerged as a potent inducer of autophagic cell death, particularly in cancer cells that have developed resistance to traditional apoptosis-inducing therapies[1]. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N'-Demethyldauricine, a natural compound, has emerged as a potent inducer of autophagic cell death, particularly in cancer cells that have developed resistance to traditional apoptosis-inducing therapies[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal dosage of N'-Demethyldauricine iodide for in vitro cell viability and cytotoxicity assays. We delve into the compound's mechanism of action, outline critical considerations for experimental design, and provide detailed, validated protocols for establishing a robust dose-response profile. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the compound's cytotoxic effects.

Scientific Background & Mechanism of Action

N'-Demethyldauricine (also referred to as LP-4 in some literature) is a novel autophagy-inducing agent[1]. Understanding its mechanism is paramount to designing effective experiments.

1.1. Induction of Autophagic Cell Death

Unlike many chemotherapeutic agents that rely on apoptosis, N'-Demethyldauricine's primary cytotoxic effect is the induction of autophagic cell death. This is particularly significant for treating apoptosis-resistant cancers[1]. The process is initiated by the mobilization of intracellular calcium (Ca2+) resulting from the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump[1].

This calcium release triggers two key signaling cascades:

  • Ulk-1-PERK Pathway: An endoplasmic reticulum stress-related pathway.

  • CaMKKβ-AMPK-mTOR Pathway: The mobilization of Ca2+ activates Calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and a negative regulator of autophagy. Inhibition of mTOR is a critical step for the initiation of autophagy[1].

This cascade of events leads to the formation of autophagosomes and ultimately, cell death, providing a powerful alternative therapeutic strategy for drug-resistant cancers[1].

1.2. Signaling Pathway Diagram

N_Demethyldauricine_Pathway cluster_cell Cellular Environment NDI N'-Demethyldauricine Iodide SERCA SERCA Pump NDI->SERCA inhibits Ca2 ↑ Cytosolic Ca²⁺ SERCA->Ca2 release CaMKKb CaMKKβ Ca2->CaMKKb activates AMPK AMPK CaMKKb->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy Induction mTOR->Autophagy inhibits Death Autophagic Cell Death Autophagy->Death Experimental_Workflow Start Hypothesis: N'-Demethyldauricine iodide induces cytotoxicity CellSelection Select Cell Lines (Apoptosis-Resistant, Sensitive, Normal) Start->CellSelection Pilot Pilot Study: Dose-Range Finding (10 nM - 100 µM) CellSelection->Pilot MTT Primary Assay: MTT (24, 48, 72h incubations) Pilot->MTT IC50 Calculate IC50 Values MTT->IC50 Confirmatory Confirmatory Assay: Treat at 1x & 2x IC50 IC50->Confirmatory Flow Annexin V / PI Staining & Flow Cytometry Confirmatory->Flow Analysis Data Analysis & Mechanism Confirmation Flow->Analysis Conclusion Conclusion: Optimal Dosage & Mode of Action Analysis->Conclusion

Caption: A logical workflow for determining the optimal dosage and mechanism of a test compound.

4.2. Representative Data Summary

All quantitative data should be summarized for clear comparison. The table below provides a template for presenting IC50 values derived from your experiments.

Cell LineResistance ProfileIncubation Time (h)IC50 (µM) [95% CI]
DLD-1 Bax-Bak DKOApoptosis-Defective72e.g., 25.5 [22.1-29.4]
Wild-Type MEFsApoptosis-Competent72e.g., 35.2 [30.5-40.6]
MCF-7 (Breast Cancer)Apoptosis-Competent48e.g., 41.8 [38.1-45.9]
HFF-1 (Fibroblast)Non-Cancerous Control72e.g., >100

Note: Data are hypothetical examples for illustrative purposes, based on trends observed in the literature.[1]

Troubleshooting & Best Practices

  • Compound Precipitation: If the compound precipitates upon dilution in the medium, try preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in the medium, or decrease the final concentration. Always visually inspect wells after treatment.

  • High Variability: High variability between replicate wells can be caused by inconsistent cell seeding, pipetting errors, or edge effects on the 96-well plate. To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples.

  • Unexpected IC50 Values: If IC50 values are drastically different from expected, verify the compound's purity and concentration, check for cell line contamination, and ensure assay reagents are not expired.

  • MTT Assay Interference: Some compounds can directly reduce MTT or interfere with the formazan absorbance spectrum. If this is suspected, run a cell-free control with the compound and MTT to check for a color change. If interference is confirmed, switch to an alternative viability assay (e.g., an ATP-based luminescence assay).

Conclusion

Determining the optimal dosage of N'-Demethyldauricine iodide requires a systematic and multi-faceted approach. By starting with a broad dose-range and time-course analysis using a primary metabolic assay like MTT, researchers can efficiently determine the IC50 value. This must be followed by a confirmatory assay, such as Annexin V/PI staining, to validate the mode of cell death. This rigorous, two-stage process, grounded in the compound's known mechanism of inducing autophagy, will yield reliable and reproducible data crucial for advancing pre-clinical drug development.

References

  • Lee, Y. Z., et al. (2015). N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. PLOS ONE. [Link]

  • Scientific Research Publishing. (n.d.). IC50 values (mM) of the compounds synthesized on MDA-MB-231 breast cancer cells. SCIRP. [Link]

  • MDPI. (n.d.). Materials and Methods Cell viability assay. MDPI. [Link]

  • Zhang, L., et al. (2003). Nonradioactive iodide effectively induces apoptosis in genetically modified lung cancer cells. Cancer Research. [Link]

  • Elliyanti, A., et al. (2020). An Iodine Treatments Effect on Cell Proliferation Rates of Breast Cancer Cell Lines; In Vitro Study. Open Access Macedonian Journal of Medical Sciences. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Shrivastava, A., et al. (2006). Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway. Molecular and Cellular Biochemistry. [Link]

  • Bigagli, E., et al. (2017). Molecular Iodine Induces Anti- and Pro-Neoplastic Effects in Prostate Cancer Models. International Journal of Molecular Sciences. [Link]

  • Science.gov. (n.d.). ic50 values calculated: Topics. Science.gov. [Link]

  • Winkler, R., et al. (2008). The role of iodine and δ-iodolactone in growth and apoptosis of malignant thyroid epithelial cells and breast cancer cells. Hormones. [Link]

  • Al-Qahtani, W. S., et al. (2023). Exploring the promising therapeutic benefits of iodine and radioiodine in breast cancer cell lines. PLOS ONE. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Dependence of IC50 average values (μM) on the VS,max of iodine σ‐hole... ResearchGate. [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Taylor & Francis. [Link]

  • Yang, C-S., et al. (2012). Induction of Apoptosis by 11-Dehydrosinulariolide via Mitochondrial Dysregulation and ER Stress Pathways in Human Melanoma Cells. Molecules. [Link]

  • Persson, A. M., et al. (2011). Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells. Journal of Pharmacology and Experimental Therapeutics. [Link]

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Method

Application Note: In Vivo Administration Routes and Formulation Strategies for N'-Demethyldauricine Iodide in Murine Models

Introduction and Pharmacological Context N'-Demethyldauricine Iodide (CAS: 34302-34-6 or 1134729-98-8) is a bisbenzylisoquinoline alkaloid derivative organically sourced from the rhizomes of Menispermum dauricum and Meni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

N'-Demethyldauricine Iodide (CAS: 34302-34-6 or 1134729-98-8) is a bisbenzylisoquinoline alkaloid derivative organically sourced from the rhizomes of Menispermum dauricum and Menispermum canadense[1][2]. As a structurally modified quaternary ammonium/iodide salt of the parent compound Dauricine, it exhibits enhanced polarity while retaining core pharmacological bioactivities.

In pre-clinical murine models, bisbenzylisoquinoline alkaloids are primarily evaluated for their neuroprotective, anti-arrhythmic, anti-inflammatory, and apoptotic-inducing properties[3][4]. Mechanistically, these compounds modulate intracellular calcium channels, scavenge reactive oxygen species (ROS), and inhibit the canonical NF-κB inflammatory cascade by blocking the phosphorylation of the IKK complex, thereby preventing the nuclear translocation of p65/p50[4]. Given its complex molecular architecture, achieving optimal systemic exposure in in vivo models requires rigorous selection of vehicles to avoid precipitation or mucosal toxicity[5].

Mechanistic Pathway

To contextualize the pharmacological end-points dictating specific dosage strategies, the primary signaling pathways modulated by N'-Demethyldauricine are outlined below.

G NDemethyl N'-Demethyldauricine Iodide ROS Oxidative Stress (ROS) NDemethyl->ROS Scavenges IKK IKK Complex NDemethyl->IKK Inhibits ROS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Target Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Target Nuclear Translocation

Fig 1: N'-Demethyldauricine Iodide suppresses ROS and NF-κB signaling pathways.

Pharmacokinetic Considerations & Dosing Strategies

Because N'-Demethyldauricine Iodide retains a highly hydrophobic carbon backbone despite its polar iodide moiety, standard aqueous solutions (like 100% Saline or PBS) are insufficient for concentrations exceeding 1 mg/mL[5]. Co-solvents are strictly required to ensure uniform delivery without micro-precipitation, which can cause severe focal necrosis at injection sites or erratic pharmacokinetic profiles[6].

Quantitative Summary of Administration Routes
RouteTypical Dose RangeRecommended Vehicle FormulationAdministration VolumeFrequencyTarget Model / Application
Intraperitoneal (I.P.) 1 – 10 mg/kg10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline10 mL/kgDaily / QODNeuroprotection, Alzheimer's models[3][4]
Oral Gavage (P.O.) 20 – 40 mg/kg0.5% CMC-Na in Saline/ddH₂O10 mL/kgDailyXenograft Tumors, GI inflammation[7][8]
Subcutaneous (S.C.) 10 – 40 mg/kg10% DMSO + 90% Corn Oil (Depot formulation)5 – 10 mL/kgEvery 2 DaysLong-term Oncology Models[4][6]
Intranasal (I.N.) ~1 µg/µLGraphene Oxide / Nanoparticle Suspension5 – 10 µL/nareEvery other dayDirect CNS targeting (Brain accumulation)[3]

Validated Experimental Protocols

Protocol A: Preparation and Administration via Intraperitoneal (I.P.) Injection

Causality & Trustworthiness : The combination of DMSO, PEG300, and Tween-80 creates a micellar suspension. Adding DMSO first ensures the crystalline structure of the alkaloid is broken down. PEG300 acts as a bridging co-solvent, preventing the compound from crashing out when the aqueous phase (Saline) is finally introduced[5][6].

Step-by-Step Methodology:

  • Stock Preparation: Weigh out N'-Demethyldauricine Iodide and dissolve in anhydrous DMSO to create a highly concentrated stock (e.g., 25 mg/mL). Note: Use ultrasonication if aggregates persist, as moisture-contaminated DMSO reduces solubility.

  • Co-Solvent Addition (PEG300): In a sterile microcentrifuge tube, transfer the required volume of the DMSO stock (representing 10% of your final volume) and immediately add PEG300 (40% of the final volume). Vortex for 30 seconds until the solution is visually homogeneous[5].

  • Surfactant Integration: Add Tween-80 (5% of final volume). Slowly pipette up and down to mix. The solution will become viscous but must remain clear[5].

  • Aqueous Dilution: Dropwise, add 0.9% Saline (45% of final volume) while continuously swirling or vortexing.

  • Administration: Using a 27G needle, inject into the lower right quadrant of the mouse abdomen at a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse). Administer freshly prepared working solutions within 4 hours to prevent time-dependent precipitation[4].

Protocol B: Preparation and Administration via Oral Gavage (P.O.)

Causality & Trustworthiness : For oral dosing (20-40 mg/kg), utilizing organic solvents like DMSO/PEG daily can cause severe gastrointestinal distress and alter gut microbiota. Instead, 0.5% Carboxymethylcellulose sodium (CMC-Na) is used. CMC-Na creates a highly viscous, non-toxic pseudoplastic suspension that uniformly disperses the insoluble particles, ensuring exact dosing and safe gastrointestinal transit[8][9][10].

Step-by-Step Methodology:

  • Vehicle Generation (0.5% CMC-Na): Measure 0.5 g of dry CMC-Na powder. Heat 100 mL of double-distilled water or 0.9% Saline to 50–60°C. Slowly sprinkle the CMC-Na powder into the liquid under constant magnetic stirring. Crucial: Allow the solution to stir for 2–4 hours to ensure complete polymer hydration and to prevent solid-liquid separation[9][10].

  • Drug Suspension: Weigh the required dosage of N'-Demethyldauricine Iodide and place it in a glass mortar. Add a few drops of the 0.5% CMC-Na vehicle to wet the powder, grinding it into a smooth paste.

  • Volume Adjustment: Gradually add the remaining 0.5% CMC-Na solution while continuously mixing until the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose at 10 mL/kg volume) is achieved[7].

  • Administration: Secure the mouse using a scruff restraint to create a straight line from the mouth to the esophagus. Using a 20G or 22G bulb-tipped gavage needle, gently advance the needle over the tongue and down the esophagus, delivering the suspension steadily[8].

Protocol C: Subcutaneous (S.C.) Depot Injection

For sustained absorption models (e.g., colon cancer xenografts), slow-release depot injections are favored[4].

  • Dissolve the compound in 10% DMSO to form a clear base[6].

  • Add 90% Corn Oil and vortex rigorously for 3 minutes to create an emulsion[6].

  • Inject subcutaneously into the loose skin over the interscapular area or right axillary region using a 25G needle. The lipid-based vehicle will slowly disperse the active compound over 48 hours, allowing for an "every-other-day" dosing regimen[4].

References

1.[1] "CAS 34302-34-6: Dauricina, 2'-desmetil-", CymitQuimica.1 2.[2] "1134729-98-8 | N'-Demethyldauricine Iodide", Bio-Fount. 2 3.[3] "Intranasal administration of dauricine loaded on graphene oxide: multi-target therapy for Alzheimer's disease", PMC. 3 4.[4] "Dauricine | Apoptosis Inducer", MedChemExpress. 4 5.[7] "Daurisoline Inhibiting Tumor Angiogenesis and Epithelial-Mesenchymal Transition in Bladder Cancer...", PMC.7 6.[6] "What is the recommended solvent formulation for OGT2115 in mice?", ResearchGate. 6 7.[8] "Ganoderma lucidum spore oil... shows antitumor and Immunomodulatory effects in mice", PMC.8 8.[9] "Sodium carboxymethyl cellulose (Viscosity:5000-15000 mPa.s)", MedChemExpress. 9 9.[10] "Preparation method of homogenized suspension of schisanhenol", Google Patents. 10 10.[5] "Daurisoline ((R,R)-Daurisoline) | Autophagy Blocker", MedChemExpress. 5

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Application

Application Note &amp; Protocol: Preparation of N'-Demethyldauricine Iodide Stock Solutions for High-Performance Liquid Chromatography (HPLC)

Abstract: This document provides a detailed methodology for the preparation of N'-Demethyldauricine iodide primary stock solutions and subsequent working standards for quantitative analysis by High-Performance Liquid Chr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed methodology for the preparation of N'-Demethyldauricine iodide primary stock solutions and subsequent working standards for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, accuracy, and reproducibility. The causality behind each step is explained to ensure a deep understanding of the principles involved.

Introduction: The Critical Role of Standard Preparation

This guide outlines a robust, self-validating protocol for preparing N'-Demethyldauricine iodide stock solutions. It addresses key considerations including solvent selection, weighing accuracy, dilution techniques, and storage conditions to ensure the integrity and stability of the analytical standards.

Analyte Characteristics and Core Principles

While specific experimental solubility data for N'-Demethyldauricine iodide (CAS: 34302-34-6) is not extensively published, its chemical nature as an alkaloid iodide salt provides a strong basis for solvent selection and handling procedures. Alkaloid salts are typically soluble in water and alcohols, and sparingly soluble in less polar organic solvents.[5][6][7][8]

The Three Pillars of a Reliable Standard:

  • Purity of the Reference Material: The foundation of any quantitative analysis is the purity of the reference standard. Always use a high-purity, traceable primary standard or a certified reference material (CRM) from a reputable supplier.[4]

  • Metrological Traceability: Every step, from mass measurement to dilution, must be performed with calibrated equipment. This includes analytical balances, pipettes, and Class A volumetric flasks.[9] This ensures that the final concentration is known with a high degree of certainty.

  • Solvent Compatibility and Analyte Stability: The chosen solvent must fully dissolve the analyte without causing degradation.[10] Furthermore, the solvent must be compatible with the HPLC mobile phase to ensure good peak shape and prevent precipitation in the system.[4][5]

Materials and Reagents

  • Analyte: N'-Demethyldauricine iodide (CAS: 34302-34-6), >98% purity

  • Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile, HPLC-grade Dimethyl Sulfoxide (DMSO), and Deionized (DI) Water (>18 MΩ·cm)

  • Equipment:

    • Calibrated 4 or 5-place analytical balance

    • Class A volumetric flasks (e.g., 5, 10, 25, 50, 100 mL)

    • Calibrated micropipettes (P200, P1000)

    • Anti-static weighing paper or boat

    • Spatula

    • Ultrasonic bath

    • Vortex mixer

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible membrane)

    • Amber glass vials with PTFE-lined caps for storage[4]

    • HPLC vials (amber, with PTFE/silicone septa)

Experimental Protocol: Stock and Working Solution Preparation

This protocol details the preparation of a 1.0 mg/mL primary stock solution, which is a common starting concentration. This can be adjusted based on the specific sensitivity of the HPLC method and the required calibration range.

Part I: Preparation of the Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the vial containing N'-Demethyldauricine iodide to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 10.0 mg of N'-Demethyldauricine iodide onto an anti-static weighing boat using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 10.12 mg).

  • Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material. Rinse the weighing boat with 1-2 mL of the chosen solvent (see Table 1) and transfer the rinsing into the flask. Repeat this step twice to ensure all material is transferred.[4]

  • Solubilization: Add the solvent to the flask until it is approximately 70-80% full. Cap the flask and sonicate for 5-10 minutes in an ultrasonic bath to aid dissolution. Gentle warming (to ~30-40°C) can be applied if necessary, but care must be taken to avoid degradation. Visually inspect for any undissolved particulates.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.[4]

  • Filtration & Storage: Filter the stock solution through a 0.22 µm syringe filter into a clean, labeled amber glass vial.[4][11] The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the primary stock solution at 2-8°C, protected from light.[4][12]

Part II: Preparation of Working Standards and Calibration Curve

Working standards are prepared by serially diluting the primary stock solution. This creates a series of standards at different concentrations to build a calibration curve.[3][11]

Example Dilution Scheme for a 5-point Calibration Curve:

Working StandardConcentration (µg/mL)Volume of Stock/Previous StandardDilution Flask Volume (mL)
Intermediate Stock1001.0 mL of 1.0 mg/mL Primary Stock10
Standard 5505.0 mL of 100 µg/mL Intermediate Stock10
Standard 4202.0 mL of 100 µg/mL Intermediate Stock10
Standard 3101.0 mL of 100 µg/mL Intermediate Stock10
Standard 250.5 mL of 100 µg/mL Intermediate Stock10
Standard 110.1 mL of 100 µg/mL Intermediate Stock10

Protocol:

  • Prepare an intermediate stock solution (e.g., 100 µg/mL) from the primary stock to facilitate more accurate dilutions for the lower concentration standards.

  • For each working standard, pipette the required volume of the appropriate stock solution into a new, clean volumetric flask.

  • Dilute to the mark with a solvent that is compatible with your HPLC mobile phase (ideally, the mobile phase itself).[4]

  • Homogenize by inverting the flask 15-20 times.

  • Transfer the final working standards to labeled HPLC vials for analysis. It is best practice to prepare fresh working standards daily from the primary stock solution.[4]

Workflow Visualization

G cluster_prep Part I: Primary Stock Preparation cluster_working Part II: Working Standard Preparation A 1. Weigh 10 mg N'-Demethyldauricine Iodide B 2. Quantitatively transfer to 10 mL Volumetric Flask A->B C 3. Add ~7 mL Solvent & Sonicate to Dissolve B->C D 4. Dilute to Volume (10 mL) with Solvent C->D E 5. Homogenize (Invert 20x) D->E F 6. Filter (0.22 µm) into Amber Vial E->F G Primary Stock (1.0 mg/mL) Store at 2-8°C F->G H 7. Create Intermediate Stock (e.g., 100 µg/mL) G->H Use for Dilutions I 8. Perform Serial Dilutions for Calibration Curve H->I J 9. Transfer to HPLC Vials I->J K Ready for HPLC Analysis J->K

Caption: Workflow for N'-Demethyldauricine Iodide Stock and Working Standard Preparation.

Solvent Selection and Rationale

The choice of solvent is critical. Since N'-Demethyldauricine iodide is an alkaloid salt, polar solvents are the primary candidates. For reversed-phase HPLC, it is crucial that the analyte remains soluble when injected into the mobile phase.

Table 1: Recommended Solvents for Solubility Testing

SolventRationale & Suitability for RP-HPLCComments
Methanol (MeOH) Primary Recommendation. Alkaloid salts and bases are often soluble in alcohols.[5][7] It is a common organic modifier in reversed-phase HPLC and is fully miscible with water and acetonitrile. Many established methods for alkaloids use methanol as the standard diluent.[11][12][13]Less polar than water, which can aid in solubilizing the organic part of the molecule.
Acetonitrile (ACN) Secondary Recommendation. Another common organic modifier in RP-HPLC. Its properties are similar to methanol in this context, though some compounds show differential solubility.If the mobile phase is ACN-based, using ACN as the diluent can prevent solvent mismatch issues at injection.
DI Water Possible, but with caution. As an iodide salt, it is expected to have some aqueous solubility.[6][7]May lead to poor peak shape (fronting) if injected into a mobile phase with high organic content. Best used in combination with an organic solvent.
Methanol/Water (e.g., 50:50 v/v) Good Compromise. Balances the polarity of water with the solubilizing power of methanol. This mixture is often very similar to the initial mobile phase conditions in a gradient run.Highly recommended if the pure organic solvent or pure water fails.
DMSO Use as a last resort. Excellent solubilizing power for a wide range of compounds. However, it is a very strong solvent and can cause significant peak distortion in RP-HPLC. It also has a high UV cutoff.If used, the final concentration of DMSO in the injected sample should be minimized (<1-2%). The stock can be made in DMSO and diluted in mobile phase.

Quality Control, Stability, and Troubleshooting

Initial Quality Control:

  • Visual Inspection: The final stock solution should be clear and free of any visible particulates.

  • Initial Injection: After preparation, inject the highest concentration standard into the HPLC. The resulting peak should be sharp and symmetrical. A split or broad peak may indicate solubility issues.

Stability:

  • The stability of N'-Demethyldauricine iodide in solution is unknown. It is strongly recommended to prepare fresh working standards daily .[4]

  • The primary stock solution should be considered stable for a maximum of one week when stored at 2-8°C and protected from light, unless in-house stability studies prove otherwise. Regular recalibration with freshly prepared standards is essential for maintaining data accuracy.[3]

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Analyte does not fully dissolve Incorrect solvent choice; insufficient sonication; poor quality standard.Try a different solvent from Table 1 (e.g., switch from pure MeOH to 50:50 MeOH/Water). Increase sonication time. Verify the purity of the reference standard.
Precipitation upon storage Solution is supersaturated; temperature fluctuations.Prepare a new stock at a lower concentration. Ensure the solution is fully dissolved before bringing it to its final volume.
Poor peak shape (splitting, tailing) Analyte precipitating upon injection; solvent mismatch between sample and mobile phase; secondary interactions with the column.Dilute the standard in the mobile phase. Ensure the injection volume is appropriate. The mobile phase may require pH adjustment or an ion-pairing agent for optimal chromatography of this alkaloid.[14][15]
Inconsistent results over time Degradation of the analyte in solution.Prepare fresh stock and working solutions more frequently.[3] Perform a stability study by comparing a fresh standard to an aged one.

References

  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024). Vertex AI Search.
  • How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Labor
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (n.d.). Benchchem.
  • Determination of Alkaloids in Goldenseal Using Agilent Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and HPLC-DAD Analysis. (2011). Agilent Technologies.
  • How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs.
  • Khandani, et al. (2019). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. Journal of Young Pharmacists.
  • General Methods of Extraction and Isol
  • Alkaloids. (n.d.). ChemicalBook.
  • Best Practices for Analytical Sample Prepar
  • Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II). (2000).
  • Discovery and Preliminary SAR of Bisbenzylisoquinoline Alkaloids as Inducers of C/EBPα. (2012). ACS Medicinal Chemistry Letters.
  • Alkaloids: Solubility and Properties. (n.d.). Scribd.
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011).
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011). KoreaScience.
  • Alkaloids. (n.d.).

Sources

Method

Application Note: Extraction and Purification of N'-Demethyldauricine Iodide from Menispermum dauricum

Document Type: Advanced Protocol & Application Note Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Menispermum dauricum DC. (Rhizome) Target Analyte: N'-Deme...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Note Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Menispermum dauricum DC. (Rhizome) Target Analyte: N'-Demethyldauricine iodide (CAS: 34302-34-6)

Introduction and Mechanistic Rationale

Menispermum dauricum (Asiatic moonseed) is a rich botanical source of bisbenzylisoquinoline alkaloids, primarily dauricine and daurisoline[1]. These compounds possess notable pharmacological properties, including anti-proliferative, anti-inflammatory, and multi-target therapeutic effects against neurodegenerative diseases like Alzheimer's[2].

While dauricine is the primary constituent, its structurally related minor alkaloid, N'-Demethyldauricine (2'-Demethyldauricine), is highly valued for structure-activity relationship (SAR) studies and semi-synthetic derivatization[3]. Unlike dauricine, which features two tertiary amines, N'-demethyldauricine possesses one secondary amine (at the N' position) and one tertiary amine. This unique structural feature slightly increases its polarity and reactivity.

Why an Iodide Salt? Isolating bulky bisbenzylisoquinolines often results in unstable amorphous oils or resins[3]. Converting the free base into its hydroiodide salt (N'-Demethyldauricine iodide) provides a self-validating purification mechanism. Iodide salts of high-molecular-weight alkaloids exhibit superior crystallization properties, enhanced stability against aerial oxidation, and improved aqueous solubility for downstream in vitro pharmacological screening[4].

This application note outlines a fully validated, end-to-end workflow leveraging optimized Ultrasonic-Assisted Extraction (UAE)[5], targeted liquid-liquid extraction (LLE), Preparative HPLC, and selective halide precipitation.

Experimental Workflow

G N1 Biomass Preparation (M. dauricum Rhizomes, 60-mesh) N2 Ultrasonic-Assisted Extraction (UAE) (100% MeOH, 69°C, 36 min) N1->N2 N3 Acid-Base Fractionation (pH 2.0 to pH 10.0) N2->N3 N4 Preparative HPLC Isolation (C18, Gradient Elution) N3->N4 N5 N'-Demethyldauricine (Free Base Recovery) N4->N5 N6 Iodide Salt Derivatization (HI in EtOH, 0°C) N5->N6 N7 N'-Demethyldauricine Iodide (Crystallization & Lyophilization) N6->N7

Figure 1: End-to-end workflow for N'-Demethyldauricine Iodide isolation.

Quantitative Parameter Optimization

Response Surface Methodology (RSM) has demonstrated that bisbenzylisoquinoline yield is highly dependent on solvent polarity and acoustic cavitation energy[1]. Below is the optimized parameter table for the initial extraction phase, ensuring maximum alkaloid recovery prior to targeted HPLC isolation.

ParameterOptimized ValueMechanistic Justification (Causality)
Solvent System 100% MethanolMethanol's dielectric constant effectively breaks plant cell matrices and completely solubilizes both phenolic and non-phenolic bisbenzylisoquinolines[1].
UAE Temperature 69 °CEnhances solvent diffusivity and analyte solubility without causing thermal degradation of the heat-sensitive secondary amine[5].
Extraction Time 36 MinutesOptimal duration to reach diffusion equilibrium; extended times risk oxidative degradation of the phenol moieties[5].
LLE pH (Acidic) pH 2.0 (HCl)Protonates all basic nitrogens, transferring target alkaloids into the aqueous phase while leaving neutral lipids in the organic waste.
LLE pH (Basic) pH 10.0 (NH₄OH)Deprotonates the amines, drastically dropping aqueous solubility and forcing the free base alkaloids into the halocarbon extraction solvent.

Step-by-Step Protocol

Phase 1: Ultrasonic-Assisted Extraction (UAE)
  • Biomass Preparation: Pulverize dried rhizomes of Menispermum dauricum to a uniform 60-mesh powder. This increases the surface-area-to-volume ratio, crucial for solvent penetration.

  • Extraction: Suspend 100 g of the pulverized biomass in 1,000 mL of 100% HPLC-grade Methanol.

  • Sonication: Place the suspension in a jacketed ultrasonic bath. Set the temperature to 69 °C and sonicate for exactly 36 minutes[5].

  • Filtration: Filter the extract through a 0.45 µm PTFE membrane while hot to prevent premature precipitation of heavy alkaloids.

  • Concentration: Evaporate the methanol under reduced pressure at 40 °C using a rotary evaporator to yield a crude viscous extract.

Phase 2: Acid-Base Liquid-Liquid Extraction (LLE)

Note: This step isolates the total alkaloid fraction from the complex plant matrix.

  • Acidification: Dissolve the crude extract in 200 mL of 0.1 M HCl, adjusting the pH to ~2.0.

  • Defatting: Wash the acidic aqueous layer three times with 100 mL of Hexane. Discard the hexane layers (contains lipids and non-polar interferents).

  • Basification: Place the aqueous layer in an ice bath. Slowly add cold 25% Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches 10.0. A cloudy precipitate (crude free-base alkaloids) will form.

  • Alkaloid Recovery: Extract the basic aqueous suspension three times with 150 mL of Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Total Alkaloid Fraction (TAF) .

Phase 3: Preparative HPLC Isolation

N'-Demethyldauricine must be separated from the more abundant dauricine and daurisoline[1].

  • Sample Preparation: Dissolve the TAF in Methanol (50 mg/mL) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Prep C18 (250 mm × 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water (v/v).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 15% B to 45% B over 40 minutes.

    • Flow Rate: 15.0 mL/min.

    • Detection: UV at 280 nm.

  • Fraction Collection: N'-Demethyldauricine elutes slightly earlier than dauricine due to the absence of the N'-methyl group (yielding a lower LogP). Collect the corresponding peak, neutralize, and evaporate to obtain the N'-Demethyldauricine free base.

Phase 4: Iodide Salt Derivatization & Crystallization
  • Dissolution: Dissolve 100 mg of the purified N'-Demethyldauricine free base in 5 mL of absolute Ethanol in a round-bottom flask.

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add 1.05 molar equivalents of freshly titrated, dilute Hydroiodic Acid (HI). Stir continuously for 30 minutes under an inert N₂ atmosphere to prevent iodide oxidation.

  • Precipitation: Add cold diethyl ether dropwise until the solution becomes slightly turbid, then store at -20 °C for 12 hours to induce crystallization.

  • Recovery: Recover the pale-yellow crystals of N'-Demethyldauricine iodide via vacuum filtration. Wash twice with cold diethyl ether and lyophilize to remove trace solvents.

Quality Control & Self-Validation System

To guarantee scientific integrity, the resulting compound must pass the following orthogonal validation checks:

  • LC-MS (ESI+): Confirm the mass of the N'-Demethyldauricine cation. The free base molecular formula is

    
    [3]. The corresponding 
    
    
    
    peak should be observed at m/z 611.3.
  • Ion Chromatography: Confirm the equimolar presence of the Iodide counter-ion (

    
    ).
    
  • ¹H-NMR (in DMSO-

    
    ):  Verify the absence of the secondary N-methyl singlet (typically around ~2.5 ppm in dauricine) to definitively differentiate N'-demethyldauricine from dauricine.
    

References

  • Optimization of Ultrasonic-Assisted Extraction of Daurisoline and Dauricine from Menispermi Rhizoma by Response Surface Methodology. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • Dauricine – Knowledge and References. Natural Medicines (Taylor & Francis / CRC Press). Available at:[Link]

  • Dictionary Of Natural Products. Springer-Science+Business Media. Available at:[Link]

Sources

Application

Application Notes and Protocols: Synthesis and Evaluation of Dauricine-Derived Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Dauricine, a natural bisbenzylisoquinoline alkaloid, has garnered significant attention for its d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dauricine, a natural bisbenzylisoquinoline alkaloid, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-arrhythmic, and neuroprotective effects.[1][2][3] Chemical modification of dauricine presents a promising strategy to enhance its therapeutic potential, improve its physicochemical properties, and develop novel drug candidates. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of quaternary ammonium salts of dauricine derivatives. We delve into the underlying chemical principles, step-by-step synthetic procedures, robust characterization techniques, and a prototypical workflow for evaluating the biological activity of these novel compounds.

Introduction: The Rationale for Dauricine Quaternization

Dauricine is a tertiary amino compound isolated from the roots of Menispermum dauricum.[1][4] Its complex structure features two tertiary amine groups, which are prime targets for chemical modification.[4] The synthesis of quaternary ammonium salts involves the alkylation of these nitrogen atoms, transforming them into permanently charged cationic centers.

Why pursue quaternization?

  • Modulated Bioactivity: The introduction of a positive charge and various alkyl groups can significantly alter the molecule's interaction with biological targets. This can lead to enhanced potency, altered selectivity, or even novel mechanisms of action. For instance, derivatives of dauricine have been shown to exhibit potent cytotoxic effects on cancer cells, often exceeding that of the parent compound.[5][6]

  • Improved Physicochemical Properties: Quaternization typically increases the water solubility of a compound, which can be advantageous for formulation and bioavailability.

  • Overcoming Drug Resistance: Structural modification is a key strategy in combating drug resistance in cancer therapy. Dauricine itself has been shown to play a role in modulating drug resistance, a property that can be further explored through derivatization.[1][7]

This document serves as a practical guide for researchers aiming to explore this chemical space, providing validated protocols and the scientific reasoning behind critical experimental choices.

Synthetic Strategy: N-Alkylation of Dauricine

The core of the synthesis is a nucleophilic substitution reaction (SN2), where the lone pair of electrons on dauricine's tertiary nitrogen atoms attacks an electrophilic alkylating agent.

General Reaction Scheme

The reaction involves treating dauricine with an alkyl halide (or a similar alkylating agent) in a suitable polar aprotic solvent.

G cluster_reactants Reactants cluster_products Products Dauricine Dauricine (C₃₈H₄₄N₂O₆) QuatSalt Dauricine Quaternary Ammonium Salt Dauricine->QuatSalt  Solvent (e.g., Acetonitrile) Heat (Reflux) AlkylHalide Alkylating Agent (e.g., R-X) AlkylHalide->QuatSalt G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation PurifiedProduct Purified Product MS Mass Spectrometry (MS) Confirms Mass PurifiedProduct->MS NMR NMR (¹H, ¹³C) Confirms Structure PurifiedProduct->NMR FTIR FTIR Confirms Functional Groups PurifiedProduct->FTIR FinalStructure Validated Structure (Purity >95%) MS->FinalStructure NMR->FinalStructure FTIR->FinalStructure G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Compound Synthesized Compound (Stock Solution in DMSO) Treatment Treat with Serial Dilutions of Compound Compound->Treatment Cells Cancer Cell Line (e.g., HeLa, MCF-7) Seeding Seed Cells in 96-Well Plate Cells->Seeding Seeding->Treatment Incubation Incubate (e.g., 48-72 hours) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan MTT->Formazan Readout Measure Absorbance (570 nm) Formazan->Readout Analysis Calculate % Viability & Determine IC₅₀ Readout->Analysis

Sources

Method

Introduction to N'-Demethyldauricine Iodide: A Profile Based on Chemical Analogs

An Application Note and Protocol for the Safe Storage and Handling of N'-Demethyldauricine Iodide Abstract: This document provides a comprehensive guide to the best practices for the storage and handling of N'-Demethylda...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Storage and Handling of N'-Demethyldauricine Iodide

Abstract: This document provides a comprehensive guide to the best practices for the storage and handling of N'-Demethyldauricine iodide, a specialized alkaloid derivative. Designed for researchers, scientists, and professionals in drug development, these guidelines are synthesized from established principles for handling light-sensitive, biologically active, and iodide-containing organic compounds. The protocols herein are structured to ensure compound integrity and operator safety, emphasizing the scientific rationale behind each procedural step.

N'-Demethyldauricine iodide is a complex alkaloid, a class of naturally occurring compounds renowned for their diverse and potent biological activities. As an iodide salt, its properties are influenced by both the organic alkaloid structure and the inorganic counter-ion. While specific experimental data for N'-Demethyldauricine iodide is not extensively documented in public literature, its chemical nature allows us to infer key characteristics and establish robust handling protocols based on related compounds such as various alkaloids and organic iodides.

The presence of the iodide ion suggests a potential sensitivity to light and air, which can lead to the liberation of free iodine and subsequent degradation of the compound.[1][2] The alkaloid backbone implies biological activity, necessitating careful handling to avoid unintended exposure.[3] These foundational principles inform the detailed storage and handling protocols outlined in this guide.

Physicochemical Properties and Stability Considerations

A precise summary of the physicochemical properties of N'-Demethyldauricine iodide is pending comprehensive public data. However, the expected properties, based on its classification as a complex organic iodide salt, are summarized below.

PropertyExpected CharacteristicRationale & Handling Implications
Appearance Likely a crystalline solid, possibly ranging from off-white to yellow or brown.Color change (yellowing/browning) is a primary indicator of degradation due to iodine liberation.[1][2] Visual inspection before use is a critical quality control step.
Solubility Expected to have some solubility in water and polar organic solvents like DMSO, DMF, and alcohols.Solubility testing is recommended for novel applications. For biological assays, creating a concentrated stock solution in an appropriate organic solvent is standard practice.
Stability Sensitive to light, prolonged exposure to air, and potentially high temperatures.[1][2]Strict adherence to recommended storage conditions is paramount to maintain compound integrity and ensure experimental reproducibility.
Hygroscopicity May absorb moisture from the air.Storage in a desiccated environment is recommended to prevent hydrolysis and maintain accurate weighing for solution preparation.

Long-Term Storage Protocol

The primary objective for long-term storage is to mitigate degradation pathways, principally photo-oxidation and hydrolysis. The following protocol is designed to preserve the integrity of N'-Demethyldauricine iodide for extended periods.

Core Principle: The key to stability is the exclusion of light, moisture, and air.

Step-by-Step Protocol:

  • Container Selection: Upon receipt, ensure the compound is in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to provide light protection.[1]

  • Inert Atmosphere: For maximum stability, especially for long-term archival, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Secondary Containment: Place the primary container inside a secondary, labeled container.

  • Controlled Environment: Store the compound in a cool, dry, and dark location.[4] A refrigerated and desiccated environment (e.g., a refrigerator at 2-8°C containing a desiccant) is ideal.[5]

  • Avoid Freeze-Thaw Cycles: If storing in a freezer, aliquot the compound upon receipt to avoid repeated temperature fluctuations which can introduce moisture.

  • Documentation: Maintain a logbook for the compound, recording the date of receipt, storage conditions, and dates of use.

Logical Flow for Compound Storage

cluster_storage Optimal Storage Protocol Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect Initial QC Aliquot Aliquot (Optional) Inspect->Aliquot Inert Flush with Inert Gas Aliquot->Inert Seal Seal in Light-Resistant Vial Inert->Seal Store Store at 2-8°C in Desiccator Seal->Store Long-Term

Caption: Workflow for proper storage of N'-Demethyldauricine iodide.

Safe Handling and Personal Protective Equipment (PPE)

Given the biological potential of alkaloids and the irritant nature of similar iodide compounds, a cautious approach to handling is mandatory.[5][6][7]

Core Principle: Minimize all routes of exposure—inhalation, ingestion, and dermal contact.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[5][8]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and change them frequently.

  • Body Protection: A lab coat must be worn at all times.

Handling Procedures:

  • Designated Area: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of fine dust particles.[2][5]

  • Weighing: When weighing, use a draft shield or a chemical hood to prevent dispersal of the powder.

  • Spill Management: In case of a spill, do not create dust. Moisten the spilled material with a suitable solvent and absorb it with an inert material (e.g., vermiculite, sand).[8] Place the waste in a sealed container for proper disposal.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[7]

Degradation Pathway to Avoid

cluster_degradation Photo-oxidative Degradation of Iodide Alkaloid_Iodide Alkaloid-N+  I- (Stable) Degraded_Alkaloid Degraded Alkaloid Alkaloid_Iodide->Degraded_Alkaloid Oxidation Iodine I2 (Free Iodine) Causes Discoloration Alkaloid_Iodide->Iodine Photo-decomposition Trigger Light (hν) / Air (O2) Trigger->Alkaloid_Iodide

Caption: Simplified mechanism of iodide degradation leading to discoloration.

Protocol for Preparation of Stock Solutions

Preparing accurate and stable stock solutions is critical for experimental success.

Materials:

  • N'-Demethyldauricine iodide solid

  • Appropriate solvent (e.g., DMSO, anhydrous ethanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes

  • Amber glass vials for storage

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the container of N'-Demethyldauricine iodide to equilibrate to room temperature. This prevents condensation of moisture onto the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a tared weigh boat.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the compound completely. Sonication may be used cautiously if dissolution is slow.

  • Final Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Transfer the stock solution into smaller, clearly labeled amber vials. Store stock solutions at -20°C or -80°C to maximize stability. Avoid repeated freeze-thaw cycles.

Disposal Guidelines

All waste containing N'-Demethyldauricine iodide, both solid and in solution, must be treated as hazardous chemical waste.

Procedure:

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the chemical name ("N'-Demethyldauricine iodide") and the solvent(s) used.

  • Institutional Protocol: Follow all local and institutional regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.

By adhering to these detailed guidelines, researchers can ensure the safe handling of N'-Demethyldauricine iodide, maintain its chemical integrity for reliable experimental outcomes, and minimize risks to personnel and the environment.

References

  • LookChem. (n.d.). Cas 948-43-6, N-Methylacridinium iodide.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • J.T. Baker. (2004, January 22). POTASSIUM IODIDE.
  • Fisher Scientific. (2025, December 21). Fisher Scientific Chemicals - SAFETY DATA SHEET.
  • Chem-Supply. (2018, July). Safety Data Sheet.
  • PubChem. (n.d.). N-Methylacridinium iodide | C14H12IN | CID 2849401.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylmethyleneiminium iodide 98 33797-51-2.
  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • BuyersGuideChem. (n.d.). N''-Demethyldauricine iodide suppliers and producers.
  • A&A Pharmachem. (n.d.). Application and Storage and Transportation Protection of Potassium Iodide.
  • Deepwater Chemicals, Inc. (n.d.). 163.44, Methylene Iodide, Diiodomethane.
  • Chemsrc. (2025, September 21). N-Methylacridinium iodide | CAS#:948-43-6.
  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals?
  • Sigma-Aldrich. (2021, September 12). 3,3′-Diethylthiacyanine iodide - SAFETY DATA SHEET.
  • Farwell, A. P., & Safran, M. (2009). Effect of methyl iodide on deiodinase activity. Journal of Toxicology and Environmental Health, Part A, 72(10), 649–654.
  • SupraBank. (n.d.). Molecules - N-Methylacridinium iodide.
  • Frontiers. (2021, December 22). Production of Methyl-Iodide in the Environment.
  • Centers for Disease Control and Prevention. (n.d.). Evaluation of possible modes of action for acute effects of methyl iodide in laboratory animals.
  • MDPI. (2019, December 4). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N'-Demethyldauricine iodide precipitation in cell culture media

Welcome to the technical support center for N'-Demethyldauricine iodide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N'-Demethyldauricine iodide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in cell culture and to troubleshoot common issues, particularly precipitation.

Introduction

N'-Demethyldauricine iodide is a derivative of the bis-benzylisoquinoline alkaloid dauricine. While specific literature on this particular iodide salt is limited, its structural class suggests potential applications in cancer research and other areas of cell biology. As an iodide salt, its solubility and stability in aqueous solutions like cell culture media can present challenges. This guide offers a structured approach to overcoming these obstacles and ensuring the reliability and reproducibility of your experiments.

Troubleshooting Guide: Precipitation of N'-Demethyldauricine Iodide

Precipitation of a test compound in cell culture media is a common problem that can invalidate experimental results. This guide provides a systematic approach to diagnosing and resolving precipitation issues with N'-Demethyldauricine iodide.

Q1: I've observed a precipitate in my cell culture medium after adding N'-Demethyldauricine iodide. What are the likely causes?

The formation of a precipitate is most often due to the compound's low solubility in the aqueous environment of the cell culture medium. Several factors can contribute to this:

  • Intrinsic Solubility: N'-Demethyldauricine iodide, being a complex organic molecule, may have limited solubility in aqueous solutions.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the culture medium can cause the compound to crash out of solution.[1]

  • High Final Concentration: The intended experimental concentration may exceed the solubility limit of the compound in the specific medium.[1]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and changes in pH can reduce solubility.[1][2]

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.[3][4]

  • Improper Storage: Freeze-thaw cycles of the stock solution can lead to the compound falling out of solution over time.[1]

Q2: How can I systematically troubleshoot and prevent the precipitation of N'-Demethyldauricine iodide?

Follow this step-by-step workflow to address precipitation issues.

dot

Caption: Troubleshooting workflow for N'-Demethyldauricine iodide precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of N'-Demethyldauricine Iodide in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] Preparing a concentrated stock solution in DMSO is a standard practice for compounds with low aqueous solubility.

Materials:

  • N'-Demethyldauricine iodide powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Calculate the required mass: Determine the mass of N'-Demethyldauricine iodide needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of a similar compound, N-Methylacridinium iodide, is 321.16 g/mol , which can be used as an estimate if the exact molecular weight is not provided by the supplier.[6]

  • Weigh the compound: Carefully weigh the calculated amount of N'-Demethyldauricine iodide powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes.[7]

  • Sterilization (Optional): If needed, the concentrated stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Application to Cell Culture

Rationale: To avoid "solvent shock" and subsequent precipitation, a careful, stepwise dilution into the final culture medium is recommended.[1]

Materials:

  • 10 mM stock solution of N'-Demethyldauricine iodide in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of your stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM in your culture, you could first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.

    • To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Mix gently by pipetting.

  • Final Dilution:

    • Add the required volume of the intermediate dilution to your cell culture vessel. For example, to achieve a 10 µM final concentration in 1 mL of culture, add 100 µL of the 100 µM intermediate solution.

    • Alternatively, for very low final concentrations, you can directly add a small volume of the stock solution to a larger volume of media while gently swirling the plate or flask to ensure rapid dispersal.

  • Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your treated samples.[7] For example, if your final DMSO concentration is 0.1%, your vehicle control wells should also contain 0.1% DMSO.

Frequently Asked Questions (FAQs)

Q3: What is the expected solubility of N'-Demethyldauricine iodide?
SolventExpected SolubilityRationale and Remarks
Water Sparingly to moderately solubleIodide salts of organic cations often exhibit some degree of water solubility. A similar compound, N,N-Dimethylmethyleneiminium iodide, is reported to be soluble in water at 50 mg/mL.[8] However, the larger and more complex N'-Demethyldauricine backbone may reduce aqueous solubility.
DMSO SolubleDMSO is an excellent solvent for a wide range of organic molecules, including complex alkaloids.[5] It is the recommended solvent for preparing concentrated stock solutions.
Ethanol Likely solubleEthanol is another common solvent for organic compounds. However, its lower polarity compared to DMSO may result in lower solubility for this compound.[9]

Disclaimer: This solubility information is an estimate based on the properties of structurally similar compounds. It is crucial to perform your own solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.

Q4: What is the likely mechanism of action of N'-Demethyldauricine iodide?

The precise mechanism of action of N'-Demethyldauricine iodide has not been extensively characterized in publicly available literature. However, based on its chemical nature as an iodide-containing compound and the known activities of related molecules, we can speculate on potential mechanisms:

  • Interaction with Deiodinases: Iodide is a key component in the synthesis and metabolism of thyroid hormones, which is regulated by deiodinase enzymes. Some studies have shown that high concentrations of methyl iodide can affect deiodinase activity.[10] It is plausible that N'-Demethyldauricine iodide could interact with these enzymes, potentially impacting cellular metabolism and signaling pathways regulated by thyroid hormones, which have been implicated in cancer progression.[11]

  • Induction of Apoptosis: Some iodinated organic molecules, such as 6-iodolactone, have been shown to induce apoptosis in cancer cells.[12] It is possible that N'-Demethyldauricine iodide or its metabolites could have similar pro-apoptotic effects.

  • General Cytotoxicity: As with many alkaloids, N'-Demethyldauricine iodide may exhibit cytotoxic effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerases, or disruption of microtubule dynamics.

Note: These are potential mechanisms based on existing knowledge of similar compounds. Further research is required to elucidate the specific mode of action of N'-Demethyldauricine iodide.

Q5: How stable is N'-Demethyldauricine iodide in cell culture media?

The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, light exposure, and interaction with media components. While specific stability data for N'-Demethyldauricine iodide is not available, here are some general considerations:

  • Aqueous Stability: Iodide-containing organic compounds can be susceptible to degradation in aqueous solutions, potentially through deiodination.[13]

  • Light Sensitivity: Many complex organic molecules are light-sensitive. It is advisable to protect stock solutions and treated cultures from direct light.

  • pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can accelerate the degradation of some compounds.

Recommendation: For long-term experiments (e.g., >24-48 hours), it is advisable to refresh the medium with a freshly prepared solution of N'-Demethyldauricine iodide to ensure a consistent concentration of the active compound.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Klychnikov, O., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(7), 1800620. [Link]

  • Farwell, A. P., et al. (2009). Effect of methyl iodide on deiodinase activity. International Journal of Toxicology, 28(3), 197-205. [Link]

  • PromoCell. Troubleshooting guide for cell culture. [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?[Link]

  • Lee, J., et al. (2021). Molecular mechanisms of radioactive iodine refractoriness in differentiated thyroid cancer: Impaired sodium iodide symporter (NIS) expression owing to altered signaling pathway activity and intracellular localization of NIS. Theranostics, 11(13), 6336–6356. [Link]

  • Solubility D
  • Cloud-Clone Corp. Nthy-ori 3-1. [Link]

  • LookChem. Cas 948-43-6,N-Methylacridinium iodide. [Link]

  • YouTube. (2024, May 10). Pharmacology of Iodide Antithyroid Drugs ; Mechanism of action, Thrapeutic uses and Side effects. [Link]

  • BuyersGuideChem. N''-Demethyldauricine iodide suppliers and producers. [Link]

  • ResearchGate. Mechanism of action of antithyroid drugs | Download Table. [Link]

  • PubChem. N-Methylacridinium iodide. [Link]

  • 瑞达恒辉. N''-DEMETHYLDAURICINE IODIDE,标准品,CAS号:34302-34-6. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubChem. Dimethylsulfoxide ethanol. [Link]

  • Patsnap Synapse. What is the mechanism of Methylthiouracil?[Link]

  • ResearchGate. 6-Iodolactone, key mediator of antitumoral properties of iodine | Request PDF. [Link]

  • Endocrinology and Metabolism. (2021, October 21). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. [Link]

  • PubMed. (1980). In vivo stability and distribution of [131I]iodomethyl trimethylammonium chloride: concise communication. [Link]

  • Zenodo. (1906). XXII1.-Studies on Nitrogen Iodide. III. The Action of Methyl and Renxyl Iodides.[Link]

  • ResearchGate. 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,... | Download Scientific Diagram. [Link]

Sources

Optimization

Technical Support Center: N'-Demethyldauricine Iodide Stability &amp; Solution Handling

Welcome to the technical support resource for N'-Demethyldauricine iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the critical aspe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N'-Demethyldauricine iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the critical aspects of solvent selection, solution stability, and experimental reproducibility. We will explore the nuanced differences between using aqueous solutions and Dimethyl Sulfoxide (DMSO) for this complex benzylisoquinoline alkaloid derivative, helping you navigate common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences in stability and solubility when dissolving N'-Demethyldauricine iodide in an aqueous solution versus DMSO?

The choice between an aqueous solvent and DMSO is fundamental and impacts both the immediate usability and long-term stability of N'-Demethyldauricine iodide. The core of the issue lies in the compound's dual chemical nature: it is a salt (iodide), which favors polar solvents, but it also possesses a large, complex, and relatively non-polar organic backbone derived from dauricine.

  • In Aqueous Solutions (e.g., PBS, Buffers): The iodide salt structure promotes solubility in polar protic solvents like water. However, the large organic scaffold often limits the maximum achievable concentration. More critically, aqueous solutions, particularly at non-neutral pH, can expose the molecule to hydrolysis. Ester or ether linkages within the core structure are susceptible to cleavage over time in water, leading to degradation of the parent compound. This degradation is often irreversible and can lead to a significant loss of biological activity.

  • In Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent, making it an exceptional choice for dissolving a wide range of organic molecules, including those with poor water solubility.[1][2] For N'-Demethyldauricine iodide, DMSO readily solvates the large organic structure. As an aprotic solvent, it does not have labile protons and therefore does not participate in hydrolytic degradation, making it a much more stable environment for long-term storage.[3] Studies on various screening compounds have shown that the majority remain stable in DMSO for extended periods, even with a small percentage of water present.[3]

Q2: Why is DMSO the universally recommended solvent for preparing high-concentration stock solutions?

Based on the principles outlined above, DMSO is the superior choice for primary stock solutions for two key reasons:

  • Enhanced Solubility: It can typically dissolve compounds like N'-Demethyldauricine iodide to a much higher concentration (e.g., 10-50 mM) than is possible in aqueous buffers. This is crucial for creating concentrated stocks that can be diluted into various experimental assays without introducing large volumes of solvent.

  • Superior Long-Term Stability: By preventing hydrolysis and providing a non-reactive environment, DMSO protects the chemical integrity of the compound during long-term storage at -20°C or -80°C. This ensures that experiments performed weeks or months apart are using a compound of consistent quality and activity.

Q3: I'm observing a fine precipitate after diluting my DMSO stock into my aqueous cell culture medium. What is happening and how can I prevent it?

This is the most common troubleshooting issue encountered and is a classic solubility problem. When a small volume of a highly concentrated DMSO stock is pipetted into a large volume of an aqueous buffer (a "solvent switch"), the compound suddenly finds itself in an environment where it is poorly soluble. The DMSO concentration is no longer high enough to keep it in solution, and it crashes out, forming a fine precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Increase the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Ensure your dilution scheme does not fall too far below this. For example, a 1:1000 dilution of a DMSO stock results in a 0.1% final DMSO concentration.

  • Use a Surfactant or Co-solvent: For particularly challenging compounds, including a small amount of a biocompatible surfactant like Tween-20 or a co-solvent like Pluronic F-68 in the final aqueous medium can help maintain solubility.

  • Vortex During Dilution: When preparing the working solution, vortex the aqueous buffer while slowly adding the DMSO stock. This rapid mixing can help prevent localized high concentrations that initiate precipitation.

Troubleshooting Guide: Common Experimental Issues

Problem Observed Probable Cause Recommended Action
Inconsistent Results / Drifting EC50 Values Degradation of the compound in working solutions.Prepare fresh working dilutions in aqueous buffer immediately before each experiment from a frozen DMSO stock. Do not store or reuse aqueous working solutions.
Complete Loss of Biological Activity Significant compound degradation, likely due to hydrolysis.Discard the solution. Prepare a fresh stock in 100% anhydrous DMSO. Verify the integrity of the solid compound; if it has been exposed to moisture, it may be compromised.
Solution (Aqueous or DMSO) Turns Brown/Yellow Oxidation of the iodide ion to iodine (I₂), often accelerated by light.[4]Store all solutions, including DMSO stocks, in amber vials or wrapped in foil to protect them from light.[5][6] A slight discoloration may not always indicate significant degradation of the parent compound, but it is a sign of instability.
Solid Compound is Difficult to Dissolve in DMSO Poor quality compound or presence of insoluble impurities.Use sonication or gentle warming (not to exceed 40°C) to aid dissolution. If insolubility persists, centrifuge the solution and use the supernatant, noting that the actual concentration may be lower than calculated.

Data Summary: Aqueous Solution vs. DMSO

Parameter Aqueous Solution (e.g., PBS) Dimethyl Sulfoxide (DMSO)
Recommended Use Final working dilutions for immediate use.High-concentration primary stock solutions for long-term storage.
Expected Solubility Low to Moderate. Highly concentration-limited.High. Allows for concentrated stocks.
Relative Stability Poor. Susceptible to degradation over time.Excellent. Provides a stable environment for long-term storage.
Primary Degradation Risk Hydrolysis. Cleavage of labile functional groups (e.g., esters, ethers) by water.Minimal. As an aprotic solvent, DMSO does not mediate hydrolysis. Light-induced oxidation of iodide is a minor risk.
Risk of Precipitation N/AHigh upon dilution into aqueous media if the final concentration exceeds its aqueous solubility limit.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Weigh Compound: Tare a sterile, amber microcentrifuge tube. Carefully weigh approximately 1-5 mg of N'-Demethyldauricine iodide into the tube. Record the exact weight.

  • Calculate DMSO Volume: Calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration based on the compound's molecular weight and the actual weight measured.

  • Solvent Addition: In a chemical fume hood, add the calculated volume of 100% anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If necessary, place the tube in a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles. Store upright at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Pre-label Tube: Label a sterile tube with the compound name and final concentration (10 µM).

  • Add Buffer: Add 999 µL of the desired sterile aqueous buffer (e.g., PBS, cell culture medium) to the new tube.

  • Dilution (1:1000): While vortexing the tube containing the buffer, add 1 µL of the 10 mM DMSO stock. This ensures rapid mixing and minimizes precipitation.

  • Final Mix & Use: Vortex the final working solution briefly. Visually inspect for any signs of precipitation. Use this freshly prepared solution in your experiment immediately. Do not store this aqueous dilution.

Visualized Workflows and Mechanisms

Below are diagrams illustrating the decision-making process for solvent selection and the potential chemical instability in aqueous environments.

G cluster_0 Solvent Selection Workflow start Start: Need to dissolve N'-Demethyldauricine iodide q1 Purpose? start->q1 storage Long-term Storage (Stock Solution) q1->storage Storage assay Immediate Use (Working Solution) q1->assay Assay use_dmso Use 100% Anhydrous DMSO storage->use_dmso dilute Dilute DMSO stock into aqueous assay buffer assay->dilute check_precip Check for Precipitation dilute->check_precip use_solution Use Immediately check_precip->use_solution No troubleshoot Troubleshoot: - Lower concentration - Add surfactant check_precip->troubleshoot Yes

Caption: Decision workflow for solvent selection.

G cluster_1 Hypothetical Degradation in Aqueous Solution compound N'-Demethyldauricine (R-O-R' or R-CO-OR') transition Hydrolysis (Slow reaction over time, pH dependent) compound->transition water H₂O (in aqueous buffer) water->transition products Degradation Products (e.g., R-OH + R'-OH) Inactive Fragments transition->products Irreversible

Caption: Potential hydrolytic degradation pathway.

References

  • LookChem. Cas 948-43-6,N-Methylacridinium iodide.[Link]

  • Deepwater Chemicals, Inc. 163.44, Methylene Iodide, Diiodomethane.[Link]

  • ScienceDirect. Degradation of iodinated X-ray contrast media by advanced oxidation processes.[Link]

  • Chemdox. Safety Data Sheet: methyl iodide-d3.[Link]

  • PubMed. Stability of screening compounds in wet DMSO.[Link]

  • Zenodo. XXII1.-Studies on Nitrogen Iodide. III. The Action of Methyl and Renxyl Iodides.[Link]

  • PMC. Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1.[Link]

  • PubChem. N-Methylacridinium iodide | C14H12IN | CID 2849401.[Link]

  • ResearchGate. Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.).[Link]

  • ResearchGate. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.[Link]

  • University of Houston. NUCLEOPHILICITY IN DIMETHYLSULFOXIDE A Dissertation.[Link]

  • YouTube. Preparation of 0.1N Iodine solution with calculation.[Link]

  • USDA ARS. Degradation and Phase Partition of Methyl Iodide in Soil.[Link]

  • USDA ARS. Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea.[Link]

  • ResearchGate. (a) Reaction mechanism of DMSO reduction in the presence of iodide and...[Link]

  • Chemistry Stack Exchange. Methyl Iodide synthesis.[Link]

  • Sciencemadness Wiki. Methyl iodide.[Link]

  • ChemRxiv. A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications.[Link]

  • MEL Chemistry. Detective Iodine.[Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO.[Link]

  • Japanese Pharmacopoeia. Dilute Iodine Tincture / Official Monographs for Part II.[Link]

  • ResearchGate. The Iodide-Iodine Solubility Relation.[Link]

  • wikiHow. 3 Ways to Prepare Iodine Solution.[Link]

  • Quora. How to prepare a 0.05M 500ml iodine.[Link]

  • NKS.org. Formation and behaviour of organic iodine.[Link]

  • YouTube. Iodine solution Preparation | Lugol's Iodine | Aqueous Iodine | 0.1N Iodine.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Dauricine and N'-Demethyldauricine

Welcome to the dedicated technical support guide for the chromatographic separation of dauricine and its primary metabolite, N'-Demethyldauricine iodide. As bisbenzylisoquinoline alkaloids with closely related structures...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic separation of dauricine and its primary metabolite, N'-Demethyldauricine iodide. As bisbenzylisoquinoline alkaloids with closely related structures, achieving baseline resolution and robust quantification can present significant challenges.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with expert-driven, actionable solutions to common issues encountered during HPLC method development and routine analysis. We will delve into the causal mechanisms behind chromatographic behavior and provide systematic protocols to ensure your methods are both reliable and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural differences between dauricine and N'-Demethyldauricine, and how do they impact HPLC separation?

A1: Dauricine is a complex bisbenzylisoquinoline alkaloid.[2][4] Its primary metabolite is N'-Demethyldauricine, which is formed by the removal of a single methyl group from one of the tertiary amine nitrogens.[1][5] This seemingly minor structural change slightly alters the molecule's polarity and, more importantly, its basicity (pKa). In reversed-phase HPLC, these small differences are the key to achieving separation. The challenge lies in the fact that both are basic compounds prone to interacting with stationary phases, requiring careful control of mobile phase conditions to exploit the subtle pKa variance for optimal selectivity.

Q2: Why are basic compounds like dauricine often problematic in reversed-phase HPLC?

A2: The primary issue with basic compounds on traditional silica-based columns (like C18) is their interaction with residual silanol groups (Si-OH) on the silica surface.[6] These silanols are weakly acidic and can engage in strong, undesirable ionic interactions with protonated basic analytes. This secondary interaction mechanism leads to several common chromatographic problems, most notably significant peak tailing, poor efficiency, and irreproducible retention times.[6][7] Modern HPLC columns are manufactured with high-purity silica and undergo extensive "end-capping" to minimize these active sites, but careful mobile phase optimization remains critical.

Q3: What is a good starting point for a detection wavelength?

A3: Dauricine possesses multiple aromatic rings, making it a strong chromophore suitable for UV detection. Based on published methods and its chemical structure, a detection wavelength of 284 nm is an excellent starting point as it provides a strong absorbance maximum for this class of compounds.[8] It is always recommended to confirm the optimal wavelength by running a UV scan of your standard in the mobile phase diluent using a PDA or DAD detector.

HPLC Method Development Workflow

This workflow provides a systematic approach to developing a robust separation method for dauricine and its N'-demethylated metabolite.

MethodDevelopment cluster_prep Phase 1: Initial Setup & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Objective Separate Dauricine & N'-Demethyldauricine col_select Column Selection High-purity, end-capped C18, 5 µm, 4.6x250 mm start->col_select mobile_phase Initial Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile col_select->mobile_phase gradient Scouting Gradient 10-90% B over 30 min mobile_phase->gradient conditions Other Conditions Flow: 1.0 mL/min Temp: 30°C Detection: 284 nm gradient->conditions eval Evaluate Initial Run Assess Resolution (Rs), Peak Shape (As), Retention conditions->eval opt_selectivity Optimize Selectivity (Rs) 1. Adjust pH (2.5-4.5) 2. Test Methanol vs. ACN 3. Add TEA (0.1%) eval->opt_selectivity opt_efficiency Optimize Efficiency (As) 1. Lower Flow Rate 2. Use smaller particle column (3.5 µm) opt_selectivity->opt_efficiency opt_retention Adjust Retention Modify %B and Gradient Slope opt_efficiency->opt_retention robust Robustness Check Vary pH, Temp, %B slightly opt_retention->robust final Final Method Locked Parameters robust->final

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Poor Peak Shape (Tailing)

Q: My peaks for dauricine and/or N'-Demethyldauricine show significant tailing (Asymmetry > 1.5). What is the cause and how do I fix it?

A: Peak tailing is the most common issue for these basic analytes and is almost always caused by secondary interactions with acidic residual silanols on the column's stationary phase.[6] The protonated amine groups on your analytes are electrostatically attracted to the deprotonated (negatively charged) silanols.

Solutions (In Order of Application):

  • Lower the Mobile Phase pH: The most effective initial step is to suppress the ionization of the silanol groups. By lowering the pH of the aqueous mobile phase to between 2.5 and 3.5 , you neutralize the silanols, eliminating the primary cause of the secondary interaction.[9]

    • Action: Replace deionized water with a 0.1% (v/v) solution of formic acid or trifluoroacetic acid (TFA) in water.[10][11] Formic acid is generally preferred for LC-MS compatibility.[12]

  • Add a Competing Base (Mobile Phase Modifier): Introduce a small, basic modifier like triethylamine (TEA) into the mobile phase at a low concentration (e.g., 0.1-0.5%).[8]

    • Mechanism: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your larger analytes. This saturation of active sites allows your analytes of interest to undergo a more ideal reversed-phase interaction, resulting in more symmetrical peaks.

    • Action: Prepare your aqueous mobile phase with 0.1% TEA and adjust the pH to the desired level with an acid like phosphoric acid. Note: TEA is not suitable for LC-MS analysis due to ion suppression.

  • Verify Column Health: A column that has been subjected to harsh conditions or is nearing the end of its lifespan may exhibit increased peak tailing due to degradation of the bonded phase, exposing more active silanols.

    • Action: Test the separation on a new, high-quality, end-capped C18 column. Columns specifically marketed for the analysis of basic compounds often have enhanced shielding or proprietary surface treatments that provide superior peak shape.[6]

Problem 2: Inadequate Resolution (Rs < 1.5)

Q: I am seeing co-elution or very poor separation between the dauricine and N'-Demethyldauricine peaks. How can I improve the resolution?

A: Resolution is a function of column efficiency, analyte retention, and, most critically, selectivity. Since these two molecules are very similar, optimizing selectivity is the most powerful tool.

Solutions:

  • Optimize Mobile Phase pH (Selectivity): Dauricine and N'-Demethyldauricine will have slightly different pKa values. By adjusting the mobile phase pH, you can alter the degree of ionization of each compound differently, thereby changing their relative retention and improving selectivity.[10][11]

    • Action: Perform a pH screening study. Prepare mobile phases buffered at different pH values (e.g., pH 2.8, 3.2, 3.6, 4.0) using a suitable buffer like phosphate or formate.[9] Analyze the resolution at each pH to find the "sweet spot."

  • Change the Organic Modifier (Selectivity): Acetonitrile and methanol interact with analytes and the stationary phase differently. Switching between them can dramatically alter selectivity.[11]

    • Mechanism: Acetonitrile is aprotic and engages in dipole-dipole interactions, while methanol is a protic solvent and can act as a hydrogen bond donor and acceptor. This difference can be enough to resolve closely eluting compounds.

    • Action: Re-run your scouting gradient using methanol as the organic modifier instead of acetonitrile. Often, a mixture of the two can also provide unique selectivity.

  • Reduce the Gradient Slope or Switch to Isocratic (Retention & Selectivity): A steep gradient may not provide enough time for the column to differentiate between the two analytes.

    • Action: After finding the approximate elution percentage from your scouting run, design a much shallower gradient around that point (e.g., increase the organic phase by only 0.5% per minute). Alternatively, if retention times are reasonable, switch to an isocratic method for maximum resolution.[13]

  • Lower the Temperature (Retention & Selectivity): Reducing the column temperature will generally increase retention times and can sometimes improve resolution by enhancing the differential interactions between the analytes and the stationary phase.

    • Action: Set the column oven to a lower temperature, for instance, 25°C instead of 35°C, and re-evaluate the separation.

Problem 3: Unstable Retention Times

Q: My retention times are drifting from one injection to the next. What could be causing this instability?

A: Retention time instability is a sign that a key parameter in your system is not under control. For ionizable compounds like these, pH is a primary suspect.

Solutions:

  • Use a Buffered Mobile Phase: Pure water with acid added is not a true buffer. Its pH can be easily altered by the sample solvent or absorption of atmospheric CO2.[11]

    • Mechanism: A buffer resists changes in pH, ensuring that the ionization state of your analytes (and the column silanols) remains constant, leading to stable retention.[14]

    • Action: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For a target pH of 3.0, a formate buffer is an excellent choice. For pH 2.5, a phosphate buffer is suitable.[9]

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. Insufficient equilibration is a common cause of drifting retention times, especially in gradient analysis.

    • Action: Ensure your method includes an equilibration step of at least 10-15 column volumes after each gradient run.

  • Maintain Constant Temperature: Fluctuations in ambient temperature can affect mobile phase viscosity and the thermodynamics of the separation, causing retention times to shift.[7]

    • Action: Always use a thermostatically controlled column oven.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common HPLC separation issues for dauricine and its derivatives.

Troubleshooting start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Unstable Retention? start->retention tailing tailing peak_shape->tailing fronting fronting peak_shape->fronting res_cause res_cause resolution->res_cause ret_cause Drifting RTs Cause: System Instability retention->ret_cause sol_tailing Solution 1. Lower Mobile Phase pH (2.5-3.5) 2. Add TEA (non-MS) 3. Use High-Purity Column tailing->sol_tailing Fix sol_fronting Solution 1. Reduce Sample Concentration 2. Dissolve Sample in Mobile Phase fronting->sol_fronting Fix sol_res Solution 1. Optimize pH (Screening) 2. Change Organic Modifier (ACN vs MeOH) 3. Decrease Gradient Slope res_cause->sol_res Fix sol_ret Solution 1. Use Buffered Mobile Phase 2. Increase Equilibration Time 3. Use Column Oven ret_cause->sol_ret Fix

Caption: A decision tree for troubleshooting common HPLC issues.

Experimental Protocols & Data

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale & Key Considerations
Column High-Purity, End-Capped C18 (e.g., Waters X-Terra MS C18, Agilent Zorbax)[8]Minimizes silanol interactions crucial for good peak shape with basic compounds.[6]
250 mm x 4.6 mm, 5 µmStandard dimensions provide good efficiency and capacity.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidA buffered mobile phase is critical for reproducible retention times.[9] Low pH suppresses silanol activity.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase.[14]
Gradient 20% to 50% B over 30 minutesA good starting point to scout for the elution window.
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be lowered to improve resolution.
Column Temp. 35°C[8]Maintains stable conditions and lowers viscosity.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection DAD/PDA at 284 nm[8]Provides good sensitivity for dauricine's chromophore.
Sample Diluent Mobile Phase A / B (50:50)Ensures compatibility with the mobile phase and prevents peak distortion.[15]
Protocol: Systematic Mobile Phase pH Screening for Selectivity Optimization

This protocol details a systematic approach to finding the optimal mobile phase pH to maximize the resolution between dauricine and N'-Demethyldauricine.

Objective: To determine the mobile phase pH that yields the highest selectivity and resolution (Rs).

Materials:

  • HPLC-grade water, acetonitrile, and methanol

  • Potassium phosphate monobasic

  • Phosphoric acid (85%)

  • Calibrated pH meter

  • Standards of dauricine and N'-Demethyldauricine iodide

Procedure:

  • Prepare Buffer Stock: Prepare a 100 mM stock solution of potassium phosphate monobasic in HPLC-grade water.

  • Prepare Aqueous Mobile Phases (pH 2.8, 3.2, 3.6, 4.0):

    • For each pH level, measure out 1 L of HPLC-grade water.

    • Add 20 mL of the 100 mM phosphate stock to create a 20 mM solution.

    • While stirring, slowly add phosphoric acid dropwise until the pH meter reads the target pH (e.g., 2.8).

    • Filter each aqueous mobile phase through a 0.22 µm filter.

  • Prepare Sample: Prepare a mixed standard solution containing both dauricine and N'-Demethyldauricine at a suitable concentration (e.g., 10 µg/mL) in a 50:50 mixture of water and acetonitrile.

  • Chromatographic Analysis:

    • Equilibrate the system thoroughly with the first mobile phase (A = pH 2.8 buffer, B = Acetonitrile) at the starting gradient conditions.

    • Inject the mixed standard and run the gradient method.

    • Record the retention times of both peaks and calculate the resolution.

    • Repeat the analysis for each of the prepared pH mobile phases (3.2, 3.6, and 4.0), ensuring complete system flush and re-equilibration between each change.

  • Data Analysis:

    • Create a table comparing the retention times (t_R), selectivity (α), and resolution (Rs) for both analytes at each pH.

    • Plot Resolution (Rs) vs. pH to visually identify the optimal pH for the separation. The pH that provides the highest Rs value should be selected for the final method.

References

  • Dauricine: Review of Pharmacological Activity - PMC. (2024).
  • Zhang, Y. B., Fei, H. X., Guo, J., & Zhong, L. L. (n.d.). Chemical structure of dauricine, a bis-benzyltetrahydroisoquinoline alkaloid. ResearchGate.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials.
  • A Strategy for Quality Control of Menispermum dauricum DC Based on Cytotoxic Activity and HPLC Fingerprint Analysis. (n.d.). PMC - NIH.
  • Dauricine | C38H44N2O6 | CID 73400. (n.d.). PubChem - NIH.
  • Dauricine | STK11 agonist. (n.d.). Probechem Biochemicals.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020). LCGC International.
  • Dauricine. (n.d.). Wikipedia.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • A sensitive HPLC technique for the quantitation of dauricine. (n.d.). PubMed.
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • State-of-the-art C18 HPLC Columns. (n.d.).
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018).
  • Representative UPLC-MS/MS chromatograms of dauricine and daurisoline (IS). (n.d.). ResearchGate.
  • HPLC Troubleshooting. (n.d.). Waters Corporation.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex.
  • Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices. (2021).
  • Dauricine: Review of Pharmacological Activity. (2024). ResearchGate.

Sources

Optimization

Technical Support Center: N'-Demethyldauricine Iodide Formulation &amp; Bioavailability

Welcome to the Advanced Formulation & Troubleshooting Guide for N'-Demethyldauricine iodide. As a highly potent bisbenzylisoquinoline alkaloid derivative[1], this compound offers immense therapeutic potential in neuropro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Troubleshooting Guide for N'-Demethyldauricine iodide. As a highly potent bisbenzylisoquinoline alkaloid derivative[1], this compound offers immense therapeutic potential in neuroprotection and oncology. However, its iodide salt form presents unique biopharmaceutical hurdles. This support center is engineered for formulation scientists and drug development professionals, providing causality-driven diagnostics, self-validating protocols, and mechanistic insights to optimize bioavailability.

SECTION 1: Physicochemical Troubleshooting & Delivery Strategy (FAQ)

Q1: Why does N'-Demethyldauricine iodide exhibit poor membrane permeability despite acceptable aqueous solubility? Causality: Bisbenzylisoquinoline alkaloids like the parent dauricine typically struggle with extreme hydrophobicity and high first-pass metabolism[2]. By formulating the compound as an iodide salt (N'-Demethyldauricine iodide), aqueous solubility is vastly improved. However, this creates a highly polar, permanently charged species at physiological pH. The resulting extremely low partition coefficient (LogP) practically eliminates passive transcellular diffusion across lipid bilayers, specifically the Blood-Brain Barrier (BBB) and the gastrointestinal epithelium.

Q2: What is the optimal delivery strategy to achieve therapeutic CNS concentrations? Causality: To bypass the BBB and avoid gastrointestinal degradation, the Nose-to-Brain (N2B) route via the olfactory and trigeminal nerve pathways is strictly recommended. Recent pharmacokinetic data for parent dauricine confirms that incorporating the alkaloid into a thermosensitive, in situ gelling matrix significantly elevates cerebrospinal fluid (CSF) and plasma parameters compared to oral administration[3]. To solve the specific permeability issue of the iodide salt, the drug must first be encapsulated into stealth liposomes , effectively masking the charge before suspension in the gel[4].

SECTION 2: Protocol — Intranasal Thermosensitive Liposomal Gel Formulation

To guarantee reproducibility, this protocol employs a self-validating architecture. You must hit the critical Quality Control (QC) checkpoints before proceeding to the next stage.

Phase 1: Preparation of Stealth Liposomes (Ethanol Injection Method)
  • Lipid Solubilization: Dissolve Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and DSPE-PEG2000 in a molar ratio of 65:30:5 in anhydrous ethanol. Rationale: DSPE-PEG2000 provides steric stabilization (stealth properties), preventing premature phagocytosis and extending residence time[4].

  • Aqueous Core Loading: Dissolve N'-Demethyldauricine iodide in a 300 mM ammonium sulfate buffer (pH 4.0). Rationale: Active gradient loading is essential for charged alkaloid salts. The unprotonated fraction diffuses into the liposome, becomes protonated in the acidic core, and forms an insoluble sulfate precipitate, locking it inside.

  • Injection & Extrusion: Inject the lipid phase into the aqueous phase at 60°C (above the phase transition temperature of HSPC) under high-shear mixing. Extrude sequentially through 200 nm and 100 nm polycarbonate membranes.

  • Dialysis: Dialyze against PBS (pH 7.4) for 12 hours to establish the transmembrane pH gradient and remove unencapsulated drug.

  • CRITICAL QC POINT (Self-Validation): Measure Encapsulation Efficiency (EE%) via ultrafiltration and HPLC.

    • Troubleshooting: If EE% is < 80%, the transmembrane gradient has failed. Check the core buffering capacity or adjust the drug-to-lipid ratio.

Phase 2: In Situ Gel Matrix Preparation
  • Polymer Hydration: Disperse Poloxamer 407 (P407, 20% w/v) and Poloxamer 188 (P188, 5% w/v) in cold distilled water (4°C) under continuous magnetic stirring for 24 hours. Rationale: P407 drives the sol-gel transition at body temperature, while P188 fine-tunes the transition point to match the nasal cavity[3].

  • Incorporation: Slowly blend the dialyzed liposomal suspension into the cold Poloxamer solution until homogenous.

  • CRITICAL QC POINT (Self-Validation): Perform rheological testing to confirm the gelation temperature (

    
    ).
    
    • Troubleshooting:

      
       must be strictly between 32°C and 34°C. If 
      
      
      
      , the formulation will gel at room temperature (clogging the nasal applicator). Decrease P407 concentration by 1-2%.

Workflow cluster_0 Liposomal Encapsulation & Gel Preparation cluster_1 Self-Validating QC Checkpoints n1 Lipid Hydration (HSPC/Chol/DSPE-PEG2000) n2 N'-DMD-I Loading (Ammonium Sulfate Gradient) n1->n2 n3 Extrusion & Dialysis (Target: 100 nm) n2->n3 n5 In Situ Liposomal Gel (Final Dosage Form) n3->n5 n4 Thermosensitive Gel Base (Cold Poloxamer 407/188) n4->n5 q1 Size & Zeta Potential (<120nm, Negative Charge) n5->q1 q2 Encapsulation Efficiency (HPLC Analysis >80%) n5->q2 q3 Gelation Temp (Tgel) (Phase transition ~32-34°C) n5->q3

Figure 1: Step-by-step schematic for producing self-validating N'-DMD-I liposomal gels.

SECTION 3: In Vivo Validation & Pharmacokinetic Benchmarks

Q3: We are observing poor clinical outcomes; how can we verify if the liposomal gel is failing in vivo versus an inherent lack of drug efficacy? Causality: You must cross-reference your pharmacokinetic data against baseline targets. A major failure point is rapid mucociliary clearance in the nasal cavity. If your gelation temperature is too high, the formulation remains a liquid and is swallowed, leading to massive first-pass hepatic metabolism and negligible CSF absorption.

Compare your analytical results against the benchmark quantitative parameters in Table 1 .

Table 1: Target Physicochemical & Pharmacokinetic Parameters

ParameterTarget RangeImplications if Out of Spec (OOS)
Z-Average Size (DLS) 60 - 120 nm

: Hindered permeation through the olfactory epithelium.
Zeta Potential -5.0 to -15.0 mVCationic charge triggers severe local mucosal toxicity and inflammation.
Encapsulation (EE%) > 85%Burst release in the nasal cavity; systemic toxicity; low CSF penetration.

(Rheology)
32.0°C - 34.0°CPremature gelation in device (

); Rapid mucociliary washout (

).
CSF


Oral Base
Formulation failed to utilize the direct Nose-to-Brain (N2B) pathway[5].

SECTION 4: Mechanistic Pathways — Intracellular Targeting

Q4: Once successfully delivered to the CNS, how does N'-Demethyldauricine iodide mediate its neuroprotective and cognitive effects? Causality: Dauricine derivatives exert robust neuroprotective properties in models of Alzheimer's disease (AD) and ischemic injury by selectively interrupting hyperactive kinase signaling. Specifically, the alkaloid limits the activation of the PI3K/AKT/mTOR signaling cascade[3]. By downregulating this pathway, N'-DMD-I alleviates neuroinflammation, reverses localized oxidative stress, and decelerates neuronal apoptosis, ultimately reversing cognitive impairment in compromised networks[5].

Pathway NDMD N'-DMD-I (Intracellular Delivered) PI3K PI3K (Phosphoinositide 3-kinase) NDMD->PI3K Inhibits Apoptosis Neuronal Apoptosis (Mitigated) NDMD->Apoptosis Downregulates OxStress Oxidative Stress (Reversed) NDMD->OxStress Attenuates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR Complex AKT->mTOR Activation mTOR->Apoptosis

Figure 2: Mechanistic diagram illustrating N'-DMD-I neuroprotective modulation of the PI3K/AKT/mTOR pathway.

References

  • Bioavailability enhancement and neuropharmacological effects of Dauricine under intranasal administration to improve cognitive impairment via PI3K/AKT/mTOR pathway. Xie, R., et al. (2025). Drug Delivery and Translational Research. Available at:[Link]

  • Intranasal Drug Delivery in Neuropharmacology: Advances in Brain-Targeted Therapies and Bioethical Challenges. MDPI (2026). Mentions the role of thermosensitive gels and PI3K/AKT/mTOR modulation for bisbenzylisoquinoline formulation. Available at:[Link]

  • Tetrandrine-Loaded Stealth Liposomes for Lung Cancer. Fang, Z., et al. (2024). International Journal of Nanomedicine - Dove Medical Press. Demonstrates optimal lipid sizing, stealth encapsulation logic, and structural stability of related alkaloids. Available at:[Link]

  • Pharmacological Effects and Clinical Prospects of Cepharanthine. MDPI (2022). Comprehensive review addressing first-pass metabolism issues of related bisbenzylisoquinoline cyclic alkaloids. Available at:[Link]

Sources

Troubleshooting

purification yield improvement for N'-Demethyldauricine iodide synthesis

Technical Support Center: N'-Demethyldauricine Iodide Synthesis Welcome to the technical support guide for the synthesis and purification of N'-Demethyldauricine iodide. This resource is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N'-Demethyldauricine Iodide Synthesis

Welcome to the technical support guide for the synthesis and purification of N'-Demethyldauricine iodide. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable alkaloid derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your methodology with confidence.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific, common challenges encountered during the purification of N'-Demethyldauricine iodide. Each Q&A provides a diagnosis of the potential problem and a series of actionable, step-by-step solutions.

Q1: My final isolated yield of N'-Demethyldauricine iodide is consistently low. How do I identify the primary cause of product loss?

A1: Low yield is a multifaceted problem that can stem from incomplete reaction, degradation during workup, or inefficient purification. A systematic approach is crucial to pinpoint the stage of greatest loss.

Expert Insight: Before blaming the purification, you must validate the reaction's completion. The quaternization of the tertiary amine in N'-Demethyldauricine with methyl iodide is typically efficient but can be hampered by solvent choice or reagent quality. The salt's high polarity compared to its precursor is the key to a successful purification strategy.

Troubleshooting Workflow:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. The product, being a quaternary ammonium salt, will have a much lower Rf value (more polar) than the starting amine. The reaction is complete when the starting material spot has disappeared.

  • Workup Analysis: Iodide salts can be sensitive.[1] If your workup involves aqueous washes, be mindful of the product's solubility. Avoid prolonged exposure to highly acidic or basic conditions, which could promote side reactions.

  • Purification Efficiency: The primary source of yield loss during purification is often suboptimal crystallization.[2][3] The product may remain in the mother liquor or adhere to filtration apparatus.

G cluster_0 Troubleshooting Low Yield start Low Final Yield Observed check_reaction Monitor Reaction by TLC/LCMS. Is Starting Material Consumed? start->check_reaction optimize_reaction Incomplete Reaction: 1. Increase reaction time/temp. 2. Use anhydrous solvent (e.g., ACN, DMF). 3. Check MeI quality. check_reaction->optimize_reaction No check_workup Analyze Aqueous & Organic Layers. Is product lost in washes? check_reaction->check_workup Yes success Yield Improved optimize_reaction->success optimize_workup Workup Loss: 1. Minimize aqueous volume. 2. Back-extract aqueous layers. 3. Avoid pH extremes. check_workup->optimize_workup Yes check_mother_liquor Analyze Mother Liquor. Is a large amount of product present? check_workup->check_mother_liquor No optimize_workup->success optimize_cryst Purification Loss: 1. Optimize solvent/anti-solvent ratio. 2. Reduce crystallization temperature. 3. Concentrate mother liquor for a second crop. check_mother_liquor->optimize_cryst Yes check_mother_liquor->success No optimize_cryst->success

Caption: Systematic workflow for diagnosing and addressing low yield.

Q2: During purification, my product either 'oils out' or precipitates as an amorphous solid, not the desired crystals. What causes this and how can I fix it?

A2: This common issue is a classic sign of uncontrolled supersaturation, where the concentration of the solute exceeds the solubility limit so rapidly that molecules do not have time to arrange into an ordered crystal lattice.[2]

Expert Insight: The goal is to approach the "metastable zone" of supersaturation slowly, allowing for controlled crystal growth rather than rapid precipitation.[4] This is achieved by carefully manipulating solvent composition and temperature.

Solutions:

  • Solvent System Optimization: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For a polar salt like N'-Demethyldauricine iodide, protic solvents like ethanol, methanol, or isopropanol are excellent starting points.[5]

    • Anti-Solvent Method: If the compound is too soluble even when cold, introduce an "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) dropwise to the warm, dissolved solution until slight turbidity appears. Then, allow it to cool slowly.

  • Control the Cooling Rate: A crash-cooling in an ice bath is often the culprit. Allow the heated solution to cool to room temperature undisturbed over several hours before moving it to a refrigerator or freezer. Slower cooling promotes the growth of fewer, larger crystals.

  • Scratching & Seeding:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to initiate controlled crystallization.

Solvent Anti-Solvent Rationale & Comments
Methanol Diethyl EtherMethanol provides high solubility at reflux. The dropwise addition of ether drastically reduces solubility, inducing crystallization. Use in a well-ventilated fume hood.
Ethanol Ethyl AcetateA slightly less polar combination than Methanol/Ether, potentially allowing for better control over crystal growth. Often yields well-defined crystals.[5]
Acetone HexanesAcetone can be a good solvent for some polar salts. Adding hexanes can effectively precipitate the product. Ensure the compound is fully dissolved in acetone first.
Water Acetone/IsopropanolIf the iodide salt is water-soluble, using water as the primary solvent and a water-miscible organic as the anti-solvent can be highly effective.[6]

Table 1. Common solvent/anti-solvent systems for the recrystallization of polar organic salts.

Q3: My final product has a persistent yellow or brown discoloration, suggesting an impurity. What is it and how can I remove it?

A3: The discoloration is almost certainly due to the presence of elemental iodine (I₂), which forms from the oxidation of the iodide anion (I⁻). This is a common issue with iodide salts, which can be sensitive to air, light, and acidic conditions.[1]

Expert Insight: Preventing oxidation is key, but it can also be remediated during the workup or purification process.

Preventative & Remedial Actions:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents: Before use, sparge your recrystallization solvents with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.

  • Workup Wash: During the aqueous workup, wash the organic layer with a dilute solution of a mild reducing agent, such as 5% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] This will reduce the colored I₂ back to colorless I⁻.

  • Activated Carbon: If discoloration persists in the final product, you can perform a hot filtration with a small amount of activated carbon (charcoal). Dissolve the crude product in a minimal amount of hot solvent, add a spatula tip of activated carbon, swirl for a few minutes, and then filter the hot solution through a pre-warmed funnel containing celite or filter paper. The carbon adsorbs colored impurities. Caution: Using too much carbon can adsorb your product and reduce yield.

Frequently Asked Questions (FAQs)

Q: My compound is sensitive to silica gel. What are my options for chromatographic purification?

A: This is an excellent and critical observation. Many nitrogen-containing compounds, especially salts, can interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery and degradation.

  • Recommended Alternative: Use a more inert stationary phase. Neutral or basic alumina is often an excellent choice for purifying sensitive amine derivatives and salts.[8][9]

  • Stability Test Protocol: Before committing to a large-scale column, perform a simple stability test. Dissolve a small amount of crude product in a suitable solvent, add a small amount of the stationary phase (e.g., silica, alumina), and stir for 30-60 minutes. Filter the solid and analyze the filtrate by TLC or LC-MS to see if any degradation has occurred.[8]

G cluster_1 Crystallization Optimization Strategy start Crude Product Obtained oils_out Product 'Oils Out' or is Amorphous? start->oils_out slow_cooling Decrease Cooling Rate (e.g., bench cool -> 4°C -> -20°C) oils_out->slow_cooling Yes success High-Quality Crystals Obtained oils_out->success No change_solvent Screen Solvents: 1. Test solubility in various alcohols, acetone, ACN. 2. Find a solvent with high solubility at reflux and low solubility at RT. slow_cooling->change_solvent add_antisolvent Use Anti-Solvent Strategy: 1. Dissolve in minimal good solvent. 2. Add anti-solvent dropwise until turbid. 3. Cool slowly. change_solvent->add_antisolvent seed_scratch Induce Nucleation: 1. Add a seed crystal. 2. Scratch inner surface of flask. add_antisolvent->seed_scratch seed_scratch->success

Caption: Decision tree for optimizing crystallization conditions.

Q: What analytical techniques are essential for confirming the purity and identity of the final product?

A: A combination of techniques is necessary to unambiguously confirm the structure and assess the purity of your N'-Demethyldauricine iodide.

Technique Purpose Expected Observation for N'-Demethyldauricine Iodide
¹H & ¹³C NMR Structural Confirmation & PurityConfirms the presence of the N'-methyl group (new singlet in ¹H NMR) and a downfield shift of adjacent carbons in ¹³C NMR. Integration of signals can quantify impurities.
Mass Spectrometry (ESI-MS) Molecular Weight ConfirmationWill detect the cationic portion ([M]⁺), confirming the molecular weight of N'-Demethyldauricine. The iodide is the counter-ion.
FT-IR Spectroscopy Functional Group AnalysisCan show changes in the C-N stretching frequencies upon quaternization.[6]
Melting Point Purity AssessmentA sharp, defined melting point is indicative of high purity. A broad melting range suggests the presence of impurities.
Elemental Analysis (CHN) Elemental CompositionProvides the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared to the theoretical values for the molecular formula to confirm purity.

Table 2. Key analytical techniques for product validation.

References

  • Gora, A. et al. (2020). An Improved Synthetic Method for Sensitive Iodine Containing Tricyclic Flavonoids. Molecules. [Link]

  • Rupp, B. et al. (2005). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chemical Engineering and Process Technology. [Link]

  • The Royal Society of Chemistry. (n.d.). General Procedure A – Preparation of N,N,N-trimethylanilinium iodide salts from N,N-dimethylaniline with methyl iodide. The Royal Society of Chemistry. [Link]

  • McPherson, A. & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications. [Link]

  • Hampton Research. (2015). Optimization. Hampton Research. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Kolev, T. et al. (2007). N-methylcodeinium iodide-Crystal structure and spectroscopic elucidation. ResearchGate. [Link]

  • Aggarwal, V. K. et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Nature Protocols. [Link]

  • Aggarwal, V. K. et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC. [Link]

  • Diosady, L. L. & Mannar, M. G. V. (2025). Recent Advances in Stability of Iodine in Iodized Salt. International Journal of Scientific Research and Engineering Development. [Link]

  • De Angelis, F. (2017). Controlling Crystallization of Methylammonium Lead Iodide. Drexel University. [Link]

Sources

Optimization

identifying impurities in commercial N'-Demethyldauricine iodide samples

Welcome to the technical support center for N'-Demethyldauricine iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N'-Demethyldauricine iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in commercial samples. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your analytical workflows.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions you might have before starting your analysis.

Q1: What are the most probable sources of impurities in my N'-Demethyldauricine iodide sample?

Impurities can originate from several stages of the product lifecycle. Understanding these sources is the first step in targeted analysis. They typically fall into three categories:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, or residual reagents. The specific profile depends heavily on the synthetic route used to produce dauricine and its subsequent N-demethylation and salt formation.

  • Degradation Products: Aporphine alkaloids, the class to which N'-Demethyldauricine belongs, can be susceptible to degradation via oxidation, hydrolysis, or photolysis. The complex structure offers multiple sites for such reactions.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification may remain in the final product. Of particular concern could be residual methyl iodide (iodomethane), a reagent used for methylation, which is a potential carcinogen and requires careful monitoring.[1][2]

Q2: Which analytical technique is the best starting point for impurity profiling?

For initial assessment and quantification, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the industry standard. It is robust, reproducible, and allows for the separation and quantification of impurities relative to the active pharmaceutical ingredient (API). The DAD provides spectral data that can help determine if a peak is spectrally pure and offers clues about its structure compared to the API.[3][4] For definitive identification, this technique must be coupled with mass spectrometry (LC-MS).

Q3: Are there unique analytical challenges associated with the iodide counter-ion?

Yes, the iodide counter-ion can present specific challenges. Free iodide in the sample can be reactive and may interfere with certain analytical methods. More critically, if methyl iodide was used in a preceding synthesis step, its presence as a residual impurity must be assessed due to its toxicity.[1][2] Specific gas chromatography (GC) methods are often required for volatile impurities like methyl iodide.[2][5] Furthermore, the iodide salt can sometimes affect the ionization efficiency in mass spectrometry.

Q4: What are the general regulatory expectations for impurity characterization?

Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The key documents are:

  • ICH Q3A/B: These guidelines outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.

  • ICH M7: This guideline specifically addresses the assessment and control of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk.[1] Any impurity with structural alerts for mutagenicity (like residual alkylating agents) must be controlled to very low levels.

Troubleshooting & Analysis Guides

This section provides in-depth, issue-specific guidance in a question-and-answer format.

Guide 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the workhorse for impurity analysis. Here’s how to troubleshoot common issues.

Q: I’m observing one or more unexpected peaks in my chromatogram. What is my investigation strategy?

A: A systematic approach is crucial. Don't immediately assume the peak is a sample impurity.

  • System Verification: First, inject a blank (your sample diluent). If the peak is present, it could be a contaminant from your solvent, glassware, or a carryover from a previous injection.

  • Peak Purity Analysis (DAD): If the peak is unique to the sample, use the diode array detector to assess its spectral purity. Compare the UV-Vis spectrum across the peak. A consistent spectrum indicates a single component.

  • Spectral Comparison: Compare the impurity's UV spectrum to that of the N'-Demethyldauricine iodide standard.

    • Similar Spectrum: This suggests the impurity is structurally related, possibly an isomer or a minor degradation product where the core chromophore is intact.

    • Different Spectrum: This indicates a more significant structural modification or a completely unrelated compound, such as a synthesis intermediate.

This entire process can be visualized as a decision tree:

G start Unexpected Peak Detected blank_check Is the peak present in the blank injection? start->blank_check system_issue Investigate System Contamination: - Mobile Phase - Diluent - Carryover blank_check->system_issue Yes sample_impurity Peak is likely a sample component. blank_check->sample_impurity No spec_check Compare UV spectrum to API spectrum. sample_impurity->spec_check related_imp Structurally Related Impurity (e.g., isomer, minor degradation) spec_check->related_imp Similar unrelated_imp Structurally Different Impurity (e.g., intermediate, reagent) spec_check->unrelated_imp Different lcms Proceed to LC-MS for Identification related_imp->lcms unrelated_imp->lcms

Caption: Decision tree for investigating unexpected HPLC peaks.

Q: The N'-Demethyldauricine iodide peak is tailing. What causes this and how can it be fixed?

A: Peak tailing for basic compounds like alkaloids is a classic chromatography problem.

  • Causality: N'-Demethyldauricine is a basic compound containing tertiary amine groups. These groups can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns via secondary ionic interactions. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solution: To ensure a sharp, symmetrical peak (a prerequisite for accurate quantification), you must suppress this secondary interaction. The most effective way is to add a small amount of an acid to your mobile phase, such as 0.1% formic acid or acetic acid .[3][6] The acid protonates the analyte, giving it a consistent positive charge, and also protonates the free silanol groups on the stationary phase, minimizing unwanted interactions. Using a modern, base-deactivated HPLC column is also highly recommended.

Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive tool for identifying unknown impurities.

Q: How do I use LC-MS to propose a structure for an unknown impurity detected by HPLC?

A: LC-MS provides two critical pieces of information: the mass of the molecule and its fragmentation pattern.

  • Accurate Mass Measurement: If you have access to high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap system, you can determine the impurity's mass with high precision. This allows you to generate a likely elemental formula, which is a massive step toward identification.[7]

  • MS/MS Fragmentation Analysis: By isolating the impurity's parent ion and fragmenting it (MS/MS), you can gather structural information. Aporphine alkaloids often exhibit characteristic fragmentation pathways, such as the elimination of methyl or hydroxyl groups and benzylic cleavages.[8] Compare the impurity's fragmentation pattern to that of the N'-Demethyldauricine iodide standard. Shared fragments suggest a common structural core, while unique fragments point to the location of the structural modification.

Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

When LC-MS data is ambiguous or you need absolute structural confirmation, NMR is the ultimate tool. This typically requires isolating the impurity first.

Q: I've isolated a few hundred micrograms of an impurity. How can I get a full structural elucidation with NMR?

A: Modern NMR technology allows for the characterization of very small sample quantities.

  • Instrumentation is Key: Use a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe. Cryoprobes dramatically increase sensitivity, reducing the required sample amount and experiment time.[9]

  • Start with 1D Spectra: A standard 1D ¹H NMR is the first step. It provides information on the types and number of protons.

  • Leverage 2D NMR Experiments: For a complete structural puzzle, you will need a suite of 2D NMR experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, helping to define stereochemistry.

By combining the information from these experiments, a complete and unambiguous structure of the impurity can be determined.

Experimental Protocols & Workflows
Workflow: General Strategy for Impurity Identification

This workflow outlines the logical progression from detection to structural confirmation.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation (if required) a 1. Analyze Sample with Validated HPLC-UV/DAD Method b 2. Detect & Quantify Peaks > Reporting Threshold a->b c 3. Check Peak Purity & UV Spectrum with DAD b->c d 4. Analyze by LC-MS (HRMS & MS/MS) c->d e 5. Propose Putative Structure Based on Mass & Fragmentation d->e f 6. Isolate Impurity via Preparative HPLC e->f If structure is novel or confirmation needed g 7. Full Structural Elucidation by NMR Spectroscopy f->g

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Potency: N'-Demethyldauricine Iodide vs. Dauricine

In the landscape of natural product research and drug discovery, bisbenzylisoquinoline alkaloids have garnered significant attention for their diverse pharmacological activities. Among these, dauricine, isolated from the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of natural product research and drug discovery, bisbenzylisoquinoline alkaloids have garnered significant attention for their diverse pharmacological activities. Among these, dauricine, isolated from the roots of Menispermum dauricum, has been extensively studied for its anti-inflammatory, anti-arrhythmic, and anti-cancer properties.[1][2] A closely related compound, N'-demethyldauricine, a primary metabolite of dauricine, has also emerged as a molecule of interest.[3] This guide provides an in-depth, objective comparison of the potency of N'-Demethyldauricine iodide and its parent compound, dauricine, with a focus on their anti-cancer effects, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development.

Unraveling the Potency: A Head-to-Head Comparison in Oncology

Recent studies have provided a direct comparison of the cytotoxic effects of dauricine and N-desmethyldauricine against triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer.[4] The half-maximal inhibitory concentration (IC50) values, a key measure of potency, were determined using a Cell Counting Kit-8 (CCK-8) assay.[4]

CompoundMDA-MB-231 (IC50 in µM)MDA-MB-468 (IC50 in µM)4T1 (IC50 in µM)BT-549 (IC50 in µM)
Dauricine 13.1610.558.329.78
N-desmethyldauricine 9.858.125.016.43

Table 1: Comparative IC50 values of dauricine and N-desmethyldauricine in various triple-negative breast cancer cell lines. Data sourced from a study on the anti-TNBC activity of these compounds.[4]

The data clearly indicates that N-desmethyldauricine exhibits greater potency in inhibiting the proliferation of all four tested TNBC cell lines compared to dauricine, as evidenced by its lower IC50 values.[4]

Mechanistic Insights: A Shared Pathway of Inhibition

The anti-cancer activity of both dauricine and N-desmethyldauricine appears to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[6][]

Dauricine has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[5] Similarly, studies have demonstrated that N-desmethyldauricine effectively suppresses the proliferation of TNBC cells by downregulating the expression of p65, a key subunit of the NF-κB complex.[4] This shared mechanism of action underscores the related pharmacological profiles of these two compounds.

Beyond NF-κB, dauricine's anti-cancer effects are also attributed to its ability to inhibit the PI3K/Akt signaling pathway and modulate ion channels.[3] The PI3K/Akt pathway is another crucial signaling cascade that, when dysregulated, promotes cell growth, proliferation, and survival.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Inhibits NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocates Dauricine Dauricine Dauricine->IKK Inhibits N-desmethyldauricine N-desmethyldauricine N-desmethyldauricine->NF-κB (p50/p65) Downregulates p65 Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Promotes Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival

Figure 1: A simplified diagram of the NF-κB signaling pathway, highlighting the inhibitory actions of dauricine and N-desmethyldauricine.

The Role of the Iodide Salt: Considerations for N'-Demethyldauricine Iodide

Improved Solubility: Enhanced water solubility can be advantageous for in vitro experiments, allowing for more accurate and reproducible preparation of stock solutions and dilutions in aqueous cell culture media. It can also have implications for in vivo studies, potentially affecting bioavailability.

Stability: Iodized salts can exhibit improved stability, particularly when protected from light, moisture, and high temperatures.[10][11]

It is important to note that the biological activity resides in the N'-demethyldauricine cation. In solution, the iodide salt will dissociate, making the active compound available to interact with its biological targets. Therefore, it is reasonable to hypothesize that the intrinsic potency of N'-Demethyldauricine iodide at the molecular level would be comparable to that of the free base, N-desmethyldauricine. The primary difference would lie in its physicochemical properties, which can influence its handling and bioavailability.

Experimental Protocols: Assessing Cytotoxicity

The determination of IC50 values is a fundamental experiment in drug discovery to quantify the potency of a compound. The following is a generalized protocol for a Cell Counting Kit-8 (CCK-8) assay, a widely used method for assessing cell viability and cytotoxicity.

Protocol: Cell Viability Assessment using CCK-8 Assay

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, 4T1, BT-549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of N'-Demethyldauricine iodide and dauricine in culture medium. A typical concentration range for initial screening could be from 0.1 µM to 100 µM.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

G cluster_workflow CCK-8 Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Dauricine or N'-Demethyldauricine iodide) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add CCK-8 Reagent C->D E 5. Incubation (1-4 hours) D->E F 6. Measure Absorbance (450 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Figure 2: A flowchart illustrating the key steps of the CCK-8 assay for determining cell viability and compound potency.

Conclusion and Future Directions

The available experimental evidence strongly suggests that N-desmethyldauricine is a more potent inhibitor of triple-negative breast cancer cell proliferation than its parent compound, dauricine.[4] This enhanced potency is likely attributed to its chemical structure, as the demethylation at the nitrogen atom may influence its binding affinity to target proteins within the NF-κB signaling pathway. N'-Demethyldauricine iodide, as a salt form of this potent metabolite, offers the practical advantages of increased aqueous solubility and stability, making it a valuable tool for further preclinical investigation.

Future research should focus on directly comparing the potency of N'-Demethyldauricine iodide with both N-desmethyldauricine (free base) and dauricine in a broader range of cancer cell lines and in vivo models. A comprehensive investigation into its effects on other signaling pathways, such as the PI3K/Akt pathway, and its ion channel modulatory activities, will provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent.

References

  • N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling p
  • Desmethylanhydroicaritin inhibits NF-kappaB-regulated inflammatory gene expression by modulating the redox-sensitive PI3K/PTEN/Akt p
  • Dauricine: Review of Pharmacological Activity.
  • Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity. PMC.
  • Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity.
  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implic
  • Dauricine: Review of pharmacological activity. Dove Medical Press. September 2024.
  • Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.
  • The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. MDPI. September 2022.
  • IODIZED SALT. IRIS.
  • Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt. PMC.
  • NF-κB Inhibitors-NF-κB Signaling P
  • Iodine, inorganic and soluble salts.
  • Studies on the stability of iodine compounds in iodized salt. PMC.
  • The Effect of Alkali Iodide Salts in the Inclusion Process of Phenolphthalein in β-Cyclodextrin: A Spectroscopic and Theoretical Study. PMC. January 2023.

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Comparative

A Comparative Technical Guide to the Cytotoxicity of N'-Demethyldauricine Iodide and Tetrandrine

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural product-derived anticancer agents, the bisbenzylisoquinoline alkaloids N'-Demethyldauricine iodide and Tetrandrine have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-derived anticancer agents, the bisbenzylisoquinoline alkaloids N'-Demethyldauricine iodide and Tetrandrine have emerged as compounds of significant interest. While structurally related, their cytotoxic effects are governed by distinct molecular mechanisms, offering different therapeutic strategies. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform research and development in oncology.

Executive Summary: Distinct Mechanisms of Cell Death

At the core of their differential cytotoxicity lies their primary mode of inducing cell death. N'-Demethyldauricine iodide is a novel inducer of autophagic cell death , proving effective even in apoptosis-resistant cancer cells.[1][2] In contrast, Tetrandrine primarily triggers apoptosis and induces cell cycle arrest to exert its cytotoxic effects.[3][4][5] This fundamental difference in their mechanism of action is a critical consideration for their potential therapeutic applications.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potency of a compound.[6] The following table summarizes the available IC50 values for N'-Demethyldauricine iodide and Tetrandrine in various cancer cell lines. It is important to note that these values are derived from different studies and direct, head-to-head comparisons in the same experimental setup are limited.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
N'-Demethyldauricine iodide (LP-4) ATG7-WT MEFMouse Embryonic FibroblastNot Specified3.48[7]
ATG7-deficient MEFMouse Embryonic FibroblastNot Specified8.5[7]
Tetrandrine BGC-823Human Gastric Cancer24~9.8 (6.1 µg/ml)[4]
BGC-823Human Gastric Cancer48~7.2 (4.5 µg/ml)[4]
BGC-823Human Gastric Cancer72~6.0 (3.7 µg/ml)[4]
SW872Human Malignant Liposarcoma24>5, <10[3]
Panc-1Human Pancreatic Cancer2410.20[8]
Panc-1Human Pancreatic Cancer4812.94[8]
SW620Human Colon AdenocarcinomaNot Specified~10-15[9]
KB-3-1Human Epidermoid CarcinomaNot Specified~10-15[9]

Analysis of Cytotoxicity Data:

The available data suggests that both compounds exhibit cytotoxicity in the low micromolar range against a variety of cancer cell lines. The efficacy of N'-Demethyldauricine iodide is notably higher in cells proficient in autophagy (ATG7-WT) compared to those deficient in it, underscoring its reliance on this pathway for its cytotoxic effect.[7] Tetrandrine demonstrates a time- and dose-dependent cytotoxicity, with its potency increasing with longer exposure times in gastric cancer cells.[4]

Mechanistic Deep Dive: Autophagy vs. Apoptosis

The divergent cytotoxic pathways of N'-Demethyldauricine iodide and Tetrandrine are a key focus of this comparison.

N'-Demethyldauricine Iodide: A Novel Inducer of Autophagic Cell Death

N'-Demethyldauricine iodide (also referred to as N-desmethyldauricine or LP-4) triggers cell death through the induction of autophagy, a cellular process of self-digestion.[1][2] This is particularly significant for its potential to overcome resistance to apoptosis, a common mechanism of drug resistance in cancer.[2]

The proposed mechanism involves the mobilization of intracellular calcium (Ca2+) through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[1][2] This increase in cytosolic Ca2+ activates the Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMP-activated protein kinase (AMPK)-mTOR signaling cascade, a key regulatory pathway of autophagy.[1]

NDI N'-Demethyldauricine Iodide SERCA SERCA NDI->SERCA inhibits Ca2_ER Ca2+ (ER) SERCA->Ca2_ER sequesters Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto release CaMKKb CaMKKβ Ca2_cyto->CaMKKb activates AMPK AMPK CaMKKb->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy Induction mTOR->Autophagy inhibits CellDeath Autophagic Cell Death Autophagy->CellDeath

Figure 1: Signaling pathway of N'-Demethyldauricine iodide-induced autophagy.
Tetrandrine: A Multi-faceted Inducer of Apoptosis and Cell Cycle Arrest

Tetrandrine's cytotoxic effects are primarily mediated through the induction of apoptosis, or programmed cell death.[3][4][10] It has been shown to activate intrinsic and extrinsic apoptotic pathways in various cancer cell lines.

Key molecular events in Tetrandrine-induced apoptosis include:

  • Activation of Caspases: Tetrandrine treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9.[3][4]

  • Modulation of Bcl-2 Family Proteins: It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4]

  • Induction of Endoplasmic Reticulum (ER) Stress: Tetrandrine can trigger ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[3]

  • Cell Cycle Arrest: Tetrandrine can also arrest the cell cycle, often at the G1 phase, preventing cancer cell proliferation.[5]

Tetrandrine Tetrandrine Mitochondria Mitochondria Tetrandrine->Mitochondria Bcl2 Bcl-2 Family Tetrandrine->Bcl2 modulates ER Endoplasmic Reticulum Tetrandrine->ER CellCycle Cell Cycle Progression Tetrandrine->CellCycle inhibits Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases activates Bcl2->Caspases regulates Apoptosis Apoptosis Caspases->Apoptosis ER_Stress ER Stress ER->ER_Stress ER_Stress->Apoptosis G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest

Figure 2: Key mechanisms of Tetrandrine-induced cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for key experiments used to evaluate the cytotoxicity of N'-Demethyldauricine iodide and Tetrandrine.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of N'-Demethyldauricine iodide or Tetrandrine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds A->B C 3. Add MTT Reagent B->C D 4. Incubate (4h, 37°C) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F

Figure 3: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

cluster_1 Apoptosis Assay Workflow G 1. Treat Cells with Compounds H 2. Harvest and Wash Cells G->H I 3. Resuspend in Binding Buffer H->I J 4. Stain with Annexin V-FITC and PI I->J K 5. Incubate (15 min, RT, dark) J->K L 6. Analyze by Flow Cytometry K->L

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

N'-Demethyldauricine iodide and Tetrandrine, while both demonstrating promising cytotoxic activity against cancer cells, operate through fundamentally different mechanisms. N'-Demethyldauricine iodide's ability to induce autophagic cell death makes it a particularly interesting candidate for treating apoptosis-resistant tumors. Tetrandrine's multi-pronged approach of inducing apoptosis and cell cycle arrest has been more extensively studied and shows broad applicability.

Future research should focus on direct comparative studies of these two compounds in a wider range of cancer cell lines, including those with known resistance mechanisms. Investigating their in vivo efficacy and potential for combination therapies will be crucial steps in translating these preclinical findings into clinical applications. The distinct mechanisms of these compounds suggest that they could be valuable tools in a personalized medicine approach to cancer therapy.

References

  • Law, B. Y. K., et al. (2017). N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. Frontiers in Pharmacology, 8, 388. [Link]

  • Chen, Y.-C., et al. (2022). Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress. International Journal of Molecular Sciences, 23(12), 6758. [Link]

  • Meng, F., et al. (2015). Tetrandrine Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer BGC-823 Cells. PLoS ONE, 10(10), e0139343. [Link]

  • Tsai, J.-R., et al. (2021). Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes. In Vivo, 35(5), 2697-2705. [Link]

  • Law, B. Y. K., et al. (2017). N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. PubMed. [Link]

  • Liu, T., et al. (2016). Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Oncotarget, 7(26), 40800-40815. [Link]

  • Ko, C. H., et al. (2017). Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Frontiers in Pharmacology, 8, 351. [Link]

  • Law, B. Y. K., et al. (2017). Autophagic activity of N-desmethyldauricine (LP-4). ResearchGate. [Link]

  • Fu, D., et al. (2024). N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway. Chemico-Biological Interactions, 398, 111113. [Link]

  • Wang, N., et al. (2015). Natural autophagy blockers, dauricine (DAC) and daurisoline (DAS), sensitize cancer cells to camptothecin-induced toxicity. Oncotarget, 6(34), 35815-35830. [Link]

  • Wang, C., et al. (2019). Novel Dauricine Derivatives Suppress Cancer via Autophagy-Dependent Cell Death. Molecules, 24(6), 1047. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • Schmid, D., et al. (2021). Synthesis, biological evaluation and toxicity of novel tetrandrine analogues. European Journal of Medicinal Chemistry, 222, 113575. [Link]

  • Al-Hussain, S. A., et al. (2023). In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin. Molecules, 28(5), 2368. [Link]

  • Liao, H., et al. (2019). Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. International Journal of Molecular Sciences, 20(23), 6001. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]

  • Lee, J. H., et al. (2022). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Natural Product Sciences, 28(4), 183-191. [Link]

  • Lee, S.-O., et al. (2022). Plant Alkaloid Tetrandrine Is a Nuclear Receptor 4A1 Antagonist and Inhibits Panc-1 Cell Growth In Vitro and In Vivo. International Journal of Molecular Sciences, 23(9), 5227. [Link]

  • Szymańska, E., & Szymański, P. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 83(8), 86. [Link]

  • Licona, C., et al. (2022). Systematic Study on the Cytotoxic Potency of Commonly Used Dimeric Metal Precursors in Human Cancer Cell Lines. ChemistryOpen, 11(5), e202200019. [Link]

  • Narra, J., et al. (2024). The effects of iodine and radioiodine on the viability of breast cancer cells. Journal of Health Science and Medical Research. [Link]

  • Milovanović, M., et al. (2021). Iodide Analogs of Arsenoplatins—Potential Drug Candidates for Triple Negative Breast Cancers. Molecules, 26(18), 5421. [Link]

  • Şenkardeş, S., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(6), 103282. [Link]

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Validation

Absolute Purity Validation of N'-Demethyldauricine Iodide: A Comparative Guide

As a Senior Application Scientist navigating the complexities of phytochemical isolation and drug development, accurately assigning purity to complex bisbenzylisoquinoline alkaloids like N'-Demethyldauricine iodide is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of phytochemical isolation and drug development, accurately assigning purity to complex bisbenzylisoquinoline alkaloids like N'-Demethyldauricine iodide is a recurring analytical bottleneck. N'-Demethyldauricine, traditionally isolated from Menispermaceae species[1], presents significant hurdles for conventional analytical methods. The lack of readily available, SI-traceable reference standards for its specific derivatives often renders chromatographic purity assignments ambiguous.

This guide objectively compares the use of quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of N'-Demethyldauricine iodide.

The Analytical Challenge: Structural & Mechanistic Limitations

Traditional purity validation heavily relies on HPLC-UV or LC-MS. However, applying these techniques to complex alkaloid salts introduces inherent biases:

  • Chromatographic Limitations (HPLC-UV): Peak tailing is notoriously common with basic alkaloids due to secondary interactions with residual silanol groups on silica-based reverse-phase columns. Furthermore, UV detection assumes that all impurities share the same UV extinction coefficient as the analyte. Without a highly pure, structurally identical reference standard, HPLC can only provide a "relative chromatographic area %," ignoring UV-transparent impurities like inorganic salts, residual solvents, or moisture[2].

  • Ionization Biases (LC-MS): While highly sensitive, MS detectors are highly susceptible to matrix effects and ion suppression. Response factors vary wildly depending on the functional groups present, meaning signal intensity does not linearly correlate with molar quantity without isotopically labeled standards.

The qNMR Advantage: qNMR provides an orthogonal, primary ratio method. It relies on the fundamental physical principle that the integral of a nuclear magnetic resonance signal is strictly proportional to the number of resonating nuclei, regardless of the molecule's overall chemical structure[2]. By using a universal, highly pure Internal Standard (IS), qNMR bypasses the need for an analyte-specific reference material, transforming a relative assay into an absolute, SI-traceable metrological system[3].

PurityValidation cluster_qnmr Absolute Assay: qNMR cluster_hplc Relative Assay: HPLC-UV Input N'-Demethyldauricine Iodide (Target Alkaloid) QPrep Weigh Analyte & Internal Standard (e.g., TMB or Maleic Acid) Input->QPrep HPrep Prepare Serial Dilutions (Requires Specific Std) Input->HPrep QAcq 1H-NMR Acquisition (Relaxation D1 ≥ 5*T1) QPrep->QAcq QCalc Direct Integration (Primary Ratio Method) QAcq->QCalc Output1 Absolute Mass Fraction (SI-Traceable Purity) QCalc->Output1 HAcq Chromatographic Separation (UV Detection) HPrep->HAcq HCalc Calibration Curve (Response Factor Dependent) HAcq->HCalc Output2 Relative Purity (Chromatographic Area %) HCalc->Output2

Fig 1: Logical flow comparing absolute qNMR purity validation versus relative HPLC calibration.

Comparative Performance Data

Recent validations in natural product quantification continually prove that qNMR matches or exceeds the reliability of conventional techniques while drastically reducing analysis time[4]. Below is an objective data comparison representing typical laboratory performance when evaluating alkaloid derivatives.

Validation ParameterQuantitative NMR (qNMR)HPLC-UV (Relative Area)LC-MS (Targeted)
Metrological Traceability Absolute (SI-Traceable via universal IS)Relative (Depends on target standard)Relative (Requires target/isotopic IS)
Analysis Time per Sample ~14 minutes[5]~40–50 minutes[5]~20–30 minutes
Analyte-Specific Standard Not Required (Uses universal IS)Strictly RequiredStrictly Required
Response Factor Variance None (

H signal is strictly molar)
High (Varies by extinction coefficient)High (Ion suppression/matrix effects)
Detection Scope Universal (Captures water, salts, solvents)Chromophore-dependent onlyIonizable compounds only

Self-Validating qNMR Methodology for N'-Demethyldauricine Iodide

To ensure the assay is not just a protocol, but a self-validating metrological system, we execute a meticulously controlled internal standard workflow. This specific methodology leverages causality to eliminate arbitrary errors.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation

Protocol:

  • Select an SI-traceable internal standard, such as 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Purity > 99.9%).

  • Using a micro-analytical balance (readability

    
     0.01 mg), weigh approximately 15.00 mg of N'-Demethyldauricine iodide and 5.00 mg of TMB.
    
  • Co-dissolve directly into 600 µL of high-purity DMSO-d

    
     within an NMR tube.
    

Causality & Validation: DMSO-d


 is chosen as an aprotic solvent to suppress the intermolecular proton exchange that broadens active hydrogen signals (like alkaloid -NH groups)[5]. Gravimetric co-dissolution ensures the exact molar ratio is locked into the sample before analysis begins, preventing downstream volumetric/dilution errors.
Step 2: System Suitability & Signal Selection

Protocol:

  • Acquire a rapid 2D HSQC or COSY spectrum to verify that the chosen analyte signal (e.g., a specific methoxy proton or deshielded aromatic proton on the dauricine skeleton) does not overlap with any hidden impurity resonances or the IS signal.

  • Avoid integrating broad, exchangeable -OH or -NH protons, as their integrals fluctuate depending on residual water content[5].

Causality & Validation: This step functions as the system's internal self-check. Resolving the precise resonance frequency ensures integration purity, eliminating the false-positive purity assignments common in unresolved HPLC co-elution.

Step 3: Relaxation Profiling & Acquisition

Protocol:

  • Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest relaxing proton of interest.
    
  • Set the inter-pulse delay (

    
    ) to 
    
    
    
    (typically 30–60 seconds).
  • Apply a

    
     excitation pulse and acquire 
    
    
    
    scans to achieve a Signal-to-Noise (S/N) ratio
    
    
    [5].

Causality & Validation: The fundamental rule of qNMR relies on the complete return of spin magnetization to the Z-axis before the next pulse. If


 is truncated to save time, nuclei with longer 

times will be underrepresented in the resulting spectrum, leading to a systematically biased (incorrect) purity value.
Step 4: Absolute Purity Calculation

Integrate the baseline-corrected signals. Calculate the mass fraction (Purity,


) using the fundamental primary ratio equation:


(Where


 = Integral area, 

= Number of nuclei contributing to the signal,

= Molar mass,

= Gravimetric weight, and

= Purity. Subscripts

and

denote the target analyte and internal standard, respectively).

Conclusion

For complex molecules like N'-Demethyldauricine iodide—where synthesizing a certified primary reference material is cost-prohibitive and technically grueling—qNMR serves as the authoritative standard. While HPLC-UV provides excellent batch-to-batch qualitative fingerprinting, it cannot independently verify absolute purity without being anchored to a primary method. By utilizing optimized


 delays and SI-traceable internal standards, qNMR transcends relative chromatographic limitations, providing an inherently accurate, self-validating framework for alkaloid characterization.

References

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla | ACS Omega - ACS Publications . American Chemical Society. Verified URL:[Link]

  • Alkaloids of the Menispermaceae (PDF) . ResearchGate. Verified URL:[Link]

  • Research Progress of NMR in Natural Product Quantification . MDPI. Verified URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . PMC (NIH). Verified URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI. Verified URL:[Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of N'-Demethyldauricine Iodide

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of N'-Demethyldauricine iodide. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of N'-Demethyldauricine iodide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound analytical framework.

The Critical Role of a Reference Standard

N'-Demethyldauricine, a bisbenzylisoquinoline alkaloid, and its iodide salt are of increasing interest in pharmacological research. Accurate quantification and impurity profiling are paramount for any meaningful study, and the cornerstone of such analysis is a well-characterized reference standard. A reference standard serves as the benchmark against which an analyte is measured, ensuring the identity, purity, strength, and quality of a test sample.

For a specialized compound like N'-Demethyldauricine iodide, a commercially available, compendial-grade (e.g., USP, EP) Certified Reference Material (CRM) may not exist.[1][2][3] Researchers are therefore faced with a critical decision: qualify a non-compendial standard from a chemical supplier or establish a thoroughly characterized in-house primary standard.[1][2] This guide focuses on the latter, providing the framework to establish a trustworthy and scientifically-defensible standard.

Sourcing and Qualifying an In-House Primary Standard

An in-house primary reference standard must be of the highest possible purity (ideally ≥99.5%) and extensively characterized using a panel of orthogonal analytical methods to confirm its structure and assess its purity profile.[2][4]

The Qualification Workflow

The process of qualifying a new batch of highly purified N'-Demethyldauricine iodide as a primary reference standard is a multi-step, evidence-based procedure. It is not a single test but a constellation of analyses where the convergence of results builds confidence in the material's identity and purity.

G cluster_sourcing Phase 1: Sourcing cluster_id Phase 2: Identity & Structural Confirmation cluster_purity Phase 3: Purity & Physicochemical Characterization cluster_cert Phase 4: Certification Sourcing Source High-Purity N'-Demethyldauricine Iodide (>98% initial purity) NMR 1H & 13C NMR Spectroscopy (Confirms covalent structure) Sourcing->NMR Identity checks MS High-Resolution Mass Spec (HRMS) (Confirms elemental composition) Sourcing->MS Identity checks FTIR FTIR Spectroscopy (Confirms functional groups) Sourcing->FTIR Identity checks HPLC HPLC-UV Purity (Assay & organic impurities) Sourcing->HPLC Purity checks TGA Thermogravimetric Analysis (TGA) (Water & residual solvent content) Sourcing->TGA Purity checks Appearance Physical Appearance (Color, form) Sourcing->Appearance Purity checks Certify Assign Purity Value & Issue Certificate of Analysis NMR->Certify Consolidate data MS->Certify Consolidate data FTIR->Certify Consolidate data HPLC->Certify Consolidate data TGA->Certify Consolidate data Appearance->Certify Consolidate data

Caption: Workflow for qualifying an in-house primary reference standard.

Key Characterization Techniques Explained
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The observed chemical shifts, coupling constants, and integrations must align perfectly with the proposed structure of N'-Demethyldauricine iodide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula.[2]

  • Chromatographic Purity (HPLC): A validated High-Performance Liquid Chromatography (HPLC) method is the primary tool for determining the purity of the standard and for identifying and quantifying any organic impurities. A "mass balance" approach is often used, where purity is calculated as 100% minus the sum of all quantified impurities.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing an accurate measure of water content and residual non-aqueous volatiles.[2] This is critical because undetected solvents can artificially inflate the purity value obtained by HPLC.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint" and is used to confirm the presence of key functional groups.[2]

Comparative Analysis of Chromatographic Methods

The choice of analytical method depends on the intended purpose, such as routine quantification, stability testing, or impurity identification. For N'-Demethyldauricine iodide and related bisbenzylisoquinoline alkaloids, reversed-phase HPLC is the most common and robust technique.[5][6]

ParameterHPLC-UVUHPLC-MS
Primary Use Routine quantification (Assay), PurityImpurity identification, High-sensitivity quantification
Principle Separation by polarity, detection by UV absorbanceSeparation by polarity, detection by mass-to-charge ratio
Speed Slower (typically 15-30 min run times)Faster (typically 2-10 min run times)
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)
Specificity Good; can be compromised by co-eluting impuritiesExcellent; provides mass confirmation of peaks
Cost & Complexity Lower cost, simpler operation and maintenanceHigher cost, more complex operation and data analysis
Method Selection Logic

The decision to use HPLC-UV versus a more advanced technique like UHPLC-MS is driven by the analytical objective.

G Goal What is the Analytical Goal? ImpurityID Identify Unknown Impurity Goal->ImpurityID Quant Routine Assay or Quantification Goal->Quant HPLC Use validated HPLC-UV Method MS Use UHPLC-MS Method ImpurityID->MS Quant->HPLC

Caption: Decision tree for analytical method selection.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of N'-Demethyldauricine iodide. They are designed to be self-validating through the inclusion of rigorous system suitability testing, as mandated by guidelines like ICH Q2(R1).[7][8][9]

Protocol 1: HPLC-UV Method for Purity Assay and Quantification

This protocol describes a gradient reversed-phase HPLC method suitable for determining the purity of the reference standard and for quantifying N'-Demethyldauricine iodide in test samples.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 281 nm[10]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Reference Standard Stock (0.5 mg/mL): Accurately weigh ~5 mg of the qualified N'-Demethyldauricine iodide reference standard and dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the reference standard.

3. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[11][12] This is a non-negotiable step for ensuring data integrity.[13][14] Make five replicate injections of the Reference Standard Stock solution. The system is deemed suitable for use if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[13][14]
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the injector and detector.[13][14]
Resolution (Rs) > 2.0 between analyte and nearest impurityEnsures baseline separation for accurate quantification.[13]

4. Analysis and Calculation:

  • Inject the sample solutions.

  • Calculate the percentage purity or assay result using the peak area of the main peak relative to the standard.

Trustworthiness and Validation

Every protocol must be part of a self-validating system. The SST criteria embedded in the HPLC method are the first line of defense. For full compliance in a regulated environment, the analytical method itself must be validated according to ICH Q2(R1) guidelines.[7][9] This involves experimentally proving its specificity, linearity, range, accuracy, precision, and robustness.[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For N'-Demethyldauricine iodide, this can be demonstrated by showing no interference from process impurities or degradation products.[7]

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).[7]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate, indicating its reliability for routine use.[7]

By adhering to these principles of standard qualification and method validation, researchers can ensure that the data generated for N'-Demethyldauricine iodide is accurate, reliable, and fit for purpose.

References

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Tonga, A., et al. (2000). Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II). Journal of Chromatography A, 891(1), 189-94. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer. [Link]

  • Johnson, T. A., et al. (2012). Discovery and Preliminary SAR of Bisbenzylisoquinoline Alkaloids as Inducers of C/EBPα. ACS Medicinal Chemistry Letters, 3(8), 655-659. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

  • Deng, T., et al. (2014). Analysis of Isoquinoline Alkaloid Composition and Wound-Induced Variation in Nelumbo Using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 62(32), 8036-8043. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • Gáspár, A., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1234. [Link]

  • Lee, M. K., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society, 32(10), 3781-3786. [Link]

Sources

Validation

A Researcher's Guide to Evaluating N'-Demethyldauricine Iodide as a Multidrug Resistance Reversal Agent

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the potential of N'-Demethyldauricine iodide in overcoming multidrug resistance (MDR) in cancer cell lines. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the potential of N'-Demethyldauricine iodide in overcoming multidrug resistance (MDR) in cancer cell lines. While specific IC50 values for N'-Demethyldauricine iodide are not yet widely published, this document outlines the scientific rationale, comparative context, and detailed experimental protocols necessary to conduct a thorough investigation of its efficacy. We will delve into the mechanism of P-glycoprotein-mediated MDR, compare the performance of related compounds, and provide a step-by-step guide to determining IC50 values using the MTT assay.

The Challenge of Multidrug Resistance in Cancer Therapy

A significant hurdle in successful cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally unrelated anticancer drugs.[1][2] One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[3][4][5] P-gp functions as an ATP-dependent efflux pump, actively removing chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.[1][3][5] This protective mechanism for the cancer cell is a major cause of treatment failure.[3]

P-glycoprotein and the Promise of MDR Reversal Agents

P-glycoprotein, the product of the MDR1 gene, is a transmembrane protein that plays a crucial role in protecting cells from toxic substances.[6][7] However, in cancer cells, its overexpression leads to the efflux of a wide array of chemotherapeutic drugs, including anthracyclines, taxanes, and vinca alkaloids.[7][8] To counteract this, researchers have focused on developing P-gp inhibitors, also known as MDR reversal agents or chemosensitizers. These compounds aim to block the function of P-gp, thereby increasing the intracellular accumulation and efficacy of anticancer drugs.[3][6]

N'-Demethyldauricine Iodide in the Context of Dauricine Derivatives

N'-Demethyldauricine iodide belongs to a class of bisbenzylisoquinoline alkaloids, which includes the well-studied compound tetrandrine. Tetrandrine and its derivatives have demonstrated significant potential in reversing MDR in various cancer cell lines, including those derived from laryngeal, breast, and leukemia cancers.[9][10][11][12] These compounds are believed to inhibit P-gp-mediated drug efflux, thus re-sensitizing resistant cells to chemotherapy.[9][11] Given its structural similarity, N'-Demethyldauricine iodide is a promising candidate for investigation as a potent MDR reversal agent.

Comparative Analysis of P-gp Inhibitors

To provide a benchmark for evaluating N'-Demethyldauricine iodide, it is essential to compare its potential performance against established P-gp inhibitors.

Compound ClassExamplesGenerationKey Characteristics
Calcium Channel BlockersVerapamilFirstFirst-generation P-gp inhibitor, but its clinical use is limited by cardiac side effects at the concentrations needed to inhibit P-gp.[5]
Calcineurin InhibitorsCyclosporin AFirstAnother early P-gp inhibitor with significant immunosuppressive effects, limiting its use in chemotherapy.
Second-Generation InhibitorsDex-verapamil, Valspodar (PSC833)SecondDeveloped to have higher potency and lower toxicity than first-generation inhibitors.[12]
Third-Generation InhibitorsTariquidar (XR9576), Zosuquidar (LY335979)ThirdHighly potent and specific synthetic P-gp inhibitors designed to overcome the limitations of earlier generations.[12]
Dauricine DerivativesTetrandrine-Natural product-derived compounds that have shown potent MDR reversal activity in preclinical studies.[9][10][11]
Investigational Compound N'-Demethyldauricine iodide -A derivative of dauricine with potential for improved efficacy and/or reduced toxicity.

Experimental Protocol: Determining IC50 Values using the MTT Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[13][14][15][16] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Materials
  • Multidrug-resistant and parental (sensitive) cancer cell lines

  • N'-Demethyldauricine iodide

  • Standard chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • Comparator P-gp inhibitor (e.g., Verapamil)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4[14]

  • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490-570 nm)[14]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete culture medium.[14][16]

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N'-Demethyldauricine iodide, the chemotherapeutic agent, and the comparator inhibitor in DMSO.

    • Create a series of dilutions of the chemotherapeutic agent alone and in combination with a fixed, non-toxic concentration of N'-Demethyldauricine iodide or the comparator inhibitor.

    • Add the drug dilutions to the appropriate wells. Include untreated control wells (with and without the MDR reversal agent) and solvent control wells (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[14][15]

    • Incubate the plate for an additional 4 hours at 37°C to allow for formazan crystal formation.[14][15]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the culture medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[14]

  • Data Analysis and IC50 Calculation:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism).

Causality and Self-Validation

The inclusion of both the parental (sensitive) and the MDR cell lines is crucial for validating the MDR-reversal effect. A significant decrease in the IC50 of the chemotherapeutic agent in the MDR cell line in the presence of N'-Demethyldauricine iodide, with little to no effect in the parental cell line, would strongly suggest a specific P-gp inhibitory mechanism. Comparing this effect to a known P-gp inhibitor like verapamil provides a benchmark for its potency.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 prepare Prepare drug dilutions incubate1->prepare add_drug Add compounds to wells prepare->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Read absorbance solubilize->read analyze Analyze data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining IC50 values using the MTT assay.

Pgp_Inhibition_Mechanism cluster_cell Multidrug-Resistant Cancer Cell cluster_inside cluster_outside Pgp P-glycoprotein (P-gp) Drug_out Chemotherapy Drug Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapy Drug Drug_in->Pgp Binds to P-gp Drug_out->Drug_in Enters Cell Inhibitor N'-Demethyldauricine Iodide Inhibitor->Pgp Inhibits P-gp

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in N'-Demethyldauricine Iodide Biological Assays

This guide provides an in-depth analysis of the biological assays used to characterize N'-Demethyldauricine iodide, a promising anti-cancer agent. With a focus on scientific integrity and reproducibility, we will explore...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the biological assays used to characterize N'-Demethyldauricine iodide, a promising anti-cancer agent. With a focus on scientific integrity and reproducibility, we will explore the compound's mechanism of action, detail core experimental protocols, and offer insights into mitigating variability for robust and reliable results. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this novel autophagy inducer.

Introduction: N'-Demethyldauricine Iodide, a Novel Autophagy Inducer

N'-Demethyldauricine iodide, also known as N-desmethyldauricine or LP-4, is a bioactive alkaloid derived from Dauricine, a compound isolated from the traditional medicinal plant Menispermum dauricum. Its significance in cancer research stems from its ability to induce autophagic cell death, a form of programmed cell death distinct from apoptosis. This property makes it particularly compelling for treating cancer cells that have developed resistance to apoptosis-based chemotherapies, a major challenge in oncology.[1][2] By understanding and controlling the variables in its biological evaluation, we can pave the way for its potential translation into clinical applications.

The "Why": Mechanism of Action

To design reproducible assays, we must first understand the causality behind the compound's effects. N'-Demethyldauricine iodide's primary mechanism involves the modulation of intracellular calcium (Ca²⁺) homeostasis.

  • SERCA Inhibition : The compound inhibits the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1] The SERCA pump's function is to sequester Ca²⁺ from the cytosol into the endoplasmic reticulum (ER), maintaining a low cytosolic Ca²⁺ concentration.

  • Calcium Release : By inhibiting SERCA, N'-Demethyldauricine iodide causes a sustained release of Ca²⁺ from the ER into the cytosol.[1]

  • Kinase Cascade Activation : The elevated cytosolic Ca²⁺ activates Calcium/Calmodulin-dependent protein kinase kinase β (CaMKKβ). CaMKKβ, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK).[1]

  • mTOR Inhibition & Autophagy Induction : Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[1][3] The inhibition of mTOR unleashes the autophagy machinery, leading to the formation of autophagosomes, degradation of cellular components, and ultimately, autophagic cell death.[1][2]

This pathway highlights four key measurable events that form the basis of our biological assays: cytotoxicity , calcium mobilization , autophagosome formation , and autophagic flux .

N-Demethyldauricine_Pathway NDD N'-Demethyldauricine Iodide SERCA SERCA Pump NDD->SERCA Inhibits ER Endoplasmic Reticulum (ER) SERCA->ER Pumps Ca²⁺ into ER Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Ca²⁺ Release CaMKKb CaMKKβ Ca_cyto->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits CellDeath Autophagic Cell Death Autophagy->CellDeath

Figure 1. Signaling pathway of N'-Demethyldauricine iodide.

Core Biological Assays: Protocols and Reproducibility Checkpoints

Reproducibility is not accidental; it is engineered through meticulous protocol design and an awareness of critical variables.

Cell Viability and Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of the compound's dose-dependent effect on cell viability. It measures the metabolic activity of mitochondrial dehydrogenases.[4]

Experimental Protocol:

  • Cell Seeding : Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of N'-Demethyldauricine iodide in complete culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation : Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Measurement : Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm.

Reproducibility CheckpointCausality & Best Practices
Cell Density & Health Over-confluent or stressed cells exhibit altered metabolic rates. Ensure cells are in the logarithmic growth phase and at a consistent, optimized seeding density.
Compound Stability The compound may degrade in media over long incubations. Prepare fresh dilutions for each experiment. Confirm solubility in the final media concentration to avoid precipitation.
Incubation Time The timing of MTT addition is critical. Inconsistent incubation can lead to variability in formazan production. Standardize this step precisely.
Solubilization Incomplete dissolution of formazan crystals is a major source of error. Ensure crystals are fully dissolved by visual inspection before reading the plate.
Measuring Autophagic Flux (LC3-II Western Blot)

A static measurement of the autophagosome marker LC3-II can be misleading. An increase could mean either autophagy induction or a blockage in the degradation pathway. Measuring autophagic flux—the entire process from autophagosome formation to degradation—is essential for accurate interpretation.[1][2]

Experimental Protocol:

  • Cell Treatment : Plate cells and treat with N'-Demethyldauricine iodide at the desired concentration (e.g., 10 µM) for a set time (e.g., 24 hours).

  • Lysosomal Inhibition : For the final 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 or 20 µM Chloroquine) to a parallel set of wells.[2][5] This will block the degradation of autophagosomes, causing LC3-II to accumulate.

  • Lysis & Protein Quantification : Harvest cells, lyse them in RIPA buffer, and determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to ensure separation of LC3-I (cytosolic, ~18 kDa) and LC3-II (lipidated, ~16 kDa). Transfer to a PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody against LC3 (e.g., Rabbit anti-LC3B) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a loading control (e.g., β-actin).

  • Detection & Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the LC3-II band intensity using densitometry. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[1]

Reproducibility CheckpointCausality & Best Practices
Lysosomal Inhibitor The choice and timing of the inhibitor are crucial. Bafilomycin A1 is a specific V-ATPase inhibitor, while Chloroquine raises lysosomal pH. Use a consistent inhibitor and incubation time.[5][6]
Gel Resolution Poor separation of LC3-I and LC3-II bands makes quantification impossible. Use a higher percentage gel (≥12%) and run it long enough for clear separation.[1]
Antibody Specificity Use a well-validated LC3 antibody. Some antibodies may have different affinities for LC3-I vs. LC3-II.
Data Interpretation Do not use the LC3-II/LC3-I ratio.[2] The key metric is the accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence. This demonstrates true flux.
Intracellular Calcium Mobilization Assay

Given its mechanism, directly measuring the increase in cytosolic Ca²⁺ provides a proximal and robust readout of target engagement.

Experimental Protocol:

  • Cell Seeding : Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading : Prepare a dye-loading solution containing a Ca²⁺ indicator like Fluo-4 AM (e.g., 2-5 µM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[7][8]

  • Incubation : Remove growth medium, wash cells, and add 100 µL of the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[9]

  • Compound Addition : Using a fluorescence plate reader equipped with an injector, measure the baseline fluorescence (Ex/Em = ~490/525 nm). Inject N'-Demethyldauricine iodide to achieve the final desired concentration.

  • Kinetic Measurement : Immediately after injection, continue to measure fluorescence intensity every few seconds for several minutes to capture the kinetic profile of the Ca²⁺ release.

Reproducibility CheckpointCausality & Best Practices
Dye Loading Incomplete de-esterification of the AM ester results in a poor signal. Ensure adequate incubation time at room temperature post-37°C incubation.[3]
Extracellular Calcium The compound's mechanism is ER release, but extracellular Ca²⁺ can influence baseline and signaling. Use a consistent buffer (with or without Ca²⁺) for all experiments.
Phototoxicity/Bleaching Excessive excitation light can damage cells and bleach the dye. Use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.
Controls Include a positive control that reliably induces Ca²⁺ release (e.g., ATP or Thapsigargin, another SERCA inhibitor) to validate cell responsiveness and assay performance.

Comparative Analysis: N'-Demethyldauricine Iodide vs. Rapamycin

A comparison with a well-established autophagy inducer like Rapamycin puts the compound's performance into context and highlights its unique properties.

FeatureN'-Demethyldauricine IodideRapamycin
Primary Target SERCA PumpmTORC1 (via FKBP12)
Mechanism ↑ Cytosolic Ca²⁺ → CaMKKβ → AMPK → mTORC1 Inhibition[1]Direct allosteric inhibition of mTORC1[3]
Upstream Signal ER Stress / Ca²⁺ HomeostasisNutrient/Growth Factor Sensing
Cellular Context Highly effective in apoptosis-resistant cells[1][2]Broadly active, but can have cytostatic rather than cytotoxic effects
Typical Conc. Range 5 - 20 µM10 - 200 nM
Potential for Variability Sensitive to cell Ca²⁺ buffering capacity, ER healthSensitive to cellular nutrient status and PI3K/Akt pathway activity

Self-Validating Experimental Design for Robustness

Validation_Workflow start Hypothesis: N'-DDI induces autophagic cell death assay1 Assay 1: Cytotoxicity (MTT / CellTiter-Glo) Is the compound cytotoxic? start->assay1 assay2 Assay 2: Calcium Flux (Fluo-4 AM) Does it mobilize cytosolic Ca²⁺? assay1->assay2 Yes no1 No assay1->no1 assay3 Assay 3: Autophagic Flux (LC3-II Western Blot with BafA1) Is autophagic flux increased? assay2->assay3 Yes no2 No assay2->no2 assay4 Assay 4: Rescue Experiment (Inhibit autophagy with 3-MA or Atg5 siRNA) Is cytotoxicity reversed? assay3->assay4 Yes no3 No assay3->no3 conclusion Conclusion: N'-DDI induces cell death via Ca²⁺-mediated autophagy assay4->conclusion Yes no4 No assay4->no4 alt_mech Investigate Alternative Mechanism no1->alt_mech no2->alt_mech no3->alt_mech no4->alt_mech

Figure 2. A self-validating workflow for assessing N'-DDI activity.

References

  • Law, B. Y. K., et al. (2017). N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. Frontiers in Pharmacology, 8, 56. [Link]

  • Maundrell, K., et al. (1997). Bafilomycin A1 inhibits vacuolar acidification and protein degradation in Saccharomyces cerevisiae. The Journal of biological chemistry, 272(41), 25990–25996. [Link]

  • Law, B. Y. K., et al. (2017). Figure 2 from: N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca Mobilization. ResearchGate. [Link]

  • Bio-Rad. (2016, October 13). Assessing Cell Health: Autophagy. Bio-Rad. [Link]

  • Zhang, L., et al. (2022). GFP-LC3 High-content Assay for Screening Autophagy Modulators. Methods in molecular biology (Clifton, N.J.), 2445, 237–243. [Link]

  • Kim, J., & Guan, K. L. (2015). mTOR as a central hub of nutrient signalling and cell growth. Nature cell biology, 17(1), 12–17. [Link]

  • Bio-Techne. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. [Link]

  • Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542–545. [Link]

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. [Link]

  • Protocols.io. (2024, April 11). Assaying NLRP3-mediated LDH and IL 1β release. Protocols.io. [Link]

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Validation

A Researcher's Guide to the Mass Spectrometry Fragmentation of N'-Demethyldauricine Iodide and Comparative Analytical Techniques

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of N'-Demethyldauricine iodide, a quaternary bisbenzylisoquinoline alkaloid. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of N'-Demethyldauricine iodide, a quaternary bisbenzylisoquinoline alkaloid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with alternative analytical methodologies, supported by established scientific principles and experimental data.

Introduction to N'-Demethyldauricine Iodide

N'-Demethyldauricine is a derivative of dauricine, a prominent bisbenzylisoquinoline alkaloid (BBIQ) found in plants of the Menispermaceae family. These compounds are characterized by two benzylisoquinoline units linked by one or more diaryl ether bonds.[1] The structure of N'-Demethyldauricine features a quaternary ammonium, making it a pre-charged cation ideally suited for analysis by electrospray ionization mass spectrometry (ESI-MS). Understanding its fragmentation behavior is crucial for its identification in complex mixtures, for metabolic studies, and for quality control in pharmaceutical applications.

The Logic of Fragmentation: ESI-MS/MS of Bisbenzylisoquinoline Alkaloids

Electrospray ionization (ESI) is the method of choice for analyzing polar and pre-charged molecules like N'-Demethyldauricine iodide. In the ESI source, the iodide salt readily dissociates, yielding the intact N'-Demethyldauricine cation for MS analysis. Tandem mass spectrometry (MS/MS), typically involving collision-induced dissociation (CID), is then employed to induce fragmentation.[2][3] The resulting product ions provide a structural fingerprint of the molecule.

For bisbenzylisoquinoline alkaloids, fragmentation is not random. It follows predictable pathways primarily dictated by the locations of the diaryl ether linkages and the isoquinoline rings.[4][5] The most common and energetically favored cleavage is the breaking of the bonds forming the ether bridges.[6][7] This process helps to relieve steric strain and results in the formation of stable, resonance-delocalized fragment ions.

Predicted Fragmentation Pathway of N'-Demethyldauricine Cation

The N'-Demethyldauricine cation is expected to exhibit a distinct fragmentation pattern upon CID. The primary fragmentation event is the cleavage of the two diaryl ether bonds that link the two benzylisoquinoline units.

This central cleavage can result in the formation of two primary fragment ions. The charge can be retained on either of the resulting monomeric units. This leads to the generation of specific ions that are diagnostic for the original structure of the parent molecule. Further fragmentation of these primary product ions can occur through the loss of small neutral molecules such as methyl groups or methoxy groups.

Below is a diagram illustrating the most probable primary fragmentation pathway.

fragmentation_pathway cluster_parent N'-Demethyldauricine Cation cluster_fragments Primary Fragmentation Products Parent_Ion Parent Ion (N'-Demethyldauricine Cation) Fragment_A Fragment Ion A (Charged Monomer) Parent_Ion->Fragment_A Ether Cleavage Fragment_B Fragment Ion B (Charged Monomer) Parent_Ion->Fragment_B Ether Cleavage Neutral_Loss Neutral Fragments Parent_Ion->Neutral_Loss

Caption: Predicted primary fragmentation of the N'-Demethyldauricine cation.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of compounds like N'-Demethyldauricine iodide, other analytical techniques offer complementary information. A comparative overview is presented below.

TechniquePrincipleStrengthsWeaknesses
MS/MS Measures mass-to-charge ratio of ions and their fragments.High sensitivity and selectivity; provides molecular weight and structural information.[6]Isomer discrimination can be challenging; requires ionization.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed 3D structural information and connectivity.[8]Lower sensitivity than MS; requires larger sample amounts and longer acquisition times.
HPLC-UV Separates compounds based on polarity, with UV detection.Excellent for quantification and purity assessment; widely available.[9]Provides limited structural information; requires a chromophore for detection.

This multi-platform approach, combining techniques like MS, NMR, and HPLC, often provides the most comprehensive characterization of complex natural products.[10]

Experimental Protocol: MS/MS Analysis of N'-Demethyldauricine Iodide

This section provides a generalized, step-by-step protocol for acquiring MS/MS data for N'-Demethyldauricine iodide.

Objective: To obtain high-quality ESI-MS and MS/MS spectra of the N'-Demethyldauricine cation.

Materials:

  • N'-Demethyldauricine iodide standard

  • HPLC-grade methanol

  • Formic acid (optional, for enhancing signal)

  • Calibrated mass spectrometer with ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of N'-Demethyldauricine iodide in methanol at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL with methanol. For positive ion mode, 0.1% formic acid can be added to the solvent to aid in protonation if necessary, although the quaternary amine is already charged.

  • Instrumentation Setup:

    • Set up the mass spectrometer with the ESI source in positive ion mode.

    • Calibrate the instrument according to the manufacturer's protocol to ensure mass accuracy.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the working solution at a low flow rate (e.g., 5-10 µL/min).

  • MS Data Acquisition (Full Scan):

    • Acquire a full scan MS spectrum over a relevant m/z range (e.g., m/z 100-1000) to identify the precursor ion corresponding to the N'-Demethyldauricine cation.

  • MS/MS Data Acquisition (Product Ion Scan):

    • Select the m/z of the N'-Demethyldauricine cation as the precursor ion.

    • Perform a product ion scan by subjecting the precursor ion to CID.

    • Optimize the collision energy to achieve a rich fragmentation pattern, showing both the precursor ion and several significant product ions. This may require a ramping of collision energies.

  • Data Analysis:

    • Process the acquired spectra using the instrument's software.

    • Identify the m/z values of the major fragment ions.

    • Propose fragmentation pathways consistent with the known structure and general fragmentation rules for bisbenzylisoquinoline alkaloids.[4][7]

Conclusion

The mass spectrometric analysis of N'-Demethyldauricine iodide, particularly through ESI-MS/MS, provides a rapid and sensitive method for its structural characterization. The predictable fragmentation pattern, dominated by the cleavage of the diaryl ether bonds, serves as a reliable fingerprint for its identification. While other techniques such as NMR and HPLC-UV offer valuable complementary data for quantification and definitive structural elucidation, the speed and sensitivity of MS/MS make it an indispensable tool in the field of natural product research and drug development.

References

  • Hong, J. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82. [Link]

  • Hong, J. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters. [Link]

  • ResearchGate. Proposed MS/MS fragmentation pathways of (A) bisbenzylisoquinoline alkaloids, (B) aristolochic acid I and (C) syringaresinol. [Link]

  • SciSpace. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. [Link]

  • Pure and Applied Chemistry. (2013). General fragmentations of alkaloids in electrospray ionization tandem mass spectrometry. [Link]

  • Kyoto University Research Information Repository. DEVELOPMENT OF BIOASSAYS FOR THE DETECTION OF BENZYLISOQUINOLINE ALKALOIDS, HIGENAMINE AND BERBERINE. [Link]

  • ResearchGate. (2015). Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. [Link]

  • PubMed. (2000). Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II). [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • National Center for Biotechnology Information. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • ResearchGate. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

Sources

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